2-Chloro-4-fluoro-6-nitroaniline
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJQULUJYCZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-4-fluoro-6-nitroaniline physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-6-nitroaniline
Introduction
2-Chloro-4-fluoro-6-nitroaniline is a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctionalized aromatic core—featuring chloro, fluoro, and nitro groups—offers a versatile platform for designing complex molecular architectures. For researchers in drug development, understanding the precise physicochemical properties of this intermediate is paramount. These properties govern its reactivity, solubility, bioavailability, and suitability for various synthetic transformations, directly impacting process development, formulation, and ultimately, the viability of a therapeutic candidate.
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Chloro-4-fluoro-6-nitroaniline, moving beyond a simple data summary. It delves into the causality behind its chemical behavior, offers standardized protocols for its characterization, and contextualizes its utility for scientists and drug development professionals.
Molecular Identity and Structural Characteristics
The foundation of any chemical analysis begins with unambiguous identification. 2-Chloro-4-fluoro-6-nitroaniline is a distinct isomer whose properties are dictated by the specific arrangement of substituents on the aniline ring.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Chloro-4-fluoro-6-nitroaniline | - |
| CAS Number | 153505-32-9 | [1] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1N)Cl)F)[O-] |[2] |
The spatial arrangement of the electron-withdrawing chloro, fluoro, and nitro groups profoundly influences the electron density of the aromatic ring and the basicity of the amino group, which in turn dictates the compound's reactivity and intermolecular interactions.
Caption: 2D structure of 2-Chloro-4-fluoro-6-nitroaniline.
Core Physicochemical Properties
The bulk properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data presented are a combination of available experimental and predicted values, which is common for specialized research chemicals.
Table 2: Key Physicochemical Parameters
| Property | Value | Significance in Drug Development |
|---|---|---|
| Appearance | Yellow crystalline powder | Influences handling, formulation, and initial purity assessment. |
| Melting Point | 127.3 ± 25.9 °C | A key indicator of purity; defines the solid-state stability and processing conditions.[1] |
| Boiling Point | 286.8 ± 35.0 °C (at 760 mmHg) | Important for purification via distillation, though decomposition may occur.[1] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Relevant for formulation, process scaling, and reaction stoichiometry calculations.[1] |
| pKa (Amine) | No experimental data available. Predicted to be significantly < 0. | The basicity of the amino group is drastically reduced by three potent electron-withdrawing groups, rendering it almost non-basic. This impacts salt formation potential and behavior in physiological pH. For comparison, the pKa of the less substituted 2-chloro-4-nitroaniline is -0.94.[3] |
| LogP | No experimental data available. Predicted to be in the range of 2.0-2.5. | Indicates lipophilicity, which is a crucial determinant of membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. The value for 2-chloro-4-nitroaniline is 2.14.[3] |
Solubility Profile
-
Aqueous Solubility: Expected to be very low. The molecule is largely nonpolar, and while the nitro and amino groups can participate in hydrogen bonding, the overall lipophilicity of the halogenated aromatic ring dominates. For comparison, the related compound 2-chloro-4-nitroaniline has a low water solubility of 933 mg/L at 25°C.[4][5]
-
Organic Solubility: Expected to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents like ethanol, ether, and acetic acid.[3][4] This is crucial for its use in synthetic reactions.
Caption: Influence of molecular structure on key physicochemical properties.
Analytical and Spectroscopic Characterization
Unambiguous characterization is essential for quality control and regulatory submission. The following sections outline the expected spectral data and a standard protocol for chromatographic analysis.
Expected Spectroscopic Data
-
¹H NMR: The spectrum should show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The chemical shifts will be significantly downfield due to the deshielding effect of the nitro group.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, F, NO₂, NH₂).
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-F stretching (1200-1300 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural isotopic abundance of ³⁷Cl.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust, self-validating method for assessing the purity of 2-Chloro-4-fluoro-6-nitroaniline. The causality for selecting a reversed-phase method lies in the compound's moderate lipophilicity, making it well-suited for retention on a C18 stationary phase.
Objective: To quantify the purity of a sample and identify any related impurities.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A C18 column provides excellent hydrophobic retention. The acidic mobile phase ensures the amino group is protonated, leading to sharper, more symmetrical peaks.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard 2-Chloro-4-fluoro-6-nitroaniline and dissolve in 10 mL of acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (Re-equilibration)
-
-
Rationale: A gradient method is employed to ensure elution of the main peak with good resolution from both early-eluting polar impurities and late-eluting nonpolar impurities.
-
-
Data Analysis and System Suitability:
-
System Suitability Test (SST): Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation: Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Sources
- 1. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Chloro-4-nitroaniline | 121-87-9 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-Chloro-4-fluoro-6-nitroaniline molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitroaniline (CAS: 153505-32-9)
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-6-nitroaniline, a substituted aromatic amine of significant interest to professionals in chemical synthesis and drug development. The document elucidates the compound's core molecular structure, physicochemical properties, and molecular weight. It further explores plausible synthetic strategies and discusses the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. This guide is structured to serve as a foundational resource for researchers and application scientists, synthesizing technical data with practical, field-relevant insights.
Molecular Identity and Structure
The unique arrangement of electron-withdrawing and donating groups on the aniline scaffold makes 2-Chloro-4-fluoro-6-nitroaniline a versatile building block in organic synthesis. Its identity is defined by a specific combination of substituents on a benzene ring, which dictates its reactivity and potential applications.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-fluoro-6-nitroaniline | N/A |
| CAS Number | 153505-32-9 | [1] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1F)N)Cl)[O-] | N/A |
Molecular Structure and Weight
The molecular structure consists of a central benzene ring substituted with four different functional groups:
-
An amino group (-NH₂) at position 1, defining it as an aniline derivative. This group acts as an activating, ortho-para directing group.
-
A chloro group (-Cl) at position 2.
-
A fluoro group (-F) at position 4.
-
A nitro group (-NO₂) at position 6.
The chloro, fluoro, and nitro groups are all electron-withdrawing, which significantly influences the electron density of the aromatic ring and the basicity of the amino group. The calculated molecular weight based on its formula (C₆H₄ClFN₂O₂) is 190.56 g/mol .[1]
Caption: 2D molecular structure of 2-Chloro-4-fluoro-6-nitroaniline.
Physicochemical Properties
The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 286.8 ± 35.0 °C at 760 mmHg | [1] |
| Melting Point | 127.3 ± 25.9 °C | [1] |
The presence of the polar amino and nitro groups, alongside the halogens, results in a relatively high melting and boiling point for a molecule of its size, suggesting significant intermolecular forces in the solid and liquid states.
Synthesis and Reactivity Insights
General Synthetic Strategy
While specific, peer-reviewed synthesis protocols for 2-Chloro-4-fluoro-6-nitroaniline are not widely published, a logical synthetic pathway can be devised based on established principles of aromatic chemistry. A plausible approach involves the multi-step functionalization of a simpler aniline or benzene derivative. The causality behind the sequence is critical: the directing effects of existing substituents must be leveraged to install new groups at the desired positions. For instance, starting with a para-fluoroaniline, one might proceed with chlorination and subsequent nitration, carefully controlling conditions to achieve the desired 2,6-substitution pattern relative to the activating amino group.
Conceptual Synthesis Workflow
The following workflow illustrates a high-level, conceptual pathway for the synthesis. The choice of starting material and the order of reactions are paramount to achieving the target isomer with high purity.
Caption: Conceptual workflow for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline.
Key Reactivity
-
Amino Group: The primary amine can be diazotized to form a highly reactive diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, other halogens via Sandmeyer reaction).
-
Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to diamine derivatives. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.
-
Aromatic Ring: The combination of activating (-NH₂) and deactivating (-Cl, -F, -NO₂) groups creates a complex reactivity profile for further electrophilic or nucleophilic aromatic substitution.
Laboratory Handling and Safety
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling 2-Chloro-4-fluoro-6-nitroaniline.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] Therefore, robust protective measures are a self-validating system for ensuring operator safety.
-
Engineering Controls: Always handle this product within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.[1]
Recommended Handling and Storage Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is operational.
-
Dispensing: Carefully weigh and transfer the solid material, avoiding the generation of dust.
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Clean all equipment and the work area.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measure | Source |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention. | [1] |
| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. | [1] |
| Ingestion | Wash out the mouth with water. Seek immediate medical attention. | [1] |
Applications in Research and Development
Role as a Chemical Intermediate
The true value of 2-Chloro-4-fluoro-6-nitroaniline for researchers lies in its potential as a highly functionalized intermediate. Similar to related compounds like 2-chloro-4-nitroaniline, which is a precursor in the synthesis of dyes and the molluscicide niclosamide, this molecule serves as a scaffold upon which greater molecular complexity can be built.[2][3][4] The presence of three distinct, reactive sites (amino, nitro, and the aromatic ring) allows for selective, stepwise modification.
Potential in Medicinal Chemistry and Materials Science
Halogenated and nitrated aromatic compounds are prevalent motifs in pharmacologically active molecules and advanced materials. The fluorine atom, in particular, is often incorporated into drug candidates to modulate metabolic stability and binding affinity. Therefore, 2-Chloro-4-fluoro-6-nitroaniline represents a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs or for developing new polymers and functional dyes in materials science.
Logical Flow for R&D Application
The journey of an intermediate like this in a research and development context follows a logical progression from initial modification to final application testing.
Caption: R&D workflow from chemical intermediate to final application.
Conclusion
2-Chloro-4-fluoro-6-nitroaniline is a chemical compound with a well-defined molecular structure and a suite of physicochemical properties that make it a valuable, albeit hazardous, intermediate for advanced chemical synthesis. Its multifunctional nature provides chemists and drug development professionals with a versatile platform for creating novel molecules with potential applications in medicine and materials science. A thorough understanding of its properties and adherence to strict safety protocols are essential for unlocking its full potential in a research and development setting.
References
-
2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc. [Link]
-
2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem. [Link]
-
2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. [Link]
Sources
2-Chloro-4-fluoro-6-nitroaniline spectral data analysis
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-fluoro-6-nitroaniline
Abstract
Introduction and Molecular Structure Analysis
2-Chloro-4-fluoro-6-nitroaniline is a poly-substituted aromatic amine. Its structure incorporates an electron-donating amino group (-NH₂) and three distinct electron-withdrawing substituents: a nitro group (-NO₂) and two halogens (-Cl, -F). The relative positions of these groups create a complex electronic environment that profoundly influences the molecule's spectroscopic signature. Accurate spectral analysis is paramount for confirming its identity, assessing purity, and understanding its chemical properties.
The analytical challenge lies in deconvoluting the overlapping electronic effects of these substituents. The amino group strongly activates the ring via resonance, while the nitro group deactivates it. The halogens exert a moderate deactivating effect through induction but a weak activating effect through resonance. Understanding this interplay is key to predicting and interpreting the spectral data that follows.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoro-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-fluoro-6-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific halogenated nitroaniline derivative. The guide offers predicted spectral data based on the analysis of analogous compounds, a detailed interpretation of the expected spectral features, and a robust experimental protocol for acquiring high-quality NMR data. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the structure-elucidation process.
Introduction: The Structural Significance of 2-Chloro-4-fluoro-6-nitroaniline
2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of its substituents—a chloro group, a fluoro group, a nitro group, and an amino group on a benzene ring—creates a unique electronic and steric environment. Understanding the precise structure and electronic distribution of this molecule is paramount for predicting its reactivity, metabolic fate, and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will serve as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoro-6-nitroaniline.
Predicted ¹H NMR Spectral Data and Interpretation
Due to the absence of a publicly available, fully assigned experimental ¹H NMR spectrum for 2-Chloro-4-fluoro-6-nitroaniline, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluoro-6-nitroaniline
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | ~8.0 - 8.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |
| H-5 | ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz | 1H |
| -NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | - | 2H |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is expected to show two distinct signals corresponding to the two aromatic protons, H-3 and H-5.
-
H-3 Signal: This proton is situated between the electron-withdrawing nitro group and the chloro group. The strong deshielding effect of the ortho-nitro group is anticipated to shift this proton's resonance significantly downfield, likely in the range of 8.0-8.3 ppm. The signal is expected to appear as a doublet of doublets due to coupling with the fluorine atom at C-4 (³J, ortho coupling) and a smaller coupling with H-5 (⁴J, meta coupling).
-
H-5 Signal: This proton is flanked by the electron-donating amino group and the fluoro group. It is expected to be more shielded than H-3, with a predicted chemical shift in the range of 7.2-7.5 ppm. Its multiplicity will also be a doublet of doublets, arising from coupling to the adjacent H-3 (³J, ortho coupling) and the fluorine atom at C-4 (⁴J, meta coupling).
-
-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet in the region of 5.0-6.0 ppm. The chemical shift and the broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.
Predicted ¹³C NMR Spectral Data and Interpretation
Similar to the proton data, the following ¹³C NMR spectral data is predicted based on known substituent effects and data from related compounds. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-fluoro-6-nitroaniline
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | ~145 - 150 | Singlet |
| C-2 | ~120 - 125 | Singlet |
| C-3 | ~125 - 130 | Doublet (²J(C-F)) |
| C-4 | ~155 - 160 | Doublet (¹J(C-F)) |
| C-5 | ~115 - 120 | Doublet (²J(C-F)) |
| C-6 | ~130 - 135 | Singlet |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons. The presence of the fluorine atom will introduce carbon-fluorine couplings, which are invaluable for unambiguous signal assignment.
-
C-1 (bearing -NH₂): The amino group has a shielding effect on the attached carbon. However, the overall substitution pattern will influence its final chemical shift, predicted to be in the 145-150 ppm range.
-
C-2 (bearing -Cl): The carbon attached to the chlorine atom is expected to have a chemical shift in the range of 120-125 ppm.
-
C-3: This carbon will be influenced by the adjacent nitro and fluoro groups. Its resonance is predicted to be a doublet due to a two-bond coupling with the fluorine atom (²J(C-F)).
-
C-4 (bearing -F): The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded, with a predicted chemical shift of 155-160 ppm.
-
C-5: This carbon, adjacent to the amino group and the fluorine, will also show a two-bond coupling to fluorine (²J(C-F)).
-
C-6 (bearing -NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded, with an expected chemical shift in the 130-135 ppm range.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 2-Chloro-4-fluoro-6-nitroaniline, the following detailed protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1][2]
-
Concentration: Weigh approximately 5-10 mg of 2-Chloro-4-fluoro-6-nitroaniline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm) for ¹H and ¹³C NMR. If not present, a small amount can be added.
Instrument Setup and Data Acquisition
The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400-600 MHz).
For ¹H NMR:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (at): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Structural Elucidation and Key NMR Correlations
The definitive assignment of the ¹H and ¹³C NMR spectra can be achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
COSY: Would show a correlation between H-3 and H-5, confirming their ortho relationship.
-
HSQC: Would correlate each proton to its directly attached carbon (H-3 to C-3, H-5 to C-5).
-
HMBC: Would reveal long-range correlations (2-3 bonds), which are crucial for assigning the quaternary carbons. For instance, H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-5 would correlate to C-1, C-3, C-4, and C-6.
Caption: Key predicted NMR correlations in 2-Chloro-4-fluoro-6-nitroaniline.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoro-6-nitroaniline. By understanding the influence of the various substituents on the chemical shifts and coupling constants, researchers can confidently interpret experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, and the discussion of 2D NMR techniques highlights the pathway to unambiguous structural confirmation. This guide serves as a valuable resource for any scientist working with this compound or related halogenated nitroanilines, facilitating efficient and accurate structural characterization.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4-fluoro-6-nitroaniline
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-fluoro-6-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of vibrational spectroscopy as applied to this complex aromatic compound. We will explore the characteristic vibrational modes, the influence of substituents on the spectral features, and a detailed protocol for acquiring and interpreting the FT-IR spectrum.
Introduction: The Significance of 2-Chloro-4-fluoro-6-nitroaniline
2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other functional materials necessitates a thorough understanding of its structural and electronic properties.[1] FT-IR spectroscopy serves as a powerful, non-destructive technique for the structural elucidation and quality control of this compound. The vibrational spectrum provides a unique fingerprint, revealing the presence and chemical environment of its key functional groups: the amino (-NH₂), nitro (-NO₂), chloro (-Cl), and fluoro (-F) substituents attached to the benzene ring.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline, a standardized experimental procedure is paramount. The following protocol outlines the key steps for sample preparation and data acquisition.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Sample Preparation (KBr Pellet Method):
-
Sample Purity: Ensure the 2-Chloro-4-fluoro-6-nitroaniline sample is of high purity to avoid spectral artifacts.
-
Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Spectral Interpretation: Unraveling the Vibrational Signature
The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is rich with information. The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established group frequency charts and by comparing the spectrum to those of structurally similar molecules.[2][3][4]
Molecular Structure and Key Vibrational Modes
The molecular structure of 2-Chloro-4-fluoro-6-nitroaniline dictates its vibrational behavior. The key functional groups and their expected vibrational modes are illustrated in the diagram below.
Figure 1. Molecular structure and key vibrational modes of 2-Chloro-4-fluoro-6-nitroaniline.
Detailed Peak Assignments
The following table summarizes the expected characteristic infrared absorption bands for 2-Chloro-4-fluoro-6-nitroaniline, based on data from analogous compounds.[2][4][5]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3300 | N-H asymmetric and symmetric stretching | Medium to Strong | Two distinct bands are expected for the primary amine. Their positions are sensitive to hydrogen bonding.[4] |
| 3100 - 3000 | Aromatic C-H stretching | Weak to Medium | Typically observed as sharp, multiple bands just above 3000 cm⁻¹.[6] |
| 1630 - 1600 | N-H bending (scissoring) | Medium to Strong | This band is characteristic of primary amines.[5] |
| 1600 - 1450 | Aromatic C=C ring stretching | Medium, sharp | A series of bands in this region confirms the aromatic nature of the compound.[6][7] |
| 1550 - 1490 | Asymmetric NO₂ stretching | Strong | A very strong and characteristic absorption for nitro compounds.[5] |
| 1360 - 1320 | Symmetric NO₂ stretching | Strong | Another strong and characteristic absorption for nitro compounds.[5] |
| 1300 - 1200 | C-N stretching | Medium | Aromatic amine C-N stretching is expected in this region. |
| 1280 - 1200 | C-F stretching | Strong | The C-F stretch is typically a strong and sharp band. Its exact position can be influenced by other substituents. |
| 800 - 600 | C-Cl stretching | Medium to Strong | The C-Cl stretching vibration is found in the lower frequency region of the spectrum.[8] |
| 900 - 675 | Aromatic C-H out-of-plane bending ("oop") | Strong | The position of these strong bands is diagnostic of the substitution pattern on the benzene ring.[7][9] For a 1,2,4,6-tetrasubstituted benzene, specific patterns are expected. |
Structure-Spectrum Correlations: The Influence of Substituents
The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is a direct reflection of its unique substitution pattern. The interplay of electron-withdrawing groups (NO₂, Cl, F) and an electron-donating group (NH₂) significantly influences the vibrational frequencies.
-
Amino Group (-NH₂): The electron-donating nature of the amino group increases the electron density in the aromatic ring. Intramolecular hydrogen bonding between the amino hydrogens and the adjacent nitro group's oxygen atoms can lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring. This can influence the positions of the aromatic C=C stretching vibrations. The strong and distinct asymmetric and symmetric stretching bands of the NO₂ group are excellent diagnostic peaks.[5]
-
Halogen Substituents (-Cl, -F): The electronegative halogen atoms exert an inductive electron-withdrawing effect. The C-F stretching vibration is found at a higher frequency than the C-Cl stretch due to the higher bond strength and lower mass of fluorine compared to chlorine.[8] The presence of these halogens also influences the C-H out-of-plane bending vibrations, providing further confirmation of the substitution pattern.[9]
Conclusion
The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline provides a detailed and specific molecular fingerprint. A thorough analysis of the spectrum, guided by the principles of vibrational spectroscopy and comparison with related compounds, allows for the unambiguous identification and structural characterization of this important chemical intermediate. The characteristic absorption bands of the amino, nitro, chloro, and fluoro functional groups, along with the vibrations of the aromatic ring, collectively contribute to a unique and information-rich spectrum that is invaluable for researchers and drug development professionals.
References
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Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. Available at: [Link]
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FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. Available at: [Link]
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Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. Available at: [Link]
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Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchGate. Available at: [Link]
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FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline - JETIR. Available at: [Link]
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Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]
- Reich, G. (2004). 10 Typical IR Absorptions of Aromatic Compounds. In Infrared and Raman Spectroscopy (pp. 55-57). Wiley-VCH Verlag GmbH & Co. KGaA.
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PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Halogenated Organic Compounds - ResearchGate. Available at: [Link]
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Balachandran, V., & Nataraj, A. (2009). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 15(10), 1239-1247. Available at: [Link]
-
FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. Available at: [Link]
-
Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline - ResearchGate. Available at: [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
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Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Available at: [Link]
-
NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: [Link]
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LibreTexts Chemistry. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation - RSC Publishing. Available at: [Link]
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Solubility of 2-Chloro-4-fluoro-6-nitroaniline in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-6-nitroaniline in Organic Solvents
Abstract
2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and specialized chemical dyes. A comprehensive understanding of its solubility in various organic solvents is a cornerstone for the optimization of synthesis, purification, crystallization, and formulation processes. This technical guide addresses the notable scarcity of published quantitative solubility data for this specific compound by providing a robust theoretical framework, predictive analysis based on structural analogues, and detailed, field-proven experimental protocols for its determination. We will explore the physicochemical principles governing its solubility, provide step-by-step methodologies for accurate measurement, and discuss the application of thermodynamic models for data correlation. This document is intended to equip researchers, chemists, and drug development professionals with the necessary tools to systematically investigate and leverage the solubility characteristics of 2-Chloro-4-fluoro-6-nitroaniline.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 2-Chloro-4-fluoro-6-nitroaniline is a critical physicochemical property that dictates its behavior throughout the development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility is a pivotal parameter. The structure of 2-Chloro-4-fluoro-6-nitroaniline—featuring a polar aminophenyl core modified with electron-withdrawing nitro, chloro, and fluoro groups—suggests a complex solubility profile that requires empirical determination for effective process design.
Given the limited availability of public data for this specific molecule, this guide will leverage the known properties of a close structural analogue, 2-chloro-4-nitroaniline, to establish a predictive foundation. The primary objective is to present a self-validating, systematic approach for researchers to generate reliable solubility data in-house.
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[1] The dissolution of a crystalline solute into a solvent is an energy-dependent process involving the overcoming of two primary forces: the solute-solute interactions within the crystal lattice and the solvent-solvent intermolecular forces. Dissolution is favored when the resulting solute-solvent interactions are sufficiently strong to compensate for this energy input.
For 2-Chloro-4-fluoro-6-nitroaniline, the key intermolecular forces are:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitro (-NO₂) group and the fluorine atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are therefore expected to be effective.[2]
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of highly electronegative nitro, chloro, and fluoro substituents on the benzene ring. Polar aprotic solvents (e.g., acetone, DMSO) can engage in these interactions, promoting solubility.
-
Van der Waals Forces: These non-specific forces are present in all interactions and will be the primary mechanism for solubility in non-polar solvents (e.g., hexane, toluene), where solubility is expected to be limited.
Predictive Analysis using a Structural Analogue:
To ground our predictions, we can examine the known solubility of 2-chloro-4-nitroaniline. This compound is described as being very soluble in ether, ethanol, and acetic acid; soluble in benzene; and only slightly soluble in water.[3][4] The addition of a fluorine atom at the 6-position in our target compound (2-Chloro-4-fluoro-6-nitroaniline) is expected to increase its polarity and potentially alter its crystal lattice energy, but the general solubility trends should remain comparable.
Table 1: Predicted Solubility of 2-Chloro-4-fluoro-6-nitroaniline in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Strong hydrogen bonding capability (both donor and acceptor) and high polarity align well with the solute's functional groups.[2] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | Strong dipole-dipole interactions can effectively solvate the polar regions of the molecule. Lack of hydrogen bond donation may limit it compared to protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. Solubility in hydrocarbons like hexane is expected to be poor.[3][4] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Similar polarity and the potential for weak interactions may lead to moderate solubility. |
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
The most reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.
Materials and Equipment:
-
2-Chloro-4-fluoro-6-nitroaniline (verified purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic orbital shaker or temperature-controlled water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Chloro-4-fluoro-6-nitroaniline to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to find the point at which the concentration no longer changes.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, the pipette can be pre-warmed to the experimental temperature. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask and dilute with a suitable mobile phase or solvent. Record the exact dilution factor.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation: The equilibrium solubility (expressed as mole fraction, x₁) can be calculated using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their corresponding molar masses.
Below is a diagram illustrating the experimental workflow.
Caption: A flowchart of the isothermal equilibrium method for solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been collected at various temperatures, thermodynamic models can be employed to correlate the data and derive valuable thermodynamic parameters such as the enthalpy and entropy of dissolution.[6] This provides deeper insight into the dissolution mechanism.
The modified Apelblat equation is a semi-empirical model widely used for its simplicity and accuracy in correlating solubility with temperature:
ln(x₁) = A + B/T + C ln(T)
Where x₁ is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data. These parameters relate to the enthalpy and entropy of dissolution.
The process of dissolution can be understood through the following thermodynamic relationship.
Caption: The thermodynamic cycle relating the enthalpy of solution to fusion and mixing.
By fitting experimental data to models like the Apelblat equation, one can estimate the thermodynamic properties governing the solubilization process, which is invaluable for process modeling and scale-up.
Conclusion
References
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Theoretical and computational studies of substituted nitroanilines
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Substituted Nitroanilines
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling the Molecular Frontier of Substituted Nitroanilines
Substituted nitroanilines represent a fascinating and highly versatile class of organic compounds. Characterized by an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to an aromatic framework, these molecules possess a quintessential "push-pull" electronic structure. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that bestows upon them a rich array of tunable optical, electronic, and chemical properties. Their significance spans from foundational roles as intermediates in the synthesis of dyes, pharmaceuticals, and polymers to cutting-edge applications in materials science, particularly in the realm of nonlinear optics (NLO).[1][2][3][4]
The advent of robust computational chemistry techniques has revolutionized the study of these molecules. Theoretical and computational approaches, most notably Density Functional Theory (DFT), provide an unparalleled lens through which we can predict, rationalize, and ultimately design nitroaniline derivatives with tailored functionalities.[5][6][7] This guide serves as a comprehensive exploration of the synergistic relationship between theoretical principles and computational methodologies in the study of substituted nitroanilines. We will delve into the causality behind experimental choices, from synthesis to spectroscopic characterization, and illuminate how computational workflows provide a predictive framework to understand molecular structure, reactivity, and performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful computational tools to accelerate discovery and innovation.
Part 1: Molecular Architecture and Synthesis
The Archetypal Push-Pull Structure
The fundamental structure of a nitroaniline consists of a benzene ring disubstituted with an amino group and a nitro group. The relative positions of these substituents give rise to three primary isomers: ortho-, meta-, and para-nitroaniline. The para isomer, in particular, has been extensively studied due to its linear geometry, which maximizes the push-pull effect and the resulting intramolecular charge transfer, making it a model system for NLO materials.[8][9][10][11] The introduction of additional substituent groups on the aromatic ring allows for fine-tuning of the electronic and steric properties, thereby modulating the molecule's overall behavior.
Synthetic Pathways: A Protocol for p-Nitroaniline
The synthesis of substituted nitroanilines can be achieved through various routes. A common laboratory-scale synthesis of p-nitroaniline proceeds from aniline, involving a protection-nitration-deprotection sequence to ensure the desired para-substitution.[2][12]
Experimental Protocol: Synthesis of p-Nitroaniline from Aniline
This protocol outlines the key steps for the synthesis, emphasizing the rationale behind each stage.
-
Protection of the Amino Group:
-
Step 1a: In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Step 1b: Add acetic anhydride dropwise while cooling the mixture in an ice bath.
-
Step 1c: Allow the reaction to proceed to form acetanilide.
-
Causality: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strong acidic conditions required for nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. Acetylation protects the amino group, reduces its activating strength, and its steric bulk favors para-substitution.[2]
-
-
Electrophilic Aromatic Substitution (Nitration):
-
Step 2a: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, keeping the temperature low.
-
Step 2b: Add the acetanilide from Step 1 to the nitrating mixture portion-wise, maintaining a low temperature (0-5 °C).
-
Step 2c: After the addition is complete, allow the mixture to stir at room temperature.
-
Step 2d: Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.
-
Causality: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid. The acetylated amino group directs the incoming nitronium ion primarily to the para position.
-
-
Deprotection (Hydrolysis):
-
Step 3a: Heat the crude p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid.[13]
-
Step 3b: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until a yellow precipitate of p-nitroaniline forms.[13]
-
Step 3c: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization.
-
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the final p-nitroaniline product.
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of p-nitroaniline from aniline.
Part 2: Spectroscopic Analysis - Bridging Experiment and Theory
Spectroscopic techniques are indispensable for characterizing substituted nitroanilines. When coupled with computational predictions, they provide a powerful framework for validating molecular structures and understanding electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For substituted nitroanilines, key vibrational bands include N-H stretching of the amino group and the symmetric and asymmetric stretching of the nitro group.[14][15]
Protocol: Comparative FT-IR Analysis
-
Experimental Measurement:
-
Record the FT-IR spectrum of the synthesized nitroaniline derivative (e.g., using a KBr pellet technique) over the range of 4000-400 cm⁻¹.
-
Identify the prominent peaks and assign them to specific vibrational modes based on established correlation tables.
-
-
Computational Prediction:
-
Perform a geometry optimization followed by a frequency calculation using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory).[16]
-
The output will provide a list of calculated vibrational frequencies and their corresponding IR intensities. Note that calculated frequencies are often systematically higher than experimental ones and may require scaling for better comparison.
-
-
Data Correlation:
-
Compare the experimental spectrum with the theoretically predicted spectrum.[17]
-
This comparison helps to confirm the successful synthesis of the target molecule and provides a detailed assignment of the observed vibrational bands.
-
UV-Visible Spectroscopy and Intramolecular Charge Transfer (ICT)
UV-Vis spectroscopy measures the electronic transitions within a molecule. For nitroanilines, the lowest energy absorption band, typically found in the visible or near-UV region, is of particular interest as it corresponds to a π → π* transition with significant intramolecular charge transfer (ICT) character.[18] This transition involves the movement of electron density from the HOMO, localized on the electron-donating amino group and the phenyl ring, to the LUMO, localized on the electron-withdrawing nitro group.[18]
The polarity of the solvent can significantly influence the position of this ICT band, a phenomenon known as solvatochromism. Generally, more polar solvents stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the absorption maximum.[18]
Protocol: UV-Vis and TD-DFT Analysis
-
Experimental Measurement:
-
Prepare dilute solutions of the nitroaniline derivative in a series of solvents with varying polarities (e.g., cyclohexane, acetone, water).
-
Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).
-
-
Computational Prediction:
-
Using the optimized ground-state geometry from DFT, perform a Time-Dependent DFT (TD-DFT) calculation.[19][20]
-
To account for solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation for each solvent.[8]
-
The calculation will predict the vertical excitation energies and oscillator strengths for the electronic transitions.
-
-
Analysis:
-
Compare the experimental λ_max values with the predicted excitation energies.
-
Analyze the molecular orbitals involved in the primary electronic transition to confirm its ICT character. The failure of some TD-DFT functionals to accurately predict the solvatochromic shift in molecules like p-nitroaniline has been a subject of detailed investigation, highlighting the importance of choosing appropriate computational methods.[20]
-
Part 3: The Computational Scientist's Toolkit
Computational chemistry provides a suite of tools to model and predict the properties of substituted nitroanilines with remarkable accuracy.
Density Functional Theory (DFT): The Workhorse Method
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[21] It is particularly popular due to its favorable balance of computational cost and accuracy. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) that defines the mathematical functions used to build the molecular orbitals.[6]
Workflow: Standard DFT Calculation
Caption: A generalized workflow for a DFT calculation on a molecule.
Key Calculated Molecular Properties
DFT calculations yield a wealth of information about the molecule's electronic and structural properties.
Geometric Parameters
The first step in most computational studies is geometry optimization, which finds the most stable arrangement of atoms (the minimum energy conformation). The resulting bond lengths and angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational method.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for p-Nitroaniline
| Bond | B3LYP/6-311++G(d,p) | Experimental (X-ray) |
|---|---|---|
| C1 - N(H₂) | 1.383 | 1.371 |
| C4 - N(O₂) | 1.455 | 1.441 |
| N(O₂) - O | 1.240 | 1.233 |
| C1 - C2 | 1.411 | 1.406 |
| C2 - C3 | 1.383 | 1.378 |
Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges.[22][23] This method is useful for understanding the charge distribution and identifying electron-rich and electron-deficient sites, which is fundamental to the push-pull nature of nitroanilines.[6][24]
Table 2: Calculated Mulliken Atomic Charges for p-Nitroaniline (B3LYP/6-31G(d,p))
| Atom | Charge (a.u.) |
|---|---|
| C1 (with NH₂) | -0.15 |
| C4 (with NO₂) | 0.12 |
| N (of NH₂) | -0.75 |
| H (of NH₂) | 0.35 |
| N (of NO₂) | 0.50 |
| O (of NO₂) | -0.38 |
(Note: Values are illustrative and depend on the specific computational method.)
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, stability, and the energy of its lowest electronic transition.[16][25] A smaller gap generally implies higher reactivity and is characteristic of molecules with strong ICT, such as p-nitroaniline.[25]
Table 3: Frontier Orbital Energies for Nitroaniline Isomers (B3LYP/6-311++G(d,p))
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| p-Nitroaniline | -6.52 | -2.28 | 4.24 |
| m-Nitroaniline | -6.71 | -2.15 | 4.56 |
| o-Nitroaniline | -6.45 | -2.20 | 4.25 |
(Data adapted from reference[16] and illustrative of trends.)
Part 4: Probing Nonlinear Optical (NLO) Properties
The push-pull architecture of substituted nitroanilines makes them prime candidates for second-order NLO materials, which are crucial for technologies like frequency doubling (second-harmonic generation, SHG) and electro-optic modulation.[9][26]
Molecular Hyperpolarizability (β)
The key molecular property governing second-order NLO response is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. This property is highly sensitive to the molecular structure, particularly the degree of ICT.[11][27]
Structure-NLO Property Relationship
The NLO response in nitroanilines is directly linked to the charge transfer from the amino group (donor) through the π-conjugated system (benzene ring) to the nitro group (acceptor).[11] Substituents that enhance the electron-donating ability of the amino group or the electron-withdrawing strength of the nitro group can significantly increase the hyperpolarizability. The relative position of the donor and acceptor groups is also critical, with the para isomer generally exhibiting the largest β value due to the direct alignment of the charge transfer axis.[10]
Diagram: The Push-Pull Mechanism for NLO Activity
Caption: Intramolecular charge transfer in a push-pull system.
Computational Prediction of Hyperpolarizability
Computational chemistry provides a direct route to calculating the static and frequency-dependent hyperpolarizabilities of molecules.[24][28] These calculations are invaluable for screening potential NLO candidates before undertaking laborious synthesis and experimental characterization. DFT calculations can predict both the linear polarizability (α) and the first hyperpolarizability (β).[27] It is important to note that solvent effects can be substantial, and QM/MM or continuum solvation models are often necessary for accurate predictions of NLO properties in solution.[8][28][29]
Table 4: Illustrative Calculated NLO Properties (Static, Gas Phase)
| Molecule | Dipole Moment (Debye) | Polarizability (α₀, a.u.) | Hyperpolarizability (β₀, a.u.) |
|---|---|---|---|
| p-Nitroaniline | ~7.0 | ~90 | ~1200 |
| m-Nitroaniline | ~5.0 | ~85 | ~200 |
| o-Nitroaniline | ~4.5 | ~88 | ~350 |
(Note: These are representative values to show trends. Actual values are highly dependent on the level of theory and basis set.[6][10])
Part 5: Applications and Future Outlook
The synergy between theoretical modeling and experimental investigation continues to drive progress in the field of substituted nitroanilines.
-
Materials Science: The primary application lies in the development of organic NLO materials for optoelectronics and photonics.[9] Computational screening allows for the rational design of novel chromophores with enhanced hyperpolarizabilities.
-
Dye and Pigment Industry: Nitroanilines are foundational intermediates for a wide range of azo dyes and pigments.[1][4]
-
Pharmaceuticals and Agrochemicals: They serve as versatile building blocks in the synthesis of more complex, biologically active molecules.[1][4]
The future of this field is geared towards the design of increasingly complex systems. Computational studies will be pivotal in exploring novel substituent effects, extending conjugation pathways, and understanding the intricate interplay of intermolecular interactions in the solid state, which ultimately governs the macroscopic NLO response of a material.[5][26]
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An In-Depth Technical Guide to the Reactivity of Ortho-Substituted Anilines
Abstract
Ortho-substituted anilines are foundational scaffolds in medicinal chemistry and materials science, yet their reactivity presents unique challenges and opportunities dictated by the proximity of the substituent to the amino group.[1] This guide provides a comprehensive analysis of the steric and electronic effects governing the chemical behavior of these molecules. We will explore how ortho-substitution modulates the nucleophilicity of the amino group and the aromatic ring, influencing a range of transformations including electrophilic aromatic substitution, diazotization, and oxidation. Through a synthesis of mechanistic principles and field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to harness the synthetic potential of ortho-substituted anilines.
Introduction: The "Ortho Effect" in Anilines
Aniline, the simplest aromatic amine, exhibits rich chemistry driven by the electron-donating amino group, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.[2][3] However, the introduction of a substituent at the ortho position dramatically alters this reactivity profile, a phenomenon broadly termed the "ortho effect."[4] This effect is a composite of several interacting factors:
-
Steric Hindrance: The physical bulk of an ortho-substituent can impede the approach of reagents to both the amino group and the adjacent position on the aromatic ring.[5][6]
-
Electronic Effects: Ortho-substituents exert inductive and resonance effects that modify the electron density of the aromatic ring and the basicity of the amino group.[7][8]
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the ortho-substituent and the amino group can influence the conformation and reactivity of the molecule.[9][10][11]
Understanding the interplay of these factors is paramount for predicting and controlling the outcomes of reactions involving ortho-substituted anilines.
Basicity of Ortho-Substituted Anilines: A Quantitative Perspective
The basicity of an aniline derivative, quantified by its pKa value, is a critical parameter influencing its reactivity. Generally, ortho-substituted anilines are weaker bases than their meta and para isomers, a manifestation of the ortho effect.[4][12] This is primarily attributed to steric inhibition of protonation.[4] Upon protonation, the nitrogen atom of the amino group rehybridizes from sp² to sp³, leading to a non-planar geometry. This change induces steric clashes between the hydrogens of the resulting ammonium group and the ortho-substituent, destabilizing the conjugate acid and thus lowering the basicity.[4][6]
| Substituent (at ortho position) | pKa of Conjugate Acid |
| -H (Aniline) | 4.58[13] |
| -CH₃ | 4.39[13] |
| -Cl | 2.64[13] |
| -NO₂ | -0.29[13] |
| -NH₂ | 4.47[13] |
Table 1: pKa Values of Selected Ortho-Substituted Anilines. The data illustrates the general trend of decreased basicity with ortho-substitution compared to aniline itself.
Electrophilic Aromatic Substitution: Navigating Steric and Electronic Influences
The powerful activating and ortho-, para-directing nature of the amino group makes aniline highly reactive in electrophilic aromatic substitution.[2][3] However, ortho-substitution introduces significant complexity.
Steric Hindrance as a Dominant Factor
The presence of a bulky ortho-substituent can dramatically hinder electrophilic attack at the adjacent ortho-position (C6).[5] This steric shielding often directs incoming electrophiles to the para-position, even though electronic factors might favor ortho-substitution. For instance, in the acylation of 2,6-disubstituted anilines, the reaction rate decreases significantly as the size of the ortho-substituents increases.[5]
Controlling Reactivity: The Role of Protecting Groups
The high reactivity of the aniline ring can lead to multiple substitutions and oxidation side reactions, particularly under harsh conditions like nitration.[14] A common strategy to moderate this reactivity is to protect the amino group, typically by converting it into an amide (e.g., acetanilide). The acetyl group reduces the activating effect of the nitrogen's lone pair through resonance delocalization with the carbonyl group, allowing for more controlled monosubstitution.[14]
Reactions at the Amino Group: Nucleophilicity and Beyond
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. However, this nucleophilicity is significantly modulated by ortho-substituents.
Acylation and Alkylation
Steric hindrance from ortho-substituents can severely impede acylation and alkylation reactions at the amino group.[5] The relative rate of acylation with benzoyl chloride, for example, is drastically reduced in 2,6-dimethylaniline compared to aniline.[5] This steric impediment can be a significant challenge in synthetic design.
Diazotization Reactions
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry.[15][16] While most anilines undergo this reaction readily, the rate and efficiency can be influenced by the electronic nature of the substituents.[17] For ortho-substituted anilines, the subsequent intramolecular cyclization of the diazonium salt is a powerful strategy for the synthesis of heterocyclic systems.
A prime example is the synthesis of benzotriazoles from ortho-phenylenediamines.[18][19] This reaction proceeds via the diazotization of one amino group, followed by a spontaneous intramolecular cyclization.[18][19][20]
Experimental Protocol: Synthesis of Benzotriazole from o-Phenylenediamine [18][20]
-
Dissolution: Dissolve 1.3 g of o-phenylenediamine in a mixture of 1.5 ml of glacial acetic acid and 5 ml of water in a beaker. Gentle warming may be necessary to achieve a clear solution.[18]
-
Cooling: Cool the solution to 15 °C with magnetic stirring.[20]
-
Nitrite Addition: Add a solution of 2 g of sodium nitrite in 2 ml of water in one portion.[18] The reaction is exothermic, and the temperature will rise to approximately 85 °C within 2-3 minutes, accompanied by a color change from deep red to pale brown.[18]
-
Cooling and Precipitation: Allow the mixture to cool to about 40 °C and then chill thoroughly in an ice-water bath for 30 minutes to precipitate the crude benzotriazole.[20]
-
Filtration and Washing: Collect the precipitate by filtration and wash with three 30 ml portions of ice-cold water.[20]
-
Recrystallization: Dissolve the crude product in approximately 130 ml of boiling water, add decolorizing charcoal, and filter. Allow the filtrate to cool to about 50 °C before seeding with a few crystals of the product. Allow the solution to cool slowly to room temperature to avoid oiling out, then chill in ice to obtain pale, straw-colored needles of benzotriazole.[18]
Oxidation of Ortho-Substituted Anilines
The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials.[21][22][23] The presence of ortho-substituents can influence the course of these oxidation reactions. For instance, 2,6-difluoroaniline can be oxidized to the corresponding nitroso compound using peroxybenzoic acid.[21] The high reactivity of anilines towards oxidizing agents, such as those used in nitration, often necessitates the use of a protecting group strategy to prevent degradation of the starting material.[14]
Modern Synthetic Applications: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Ortho-substituted anilines are valuable substrates in these transformations, enabling the formation of C-C and C-N bonds.[1][24][25][26] For example, Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters has been developed as a robust method for the synthesis of pharmacologically relevant scaffolds.[1] Furthermore, palladium-catalyzed direct C-H arylation of unprotected anilines has been achieved with high chemo- and regioselectivity, offering a more atom-economical approach to biaryl amines.[27]
Conclusion and Future Outlook
The reactivity of ortho-substituted anilines is a nuanced interplay of steric, electronic, and hydrogen-bonding effects. A thorough understanding of these principles is crucial for synthetic chemists to predict reaction outcomes and devise effective synthetic strategies. While steric hindrance often poses a challenge, it can also be exploited to achieve regioselectivity that would otherwise be difficult to attain. The development of modern catalytic methods, such as C-H activation and cross-coupling reactions, continues to expand the synthetic utility of ortho-substituted anilines, providing access to novel molecular architectures for drug discovery and materials science.[28][29][30][31] Future research will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of these important building blocks.
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Electronic effects of substituents in halogenated nitroanilines
An In-Depth Technical Guide to the Electronic Effects of Substituents in Halogenated Nitroanilines
Abstract
Halogenated nitroanilines represent a cornerstone scaffold in medicinal chemistry and materials science, where the nuanced interplay of their substituents dictates molecular properties and function. The simultaneous presence of a potent electron-donating amino group, a strong electron-withdrawing nitro group, and an inductively withdrawing/resonantly donating halogen creates a complex electronic landscape. This guide provides a comprehensive analysis of these electronic effects, offering researchers, scientists, and drug development professionals a framework for understanding, characterizing, and manipulating these critical molecules. We will delve into the theoretical underpinnings of substituent effects, detail rigorous experimental protocols for their characterization, and explore the profound implications for chemical reactivity and rational drug design.
Introduction: The Electronic Tug-of-War in Substituted Anilines
The chemical behavior of a substituted aromatic ring is not merely a sum of its parts but a complex interplay of electronic forces. In halogenated nitroanilines, this principle is vividly illustrated. Three distinct functional groups—amino (-NH₂), nitro (-NO₂), and a halogen (-X)—are engaged in an electronic "tug-of-war" that defines the molecule's overall character.
-
The Amino Group (-NH₂): A powerful activating group that donates electron density into the aromatic π-system via resonance (+R effect). This effect significantly increases the nucleophilicity of the ortho and para positions.[1][2]
-
The Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density from the ring through both the sigma framework (inductive effect, -I) and the pi system (resonance effect, -R).[1][3] This withdrawal makes the ring electron-deficient.
-
Halogen Atoms (-F, -Cl, -Br, -I): Halogens present a unique duality. Due to their high electronegativity, they are strongly electron-withdrawing inductively (-I effect), which deactivates the ring towards electrophilic attack.[2][4] However, their lone pairs can participate in resonance, donating electron density (+R effect), which directs incoming electrophiles to the ortho and para positions.[1][3]
Understanding how these competing effects resolve based on the substituents' nature and relative positions is crucial for predicting molecular properties such as basicity, spectroscopic behavior, and reactivity. These properties, in turn, are fundamental to applications in drug design, where halogenated anilines serve as vital intermediates.[5]
Caption: Competing electronic effects on an aromatic ring.
Quantifying Electronic Influence: Characterization Methodologies
To move from qualitative description to quantitative prediction, a suite of analytical techniques is employed. Each method provides a unique window into the electronic structure of halogenated nitroanilines.
Acidity Constant (pKa) as a Probe of Basicity
The most direct measure of the net electronic effect on the amino group is its basicity, which is inversely related to the acidity (pKa) of its conjugate acid, the anilinium ion.[6] Electron-withdrawing groups pull density away from the nitrogen, making its lone pair less available to accept a proton, thus decreasing basicity and lowering the pKa of the conjugate acid.[7][8][9] For instance, the pKa of p-nitroaniline (~1.0) is significantly lower than that of aniline (~4.6) due to the powerful electron-withdrawing nitro group.[8]
| Compound | Substituents | pKa (of conjugate acid) |
| Aniline | H | 4.60 |
| p-Nitroaniline | 4-NO₂ | 1.00[8] |
| m-Nitroaniline | 3-NO₂ | 2.50[10] |
| o-Nitroaniline | 2-NO₂ | -0.26[6] |
| 4-Chloro-2-nitroaniline | 4-Cl, 2-NO₂ | -1.03[11] |
| 2-Chloro-4-nitroaniline | 2-Cl, 4-NO₂ | - |
| 2-Bromo-4,6-dinitroaniline | 2-Br, 4,6-(NO₂)₂ | -6.71[11] |
| Table 1: Representative pKa values demonstrating the impact of nitro and halogen substituents on the basicity of aniline. A lower pKa indicates a weaker base. |
Experimental Protocol: Spectrophotometric pKa Determination
This method is ideal for compounds whose UV-Vis spectrum changes with protonation state.
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 0 to 4 for a weakly basic aniline).
-
Stock Solution: Prepare a concentrated stock solution of the halogenated nitroaniline in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution. Ensure the final concentration is appropriate for UV-Vis analysis (absorbance typically between 0.1 and 1.0).
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample. Identify the wavelength (λ) with the largest absorbance difference between the fully protonated and neutral forms.
-
Data Analysis: Measure the absorbance of each solution at the chosen wavelength. Plot absorbance versus pH.
-
pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoid curve. It can be precisely determined by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the neutral aniline and [HA] is the protonated anilinium ion.
Spectroscopic Fingerprinting
Spectroscopy allows for the direct observation of how electronic effects alter bond strengths and the energy levels of electrons within the molecule.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts (δ) are highly sensitive to the electron density around a nucleus. Electron-withdrawing groups "deshield" nearby nuclei, causing their resonance to appear at a lower field (higher δ ppm value).[12]
-
¹H NMR: Protons on the aromatic ring will show distinct shifts. Protons ortho to a nitro group will be significantly downfield. Protons ortho and para to the amino group will be shifted upfield relative to benzene, though this effect is counteracted by the other deactivating groups.
-
¹³C NMR: The carbon atom attached to the amino group (C-ipso) will be shifted upfield, while the carbon attached to the nitro group will be shifted downfield.[13] The shifts of other ring carbons provide a detailed map of the electron distribution.
| Compound | Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 3-Nitroaniline | C1 (-NH₂) | 149.5 | - |
| C2 | 113.2 | 7.72 (d) | |
| C3 (-NO₂) | 149.3 | - | |
| C4 | 118.1 | 6.93 (d) | |
| C5 | 130.1 | 7.36 (t) | |
| C6 | 121.8 | 6.81 (d) | |
| 4-Methyl-3-nitroaniline | C1 (-NH₂) | 149.1 | - |
| C2 | 111.0 | 7.09 (d) | |
| C3 (-NO₂) | 133.1 | - | |
| C4 (-CH₃) | 127.1 | 6.80 (dd) | |
| C5 | 117.9 | 7.15 (d) | |
| C6 | 119.0 | - | |
| Table 2: Representative ¹H and ¹³C NMR chemical shifts for substituted nitroanilines in DMSO.[14] Note the downfield shifts for protons and carbons near the electron-withdrawing nitro group. |
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the vibrational frequencies of bonds. The frequency of a bond's stretch is proportional to its strength.
-
N-H Stretching: The amino group shows two characteristic bands: an asymmetric stretch (~3450-3500 cm⁻¹) and a symmetric stretch (~3350-3400 cm⁻¹).[15][16] Increased electron withdrawal from the ring can slightly alter these frequencies.
-
N-O Stretching: The nitro group also displays two strong bands: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1330-1370 cm⁻¹).[16][17] The precise positions of these bands are sensitive to the electronic environment and can indicate the degree of resonance interaction.[16]
-
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino nitrogen typically appears in the 1250-1340 cm⁻¹ region.[15]
2.2.3. UV-Visible Spectroscopy
The absorption of UV-Vis light corresponds to electronic transitions, typically π-π* and n-π* transitions in these molecules.[18][19] The position of maximum absorbance (λ_max) is sensitive to substituent effects.
-
Bathochromic Shift (Red Shift): Electron-donating groups like -NH₂ and electron-withdrawing groups like -NO₂ in conjugation (e.g., in the para position) extend the π-system and lower the energy gap for electronic transitions, shifting λ_max to longer wavelengths.[20] This is often due to a strong intramolecular charge transfer (ICT) band.[21]
-
Hypsochromic Shift (Blue Shift): Protonation of the amino group removes the n-π* transition and decouples the nitrogen's lone pair from the ring's π-system, causing a shift to shorter wavelengths, often resembling the spectrum of the corresponding nitro-halogenated benzene.[20]
Caption: Workflow for characterizing electronic effects.
Implications for Reactivity and Drug Design
The electronic profile of a halogenated nitroaniline is not an academic curiosity; it is a critical determinant of its utility in synthesis and its function as a therapeutic agent.
Directing Chemical Reactivity
The electron-deficient nature of the ring, driven by the nitro and halogen groups, has two primary consequences:
-
Electrophilic Aromatic Substitution (EAS): These rings are generally deactivated towards EAS.[2] However, if a reaction is forced, the powerful ortho-, para-directing influence of the amino group will dominate, though the reaction will be sluggish compared to aniline itself.[22][23]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group (like -NO₂) ortho or para to a halogen leaving group dramatically accelerates SNAr reactions.[24] This makes halogenated nitroanilines excellent substrates for introducing nucleophiles (e.g., amines, alkoxides) to build more complex molecular architectures.
Application in Quantitative Structure-Activity Relationships (QSAR)
In drug development, QSAR models are used to establish a mathematical relationship between the chemical features of a molecule and its biological activity.[25][26] The electronic properties of halogenated nitroanilines are key descriptors in these models.[27][28]
-
Receptor Binding: The electrostatic potential on the molecule's surface, dictated by the substituent effects, governs how it docks into the active site of a target protein.
-
Membrane Permeability: Lipophilicity (often measured as logP) is influenced by the molecule's polarity. Tuning substituents can optimize this property for better absorption and distribution.[27]
-
Metabolic Stability: Electron-deficient aromatic rings can be less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing a drug's half-life.
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An In-depth Technical Guide on the Safety and Handling of 2-Chloro-4-fluoro-6-nitroaniline
Introduction
2-Chloro-4-fluoro-6-nitroaniline is a halogenated nitroaromatic compound. Its molecular structure, characterized by the presence of nitro, chloro, and fluoro groups on an aniline ring, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and specialty chemicals. The combination of these functional groups also indicates a need for careful handling, as they can impart significant reactivity and biological activity. This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-fluoro-6-nitroaniline, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited publicly available data for this specific compound, this guide also draws upon established safety protocols for structurally related chemicals to provide a robust framework for risk mitigation.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. While comprehensive experimental data for 2-Chloro-4-fluoro-6-nitroaniline is not widely available, the following table summarizes its known and computed properties.
| Property | Value | Source |
| CAS Number | 153505-32-9 | [1] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1][2] |
| Molecular Weight | 190.56 g/mol | [1][2] |
| Appearance | Not Specified | [1] |
| Boiling Point | No Data Available | [1] |
| Melting Point | No Data Available | [1] |
| Density | No Data Available | [1] |
| Solubility | Insoluble in water. | [3] |
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4][5][6]
It is imperative to handle this compound as a hazardous substance due to the presence of the nitro group and halogen atoms, which are known to contribute to toxicity.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-Chloro-4-fluoro-6-nitroaniline, a stringent set of exposure controls and personal protective equipment must be implemented. The following represents a multi-layered approach to safety, from engineering controls to personal gear.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of 2-Chloro-4-fluoro-6-nitroaniline, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors and dust.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for mitigating exposure risks.
Handling and Storage Procedures
Safe Handling
-
Qualified Personnel: This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[9]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[7][9]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][9] Contaminated clothing should be removed and washed before reuse.[1]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][9][10]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]
-
Specific Hazards: When heated to decomposition, it may emit toxic and corrosive gases such as nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment as described in Section 3.[1][8]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[8]
Environmental Precautions
-
Prevent the substance from entering drains or watercourses.[1]
Methods for Cleaning Up
-
Solid Spills: Mix with sand or another inert absorbent material.[1] Carefully sweep up the mixture and place it in a tightly closed container for disposal.[1][9] Avoid creating dust.
-
Decontamination: After the material has been collected, decontaminate the area with a suitable solvent, followed by washing with soap and water.
The following decision tree outlines the general procedure for responding to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Stability and Reactivity
-
Reactivity: Can react with oxidizing materials.[3]
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Heat, flames, and sparks.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][9][10]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]
Toxicological Information
There is limited specific toxicological data available for 2-Chloro-4-fluoro-6-nitroaniline. The information provided here is based on general knowledge of similar compounds.
-
Acute Effects: Expected to be harmful by inhalation, skin contact, and if swallowed.[1]
-
Chronic Effects: The long-term effects of exposure have not been fully investigated.
Given the lack of comprehensive data, it is prudent to treat this compound with a high degree of caution and to minimize all potential exposures.
Ecological Information
Specific ecotoxicity data for 2-Chloro-4-fluoro-6-nitroaniline is not available. However, related compounds are known to be toxic to aquatic life with long-lasting effects.[4][5][6] Therefore, it is essential to prevent this compound from entering the environment.
Disposal Considerations
All waste containing 2-Chloro-4-fluoro-6-nitroaniline must be treated as hazardous waste.
-
Waste Disposal: Disposal must be in accordance with local, regional, and national regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
Transportation Information
While specific transportation information for 2-Chloro-4-fluoro-6-nitroaniline is not detailed in the search results, it is likely to be classified as a toxic solid. Adherence to all applicable transportation regulations (e.g., DOT, IATA, IMDG) is required.
Regulatory Information
Specific regulatory information for 2-Chloro-4-fluoro-6-nitroaniline is not widely available. However, it is subject to general chemical safety regulations. Users should consult their local and national regulatory bodies for specific requirements.
References
-
Chemsrc. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9. [Link]
-
PubChem. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. [Link]
-
PubChem. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698. [Link]
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CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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American Chemical Society. Guide for Chemical Spill Response. [Link]
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CPAchem. Safety data sheet. [Link]
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An In-Depth Technical Guide to the Material Safety of 2-Chloro-4-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 2-Chloro-4-fluoro-6-nitroaniline (CAS No. 153505-32-9), a compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical databases to ensure technical accuracy and provide practical insights for safe handling and use in a laboratory setting. This document is structured to go beyond a standard Material Safety Data Sheet (MSDS) by explaining the causality behind safety protocols and providing a self-validating system for risk assessment and management.
Chemical Identity and Physicochemical Properties
2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on the aniline scaffold, dictates its reactivity and toxicological profile.
Chemical Structure
Caption: Chemical structure of 2-Chloro-4-fluoro-6-nitroaniline.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 2-Chloro-4-fluoro-6-nitroaniline. Understanding these properties is crucial for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 153505-32-9 | [1] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| Boiling Point | 286.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 127.3 ± 25.9 °C | [1] |
Hazard Identification and GHS Classification
GHS Hazard Summary
Caption: GHS hazard summary for 2-Chloro-4-fluoro-6-nitroaniline.
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[2][3]
Key Health Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
The presence of the nitro group and halogen substituents on the aromatic ring are known to contribute to the toxicity of such compounds.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of 2-Chloro-4-fluoro-6-nitroaniline, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Workflow for Safe Handling
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Methodological & Application
Experimental protocol for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline
An In-depth Guide to the Laboratory-Scale Synthesis of 2-Chloro-4-fluoro-6-nitroaniline
Introduction
2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its trifunctionalized structure, featuring chloro, fluoro, and nitro groups, makes it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, providing a site for amidation or diazotization, while the halogen substituents can participate in nucleophilic aromatic substitution or cross-coupling reactions.
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline, designed for researchers in organic chemistry and drug development. The described method is based on the electrophilic nitration of 2-chloro-4-fluoroaniline. This guide emphasizes the causality behind the procedural steps, adherence to rigorous safety standards, and methods for ensuring the purity and identity of the final compound.
Chemical Reaction Pathway and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 2-chloro-4-fluoroaniline, is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
Overall Reaction:
Mechanism Insight:
-
Formation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the key reacting species.
-
Electrophilic Attack: The electron-rich aniline ring attacks the nitronium ion. The position of this attack is governed by the directing effects of the substituents already present on the ring. The amino (-NH₂) group is a strongly activating ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directors. The powerful activating effect of the amino group preferentially directs the incoming nitro group to its ortho position (C6), as the para position is blocked.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton (H⁺) to a base (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative aspects of the synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | 2-Chloro-4-fluoroaniline | --- |
| Molar Mass ( g/mol ) | 145.56 | --- |
| Amount (g) | 7.28 | --- |
| Moles (mmol) | 50.0 | --- |
| Reagents | ||
| Conc. Sulfuric Acid (98%) | ~40 mL | Used as solvent and catalyst |
| Conc. Nitric Acid (70%) | 3.5 mL | Nitrating agent |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for controlling reaction rate and selectivity |
| Reaction Time | 1 - 2 hours | Monitorable by TLC |
| Expected Product | 2-Chloro-4-fluoro-6-nitroaniline | --- |
| Molar Mass ( g/mol ) | 190.56 | --- |
| Theoretical Yield (g) | 9.53 | Based on 100% conversion |
| Typical Yield (%) | 80 - 90% | Dependent on technique and purification |
| Appearance | Yellow crystalline solid | [3] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis.
Preparation of the Nitrating Mixture
-
Rationale: This step generates the active nitronium ion (NO₂⁺) electrophile. The mixture is prepared in advance and cooled to ensure that the subsequent addition of the aniline derivative occurs under strict temperature control, preventing runaway reactions and the formation of byproducts.
-
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid (H₂SO₄).
-
Place the flask in an ice-salt bath and stir until the temperature of the acid drops to below 5 °C.
-
Slowly add 3.5 mL of concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to cool back to 0-5 °C.
-
Reaction Execution
-
Rationale: The aniline derivative is first dissolved in sulfuric acid to ensure homogeneity and to protonate the strongly activating amino group, which moderates its reactivity and prevents oxidation. This solution is then added slowly to the cold nitrating mixture to control the highly exothermic reaction.
-
Procedure:
-
In a separate beaker, carefully dissolve 7.28 g (50.0 mmol) of 2-chloro-4-fluoroaniline in 25 mL of concentrated sulfuric acid. This process may be slightly exothermic; allow the solution to cool to room temperature.
-
Fill the dropping funnel on the reaction flask with the 2-chloro-4-fluoroaniline solution.
-
Add the aniline solution dropwise to the vigorously stirred nitrating mixture over a period of 45-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Use the ice-salt bath to manage the temperature effectively.
-
After the addition is complete, allow the reaction to stir for an additional 60 minutes at 0-5 °C.
-
Product Isolation and Purification
-
Rationale: The reaction is quenched by pouring it into a large volume of ice water. This serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in aqueous media. The crude product is then purified by recrystallization to remove any unreacted starting material or isomeric byproducts.
-
Procedure:
-
Place 400 g of crushed ice into a 1 L beaker.
-
Slowly and carefully pour the reaction mixture onto the ice with steady manual stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
The following diagram provides a visual overview of the entire experimental workflow.
Sources
Laboratory Scale Synthesis of Fluorinated Nitroaniline Derivatives
An Application Note and Protocol Guide
Abstract
Fluorinated nitroaniline derivatives are indispensable building blocks in modern chemical research, particularly within pharmaceutical and materials science. The strategic incorporation of fluorine and nitro groups onto an aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, modulated basicity (pKa), and altered electronic characteristics, making them valuable precursors for agrochemicals, dyes, and therapeutic agents.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these compounds on a laboratory scale. We delve into the mechanistic underpinnings of electrophilic nitration, nucleophilic aromatic substitution (SNAr), and selective reduction, offering detailed, field-tested protocols for the synthesis of key isomers. This document is intended for researchers, scientists, and drug development professionals, providing the technical insights and practical methodologies required for the successful synthesis and purification of fluorinated nitroaniline derivatives.
Introduction: The Strategic Value of Fluorinated Nitroanilines
The utility of fluorinated nitroanilines stems from the synergistic interplay between the fluorine atom, the nitro group, and the amino group.
-
Fluorine Atom: Its high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group. This can lead to improved binding affinity to biological targets, increased lipophilicity (enhancing membrane permeability), and blockage of metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.[3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly influences the electron density of the aromatic ring, which is crucial for modulating the reactivity of the molecule. It activates the ring for nucleophilic aromatic substitution and is a versatile functional group that can be readily reduced to an amino group, providing a pathway to synthesize more complex diamine structures.[4][5]
-
Amino Group (-NH₂): This group provides a key reactive handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization, enabling the construction of diverse molecular scaffolds.[4]
Given their importance, the development of efficient and reliable synthetic routes to access specific isomers of fluorinated nitroanilines is a critical objective in synthetic chemistry. This guide will focus on the most prevalent and practical laboratory-scale methodologies.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of fluorinated nitroanilines can be broadly categorized into three primary strategies. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: Electrophilic Nitration of Fluoroanilines
This is a direct approach where a fluoroaniline is treated with a nitrating agent. The directing effects of the amino and fluoro substituents are key to predicting the regiochemical outcome. The amino group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director.
Causality and Experimental Choices:
-
Protecting the Amino Group: The strongly activating and basic amino group can be oxidized or protonated under harsh nitrating conditions, leading to side reactions or deactivation of the ring. While direct nitration is possible under carefully controlled anhydrous conditions, a common tactic involves the reversible protection of the amino group as an acetamide.[6] This attenuates its activating effect and prevents unwanted side reactions. The protecting group is then removed via hydrolysis.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7][8]
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is critical to prevent over-nitration and the formation of undesired byproducts.[9]
Reaction Pathway: Electrophilic Nitration
Caption: Workflow for nitration of p-fluoroaniline.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing an amino group onto an aromatic ring that is activated by electron-withdrawing groups, such as nitro groups.[10][11] This strategy is particularly useful when starting with poly-halogenated nitroaromatics.
Causality and Experimental Choices:
-
Substrate Activation: The reaction proceeds via a two-step addition-elimination mechanism. The presence of at least one strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group (typically a halogen) is essential. This group stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction.[2][12]
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Despite being the most electronegative halogen, its departure is favored because the C-F bond is highly polarized, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[10]
-
Nucleophile: Ammonia (or an ammonia source like aqueous ammonia) is commonly used as the nucleophile to introduce the amino group.[13][14]
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for synthesizing 5-fluoro-2-nitroaniline.
Strategy 3: Selective Reduction of Dinitro Compounds
This approach involves the partial reduction of a dinitroaromatic compound to a nitroaniline. The key to this strategy is achieving chemoselectivity, reducing one nitro group while leaving the other intact.
Causality and Experimental Choices:
-
Reducing Agent: The choice of reducing agent and reaction conditions is paramount.
-
Stannous Chloride (SnCl₂): In acidic media (like HCl), SnCl₂ is a classic reagent for the selective reduction of one nitro group in polynitrated aromatic compounds.[15]
-
Iron (Fe) Powder: In the presence of a weak acid like acetic acid or a salt like ammonium chloride, iron powder provides a cost-effective and efficient method for this transformation.[15][16] The reaction is heterogeneous and often requires heating.
-
-
Steric and Electronic Effects: The regioselectivity of the reduction can be influenced by steric hindrance. A less sterically hindered nitro group may be reduced preferentially. For example, in 2,4-dinitrofluorobenzene, the nitro group at the 2-position is often selectively reduced.[15][16]
Reaction Pathway: Selective Reduction
Caption: Synthesis via selective reduction of a dinitro compound.
Comparative Synthesis Data
The following table summarizes typical reaction parameters for the synthesis of various fluorinated nitroaniline isomers, allowing for a comparison of methodologies.
| Target Compound | Starting Material | Synthesis Method | Key Reagents | Reaction Time | Typical Yield (%) | Reference |
| 4-Fluoro-3-nitroaniline | p-Fluoroaniline | Electrophilic Nitration | HNO₃ (100%), H₂SO₄ (100%) | 1 hour | ~62% | [6] |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective Reduction | Iron powder, Acetic acid | 1.5 hours | ~79% | [1] |
| 5-Fluoro-2-nitroaniline | 2,4-Difluoronitrobenzene | SNAr | Aqueous Ammonia | 3 hours | ~98% | [13] |
| 3-Fluoro-4-nitroaniline | 3-Fluoroaniline | Electrophilic Nitration | HNO₃, H₂SO₄ | 1 hour | ~35% | [9] |
Detailed Experimental Protocols
Safety First: Before proceeding with any of the following protocols, a thorough risk assessment must be conducted. These reactions involve highly corrosive acids, toxic fumes, and potentially hazardous materials.[8][17] All operations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[18][19] Emergency eyewash and shower stations should be readily accessible.[20]
General Laboratory Workflow
Caption: Standard workflow for synthesis, purification, and analysis.
Protocol 1: Synthesis of 4-Fluoro-3-nitroaniline via Nitration of p-Fluoroaniline[6]
Materials and Reagents:
-
p-Fluoroaniline (13.9 g, 0.125 mol)
-
100% Sulfuric acid (H₂SO₄, 83.4 g)
-
100% Nitric acid (HNO₃, 8.13 g)
-
Ice
-
Concentrated aqueous ammonia (NH₄OH)
-
Deionized water
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-fluoroaniline (13.9 g) in 100% sulfuric acid (83.4 g) while maintaining the temperature below 20 °C with an ice bath.
-
Prepare the nitrating mixture by carefully adding 100% nitric acid (8.13 g) to 100% sulfuric acid (48.9 g) in a separate beaker, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the p-fluoroaniline solution over 30-40 minutes. Critically, maintain the reaction temperature between 8-10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice (approx. 800 g) with vigorous stirring.
-
Neutralize the resulting solution by slowly adding concentrated aqueous ammonia until the pH is alkaline (pH > 8). The temperature should be kept low (around 5 °C) during neutralization. An orange crude product will precipitate.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from boiling water to yield yellow-brown crystals of 4-fluoro-3-nitroaniline.
-
Dry the purified product in a vacuum oven. (Expected M.P. 94-96 °C).[21]
Protocol 2: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction[1][16]
Materials and Reagents:
-
2,4-Dinitrofluorobenzene (10 g, 0.054 mol)
-
Iron powder (reduced, ~325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 2,4-dinitrofluorobenzene (10 g) and ethanol to the flask.
-
Add iron powder and glacial acetic acid to the mixture. The molar proportion of iron to the 2,4-dinitrofluorobenzene should be approximately 2.5 to 4.[15]
-
Heat the mixture to reflux and stir for 1.5 - 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the oily product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield 2-fluoro-5-nitroaniline as a solid. (Expected M.P. 99-101 °C).[16]
Protocol 3: Synthesis of 5-Fluoro-2-nitroaniline via SNAr[14]
Materials and Reagents:
-
2,4-Difluoronitrobenzene (15.9 g, 0.1 mol)
-
Concentrated aqueous ammonia (28-30%)
-
Water
Procedure:
-
To a 100 mL pressure-resistant reaction flask, add concentrated ammonia water (12.75 g).
-
At room temperature, add 2,4-difluoronitrobenzene (15.9 g) to the flask.
-
Seal the flask and begin vigorous stirring. Slowly raise the temperature to 40 °C and maintain for 3 hours.
-
Monitor the disappearance of the starting material by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to 5-10 °C under continuous stirring to induce crystallization.
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid thoroughly with cold water to remove any residual ammonia.
-
Dry the product in a vacuum oven to yield pure 5-fluoro-2-nitroaniline.
Conclusion
The laboratory-scale synthesis of fluorinated nitroaniline derivatives is achievable through several robust methodologies. The choice between electrophilic nitration, nucleophilic aromatic substitution, and selective reduction should be based on the desired isomer, starting material availability, and required scale. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize these valuable chemical intermediates for application in drug discovery and materials science.
References
- Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Knowledge - Bloom Tech.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- BenchChem. (2025).
- YouTube. (2024, June 6).
- Guidechem. (n.d.). How can 2-fluoro-5-nitroaniline be synthesized? FAQ - Guidechem.
- BenchChem. (2025, February 28).
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
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- The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
- Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- BenchChem. (n.d.). 4-Fluoro-3-nitroaniline | 364-76-1.
- Russian Chemical Reviews. (n.d.).
- National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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- National Institutes of Health (NIH). (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
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Synthesis of 2-Chloro-4-fluoro-6-nitroaniline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is approached via a robust three-step pathway starting from the readily available 4-fluoroaniline. This involves an initial protection of the amine functionality via acetylation, followed by a regioselective nitration, and subsequent deprotection to yield the intermediate, 4-fluoro-2-nitroaniline. The final product is obtained through a controlled chlorination of this intermediate. This guide elucidates the mechanistic underpinnings of each reaction step, providing a rationale for the experimental choices and ensuring a reproducible and high-yielding protocol.
Introduction
Substituted nitroanilines are pivotal structural motifs in medicinal chemistry and materials science. The title compound, 2-Chloro-4-fluoro-6-nitroaniline, incorporates a unique combination of functional groups that make it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the chloro, fluoro, and nitro groups on the aniline scaffold offers multiple reaction sites for further derivatization, making it a key precursor in the synthesis of various biologically active compounds. This application note details a reliable and scalable synthetic route to this important intermediate, with a focus on understanding the reaction mechanisms to ensure successful execution and optimization.
Overall Synthetic Scheme
The synthesis of 2-Chloro-4-fluoro-6-nitroaniline is accomplished through a multi-step process designed to control the regioselectivity of the substitution reactions on the aromatic ring.
Caption: Mechanism of aniline acetylation.
Experimental Protocol:
-
To a stirred solution of 4-fluoroaniline (1 equivalent) in water, add acetic anhydride (1.1 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes. The product, 4-fluoroacetanilide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to yield white crystals.
Step 2: Nitration of 4-Fluoroacetanilide
The nitration of the protected aniline is the key regioselective step. The acetamido group is an ortho-, para-directing activator, while the fluorine atom is also an ortho-, para-director, albeit a deactivator through its inductive effect. The steric hindrance of the acetamido group favors the introduction of the nitro group at the position ortho to the amino group and meta to the fluorine atom.
Reaction Mechanism:
The nitration proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric and sulfuric acids, acts as the electrophile. The π-electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring.
Caption: Mechanism of electrophilic nitration.
Experimental Protocol:
-
Dissolve 4-fluoroacetanilide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 4-fluoro-2-nitroacetanilide.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of 4-Fluoro-2-nitroacetanilide
The final step in the preparation of the intermediate is the deprotection of the amino group by acidic hydrolysis of the acetamide. [1][2][3] Reaction Mechanism:
The hydrolysis is initiated by the protonation of the carbonyl oxygen of the acetamide group, which makes the carbonyl carbon more electrophilic. Nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid regenerates the protonated amine, which is then deprotonated to give the final product.
Experimental Protocol:
-
Suspend 4-fluoro-2-nitroacetanilide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product, 4-fluoro-2-nitroaniline, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol.
Part 2: Synthesis of 2-Chloro-4-fluoro-6-nitroaniline
The final step of the synthesis is the regioselective chlorination of the 4-fluoro-2-nitroaniline intermediate.
Reaction Mechanism:
The chlorination of 4-fluoro-2-nitroaniline is an electrophilic aromatic substitution reaction. The substituents on the ring direct the incoming electrophile. The amino group is a strong activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The nitro group is a strong deactivating meta-director. The position ortho to the strongly activating amino group and meta to the deactivating nitro group (the 6-position) is the most favorable site for electrophilic attack.
Caption: Directing effects of substituents on the chlorination of 4-fluoro-2-nitroaniline.
Experimental Protocol:
-
Dissolve 4-fluoro-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 10-15 °C.
-
Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, stop the flow of chlorine gas and stir the reaction mixture for an additional 30 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid 2-Chloro-4-fluoro-6-nitroaniline by vacuum filtration, wash with water until the filtrate is neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | 153-155 | >90 |
| 4-Fluoro-2-nitroacetanilide | C₈H₇FN₂O₃ | 198.15 | 95-97 | 80-85 |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 96-98 | >90 |
| 2-Chloro-4-fluoro-6-nitroaniline | C₆H₄ClFN₂O₂ | 190.56 | 135-137 | 75-85 |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline. By employing a strategic protection-nitration-deprotection sequence followed by a regioselective chlorination, the target molecule can be obtained in good overall yield and high purity. The elucidation of the reaction mechanisms at each step provides the necessary framework for researchers to understand and potentially optimize the synthesis for their specific needs. This protocol is expected to be a valuable resource for scientists and professionals in the fields of drug discovery and development, as well as in the broader chemical research community.
References
-
Preparation of 4-nitroacetanilide and 4-nitroaniline. Available at: [Link]
-
Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. (2019, April 18). Available at: [Link]
- CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. Google Patents.
-
An Improved Synthesis of N-Substituted-2-nitroanilines. ResearchGate. (2008). Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. (2020, October 6). Available at: [Link]
-
Hydrolysis of 4-Nitroaniline. Scribd. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. (2021, October 6). Available at: [Link]
-
#Calculating OverallYield (%) of Multistep Synthesis #Theoratical Yield. YouTube. (2022, January 8). Available at: [Link]
-
Nitrations of acetanilides by reagents of N02X type. Canadian Science Publishing. (1968). Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]
-
The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Available at: [Link]
- CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.
-
Acetylation of Peptides and Proteins: Monograph 0003. IonSource. (2007, February 17). Available at: [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Resonance. (2022, March). Available at: [Link]
- CN104610071A - Method for preparing 2,6-dichloro-4-nitroaniline through direct chlorination of chlorine gas and oxidative chlorination of hydrogen peroxide. Google Patents.
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021, August 16). Available at: [Link]
-
An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering. (2021). Available at: [Link]
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Application Note: Analytical Methods for the Characterization of 2-Chloro-4-fluoro-6-nitroaniline
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-4-fluoro-6-nitroaniline, a key chemical intermediate. Robust and reliable analytical techniques are crucial for ensuring the identity, purity, and quality of this compound in research, development, and manufacturing settings. This document details spectroscopic and chromatographic protocols, offering researchers, scientists, and drug development professionals the necessary tools for thorough characterization. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles.
Introduction
2-Chloro-4-fluoro-6-nitroaniline is an important building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and dyes.[1] Its specific substitution pattern—containing chloro, fluoro, and nitro groups on an aniline scaffold—necessitates a multi-faceted analytical approach to confirm its structure and assess its purity profile. Inadequate characterization can lead to impurities in the final product, potentially affecting efficacy, safety, and regulatory compliance. This guide presents a suite of analytical techniques, from structural elucidation by spectroscopic methods to purity and assay determination by chromatography, to establish a complete quality profile of 2-Chloro-4-fluoro-6-nitroaniline.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-fluoro-6-nitroaniline is presented in Table 1. These properties are fundamental for sample handling, method development, and safety considerations.
Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-6-nitroaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 153505-32-9 | [2] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2] |
| Molecular Weight | 190.56 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid | [1] |
| Melting Point | 127.3 ± 25.9 °C | [2] |
| Boiling Point | 286.8 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| pKa | Data not readily available; expected to be a weak base |
| Solubility | Low water solubility is expected |[4] |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of 2-Chloro-4-fluoro-6-nitroaniline.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the presence of fluorine.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Data Analysis: Integrate the proton signals, and assign the chemical shifts for all spectra based on established correlations and coupling patterns.
Expected Spectral Features:
-
¹H NMR: Two aromatic protons will appear as doublets or doublet of doublets, with coupling constants indicative of their relative positions. The amine (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 2: Expected Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3500-3300 | Two bands, symmetric and asymmetric stretching |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C=C Stretch (Aromatic) | 1650-1400 | Multiple bands |
| N-O Stretch (Nitro) | 1550-1500 & 1350-1300 | Asymmetric and symmetric stretching |
| C-F Stretch | 1250-1000 |
| C-Cl Stretch | 850-550 | |
Note: The exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions.[5][6]
3.3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure elution of the analyte.
-
MS Conditions: Acquire mass spectra over a range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z 190, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).
-
Key Fragments: Fragmentation may involve the loss of the nitro group (-NO₂) or other substituents.
3.4. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The nitroaniline chromophore is expected to have a distinct absorption maximum.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Chromatographic Methods for Purity and Assay
Chromatographic techniques are essential for separating the main component from any impurities and for quantifying its concentration.
4.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method for determining the purity and assay of 2-Chloro-4-fluoro-6-nitroaniline due to its high resolution and sensitivity.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The λmax determined by UV-Vis spectroscopy.
-
-
Sample Preparation:
-
Purity: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[8]
-
Assay: Prepare a standard solution of a certified reference material at a known concentration. Prepare the sample solution in the same manner.
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for repeatability of retention time and peak area, tailing factor, and theoretical plates).
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Compare the peak area of the sample to the peak area of the standard to determine the concentration.
-
Table 3: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector Wavelength | λmax (e.g., ~254 nm or other determined λmax) |
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present.
Protocol for GC-MS Impurity Profiling:
-
Instrumentation: A GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp (e.g., start at 70°C, ramp to 280°C) to separate impurities with different boiling points.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Data Interpretation and Reporting
A comprehensive characterization of 2-Chloro-4-fluoro-6-nitroaniline is achieved by integrating the data from all the analytical techniques described. The spectroscopic data confirms the identity, while the chromatographic data provides a quantitative measure of purity and strength.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. jetir.org [jetir.org]
- 6. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [merckmillipore.com]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for the HPLC Purity Analysis of 2-Chloro-4-fluoro-6-nitroaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-4-fluoro-6-nitroaniline is a key chemical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and the introduction of toxic components into the final drug substance. Therefore, a robust and reliable analytical method for the accurate determination of the purity of 2-Chloro-4-fluoro-6-nitroaniline is a critical requirement for ensuring the quality, safety, and efficacy of the resulting pharmaceutical products.
This application note provides a detailed, step-by-step high-performance liquid chromatography (HPLC) method for the purity analysis of 2-Chloro-4-fluoro-6-nitroaniline. The method is designed to be specific, accurate, and precise, enabling the separation and quantification of the main component from its potential process-related impurities. The protocol is grounded in established chromatographic principles and adheres to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Understanding the Analyte and Potential Impurities: A Synthesis-Based Approach
A definitive, publicly available synthesis route for 2-Chloro-4-fluoro-6-nitroaniline is not extensively documented. However, based on the synthesis of structurally similar halogenated nitroanilines, two primary synthetic pathways can be postulated:
-
Nitration of 2-chloro-4-fluoroaniline: This route involves the electrophilic nitration of 2-chloro-4-fluoroaniline.
-
Chlorination of a fluoronitroaniline: This pathway would involve the chlorination of a suitable fluoronitroaniline precursor, such as 4-fluoro-2-nitroaniline.
These potential synthetic routes are crucial for anticipating the likely process-related impurities that the HPLC method must be able to separate.
Potential Impurities:
Based on these synthetic pathways, the following potential impurities should be considered during method development and validation:
-
Starting Materials:
-
Isomeric Impurities: Positional isomers that can be formed during the nitration or chlorination steps. The directing effects of the substituents on the aromatic ring will influence the position of the incoming nitro or chloro group.
-
Over-reacted Species: For instance, dichlorinated products could form if the chlorination reaction is not carefully controlled.
-
Other Related Substances: Impurities from the starting materials or side reactions.
The developed HPLC method must demonstrate specificity by providing baseline resolution between the main peak of 2-Chloro-4-fluoro-6-nitroaniline and all potential impurities.
HPLC Method Development and Optimization: A Rationale-Driven Approach
The selection of HPLC parameters is based on the physicochemical properties of 2-Chloro-4-fluoro-6-nitroaniline and its potential impurities. A reversed-phase HPLC method is the most suitable approach for the separation of these relatively non-polar aromatic compounds.
Rationale for Parameter Selection:
| Parameter | Selection | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure, and a 250 mm column length ensures sufficient resolving power for complex mixtures. |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | A gradient of acetonitrile and water allows for the effective elution of compounds with a range of polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and UV transparency. |
| Detection | UV-Vis at 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance. While the specific λmax for 2-Chloro-4-fluoro-6-nitroaniline is not readily available, 254 nm is a common wavelength for the detection of aromatic compounds and is likely to provide good sensitivity for the analyte and its impurities.[5] |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A 10 µL injection volume is a standard volume that provides good sensitivity without overloading the column. |
Experimental Protocols
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase HPLC column (5 µm, 4.6 x 250 mm).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
2-Chloro-4-fluoro-6-nitroaniline reference standard.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Preparation of Solutions
Mobile Phase A: HPLC-grade water Mobile Phase B: HPLC-grade acetonitrile
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Chloro-4-fluoro-6-nitroaniline reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and dilute to the mark with acetonitrile.
-
This stock solution has a concentration of 100 µg/mL.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-fluoro-6-nitroaniline sample into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis
The purity of the 2-Chloro-4-fluoro-6-nitroaniline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main peak.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Caption: Workflow for the HPLC Purity Analysis of 2-Chloro-4-fluoro-6-nitroaniline.
Caption: Potential Synthetic Pathways and Associated Impurities.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of 2-Chloro-4-fluoro-6-nitroaniline. By understanding the potential synthetic routes and associated impurities, a specific and sensitive method has been developed. Adherence to the outlined protocol and proper method validation will ensure the generation of accurate and precise data, which is essential for the quality control of this critical pharmaceutical intermediate.
References
-
PrepChem. Synthesis of 2-chloro-4-nitroaniline. [Link]
-
PubChem. 2-Chloro-4-nitroaniline. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MySkinRecipes. 2-Chloro-6-fluoro-4-nitroaniline. [Link]
-
SpectraBase. 2-Chloro-4-nitro-aniline. [Link]
- Google Patents. CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
-
National Institutes of Health. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
PubMed. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. [Link]
-
PubChem. 4-Fluoro-2-nitroaniline. [Link]
-
ResearchGate. UV-visible spectra of p-nitroaniline in methanol containing IL at 80 mM... [Link]
-
Royal Society of Chemistry. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. [Link]
-
NIST WebBook. p-Nitroaniline. [Link]
-
SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]
-
ResearchGate. Evolution of the UV-vis spectrum of an acetonitrile solution of... [Link]
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Sources
- 1. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluoroaniline | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Nitroaniline [webbook.nist.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Halogenated Anilines
Introduction: The Analytical Imperative for Halogenated Anilines
Halogenated anilines are a significant class of aromatic amines that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aniline ring. These compounds serve as crucial intermediates in the synthesis of a wide array of industrial and agricultural products, including dyes, pesticides, and pharmaceuticals.[1] However, their widespread use and potential for environmental persistence have raised concerns about their toxicological profiles.[2][3] Consequently, the development of robust and sensitive analytical methods for the detection and quantification of halogenated anilines in various matrices is of paramount importance for environmental monitoring, toxicology studies, and quality control in industrial processes.
Gas chromatography (GC) stands as a powerful and versatile technique for the analysis of halogenated anilines due to its high resolution, sensitivity, and compatibility with a range of selective detectors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of gas chromatography for the analysis of these compounds. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the rationale behind the selection of specific methodologies.
Guiding Principles for Method Selection: Causality in Experimental Design
The successful analysis of halogenated anilines by GC hinges on a clear understanding of their physicochemical properties and the selection of appropriate analytical tools. Key considerations include the volatility and thermal stability of the analytes, the desired level of sensitivity and selectivity, and the complexity of the sample matrix.
Volatility and Thermal Stability: Halogenated anilines are generally semi-volatile compounds, making them amenable to GC analysis. However, the presence of the polar amine group can lead to peak tailing and interactions with active sites in the GC system. Derivatization is a common strategy to mitigate these effects by converting the polar amine group into a less polar, more volatile derivative, thereby improving chromatographic peak shape and thermal stability.[1]
Detector Selection: The choice of detector is critical and depends on the specific analytical objective.
-
Mass Spectrometry (MS): Offers the highest degree of selectivity and provides structural information, enabling definitive identification of target analytes. It is the gold standard for confirmation and is particularly useful for complex matrices.[1]
-
Electron Capture Detector (ECD): Exhibits exceptional sensitivity towards electronegative compounds, such as those containing halogens.[6][7] This makes GC-ECD an excellent choice for trace-level analysis of halogenated anilines in environmental samples.
-
Nitrogen-Phosphorus Detector (NPD): A highly selective detector for nitrogen-containing compounds, offering excellent sensitivity for anilines.[8][9] It provides a high degree of certainty in identifying nitrogenous analytes, minimizing the likelihood of false positives.[8]
Experimental Workflow: From Sample to Signal
The overall process for the GC analysis of halogenated anilines can be visualized as a sequential workflow, from initial sample handling to final data interpretation.
Caption: General workflow for the GC analysis of halogenated anilines.
Detailed Protocols: A Step-by-Step Guide
Herein, we provide two detailed protocols for the analysis of halogenated anilines using GC-MS and GC-NPD. These protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.
Protocol 1: High-Confidence Identification and Quantification by GC-MS
This protocol is optimized for the definitive identification and quantification of a broad range of halogenated anilines in aqueous samples, incorporating an optional derivatization step to enhance chromatographic performance.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust and widely used technique for extracting semi-volatile organic compounds from aqueous matrices. Adjusting the pH to basic conditions ensures that the anilines are in their free base form, maximizing their partitioning into the organic solvent.
-
Procedure:
-
To a 100 mL aqueous sample in a separatory funnel, add 10 M sodium hydroxide (NaOH) solution dropwise to adjust the pH to >11.[1][8]
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[1]
-
Allow the layers to separate for 10 minutes.[1]
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.[1]
-
Gently swirl the combined extract over the anhydrous sodium sulfate for 1-2 minutes to remove residual water.
-
Decant the dried extract into an evaporator flask and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]
-
2. Optional Derivatization: Acylation with Heptafluorobutyric Anhydride (HFBA)
-
Rationale: Derivatization with HFBA converts the polar aniline to a non-polar, more volatile N-heptafluorobutyryl derivative. This improves peak shape, reduces tailing, and enhances sensitivity, particularly for more polar halogenated anilines.[1]
-
Procedure:
-
Evaporate the 1 mL concentrated extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
3. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | To maximize the transfer of analytes onto the column for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | ||
| Initial Temperature | 60°C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 10°C/min to 280°C | Provides good separation of a wide range of halogenated anilines with varying volatilities. |
| Final Hold Time | 5 min | Ensures elution of any late-eluting compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library searching; SIM for enhanced sensitivity in quantitative analysis. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard source temperature for robust ionization. |
4. Data Analysis and Quality Control
-
Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. Utilize spectral libraries (e.g., NIST) for tentative identification.
-
Quantification: Generate a calibration curve using a series of standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Quality Control: Analyze a method blank, a matrix spike, and a laboratory control sample with each batch of samples to monitor for contamination, matrix effects, and analytical performance.[8]
Protocol 2: Sensitive and Selective Analysis by GC-NPD (Based on EPA Method 8131)
This protocol is adapted from US EPA Method 8131 and is highly effective for the selective determination of aniline and its derivatives in environmental samples.[8][10][11]
1. Sample Preparation
-
Aqueous Samples: Follow the LLE procedure outlined in Protocol 1 (Section 1).
-
Solid Samples (e.g., soil, sediment):
-
Rationale: Soxhlet extraction or other validated solid-liquid extraction techniques are used to efficiently extract analytes from solid matrices. A solvent mixture is often employed to enhance extraction efficiency.
-
Procedure (General Guidance):
-
Extract a known weight of the solid sample with a 1:1 mixture of methylene chloride and acetone using a suitable extraction method (e.g., Method 3540, 3541, 3545, or 3550).[8]
-
Concentrate the extract to a small volume.
-
-
2. Extract Cleanup (If Necessary)
-
Rationale: Complex sample matrices may contain interferences that can co-elute with the target analytes and affect the accuracy of the analysis. Cleanup procedures, such as Florisil or gel permeation chromatography (GPC), are used to remove these interferences.[8][9]
-
Procedure: Refer to EPA Method 3620 (Florisil Cleanup) or Method 3640 (Gel Permeation Chromatography) for detailed procedures.[8]
3. Solvent Exchange
-
Rationale: The final extract needs to be in a solvent compatible with the GC-NPD system. Toluene is a common choice.
-
Procedure: Add 3-4 mL of toluene to the concentrated extract just before the final concentration step and continue to concentrate to the final volume (e.g., 1 mL).[8]
4. GC-NPD Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl-95% dimethylpolysiloxane phase (e.g., SE-54 or equivalent)[8] | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds. |
| Inlet Mode | Splitless | To maximize sensitivity. |
| Injector Temperature | 250°C | Ensures efficient volatilization. |
| Carrier Gas | Helium | |
| Oven Program | To be optimized for the specific analytes of interest to achieve adequate separation. A typical program might be similar to that in Protocol 1. | |
| NPD Detector | ||
| Detector Temperature | 300°C | Prevents condensation and ensures stable detector response. |
| Bead Voltage/Current | Optimized according to manufacturer's instructions | Critical for achieving optimal sensitivity and selectivity for nitrogen-containing compounds. |
| Makeup Gas | As per manufacturer's recommendation |
5. Data Analysis and Quality Control
-
Identification: Tentative identification is based on the retention time of a peak falling within the established retention time window for a specific analyte. Confirmation on a second, dissimilar column is recommended.[8]
-
Quantification: Use either an internal or external standard calibration method as described in EPA Method 8000.[8]
-
Quality Control: Adhere to the quality control procedures outlined in EPA Method 8000, including the analysis of blanks, spikes, and duplicates.[8]
Comparative Summary of GC Methods
| Feature | GC-MS | GC-NPD | GC-ECD |
| Selectivity | Very High (based on mass-to-charge ratio) | High (for Nitrogen-containing compounds) | High (for Halogenated compounds) |
| Sensitivity | Good to Excellent (SIM mode enhances sensitivity) | Excellent (for Nitrogen-containing compounds) | Excellent (for Halogenated compounds) |
| Confirmation | High (provides structural information) | Moderate (based on retention time) | Moderate (based on retention time) |
| Primary Application | Definitive identification and quantification, complex matrices | Trace analysis of nitrogenous anilines | Trace analysis of halogenated anilines |
| Key Advantage | Unambiguous identification | High selectivity for target analytes | Extreme sensitivity to halogens |
Conclusion: A Framework for Method Development
The protocols and principles outlined in this document provide a robust framework for the successful gas chromatographic analysis of halogenated anilines. The choice between GC-MS, GC-NPD, or GC-ECD should be guided by the specific analytical requirements, including the need for confirmatory data, the desired level of sensitivity, and the nature of the sample matrix. By understanding the causality behind experimental choices and adhering to rigorous quality control procedures, researchers can generate high-quality, reliable data for this important class of compounds.
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from [Link]
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Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from [Link]
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Li, H., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985. Retrieved from [Link]
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Gawłowski, J., & Gierczak, T. (1989). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Chromatographia, 28(11-12), 549-552. Retrieved from [Link]
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Kümmerer, K., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). EPA-1069-1 - Aniline. Retrieved from [Link]
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Lores, E. M., Meek, D. C., & Moseman, R. F. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 18(6), 281-286. Retrieved from [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Dasgupta, A., et al. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 123-128. Retrieved from [Link]
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The Strategic Utility of 2-Chloro-4-fluoro-6-nitroaniline in Modern Organic Synthesis: A Guide for Researchers
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. 2-Chloro-4-fluoro-6-nitroaniline, a polysubstituted aniline, has emerged as a valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, and strategically placed halogen atoms—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-Chloro-4-fluoro-6-nitroaniline, offering detailed protocols and insights for its effective utilization in the laboratory.
The strategic placement of chloro, fluoro, and nitro substituents on the aniline scaffold imparts a unique reactivity profile. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The halogens provide additional handles for cross-coupling reactions, and their positions relative to the amino and nitro groups influence the regioselectivity of subsequent transformations. This combination of features makes 2-Chloro-4-fluoro-6-nitroaniline a sought-after intermediate in the synthesis of complex heterocyclic systems and other high-value molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 153505-32-9 | [1][2][3][4] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3] |
| Molecular Weight | 190.56 g/mol | [2] |
| Appearance | Solid (form may vary) | [4] |
| Storage | Sealed in a dry place at room temperature | [3][4] |
Safety and Handling:
General Precautions:
-
Harmful if swallowed, in contact with skin, or if inhaled. [5]
-
Causes skin and serious eye irritation. [5]
-
May cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][5]
-
Handling: Avoid generating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Synthesis of 2-Chloro-4-fluoro-6-nitroaniline: A Step-by-Step Protocol
The synthesis of 2-Chloro-4-fluoro-6-nitroaniline can be achieved through a two-step sequence starting from the commercially available 2-chloro-4-fluoroaniline. The first step involves the protection of the amino group via acetylation, followed by a regioselective nitration.
Workflow for the Synthesis of 2-Chloro-4-fluoro-6-nitroaniline
Caption: Synthetic route to 2-Chloro-4-fluoro-6-nitroaniline.
Part 1: Synthesis of N-(2-Chloro-4-fluorophenyl)acetamide
This initial step protects the amine functionality to prevent unwanted side reactions during the subsequent nitration and to direct the incoming nitro group to the desired position.
Protocol:
-
To a solution of 2-chloro-4-fluoroaniline (5.0 mL, 41.87 mmol) in tetrahydrofuran (THF, 10 mL), add acetyl chloride (5.9 mL, 83.75 mmol) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.[1]
-
A precipitate will form during the reaction. Collect the solid by filtration to obtain N-(2-chloro-4-fluorophenyl)acetamide as a white solid (8.2 g).[1]
-
This intermediate is typically used in the next step without further purification.[1]
Causality: The acetylation of the amine is crucial for controlling the regioselectivity of the nitration. The bulky acetyl group sterically hinders the position ortho to the amine, directing the electrophilic nitronium ion to the other available ortho position, which is also activated by the amino group.
Part 2: Synthesis of 2-Chloro-4-fluoro-6-nitroaniline
The protected intermediate is then nitrated to introduce the nitro group at the C6 position. The acetyl protecting group is subsequently removed under the reaction conditions.
Protocol:
-
To a mixture of N-(2-chloro-4-fluorophenyl)acetamide (1.0 g, 5.33 mmol) in acetic acid (2 mL) and concentrated sulfuric acid (10 mL, 187.60 mmol), add fuming nitric acid (334 µL, 8.0 mmol) dropwise at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 3 hours.[1]
-
Pour the reaction mixture into ice water and stir at room temperature for 12 hours. This process also facilitates the hydrolysis of the acetamide to the free amine.[1]
-
Neutralize the mixture using a 6 M aqueous solution of sodium hydroxide (NaOH) followed by extraction with ethyl acetate (EtOAc).[1]
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-Chloro-4-fluoro-6-nitroaniline.[1]
Causality: The use of a strong acid mixture (sulfuric and nitric acid) generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile for the nitration reaction. The low temperature helps to control the reaction rate and minimize the formation of byproducts. The extended stirring in aqueous media after the reaction leads to the deprotection of the amine.
Application as a Key Intermediate in Medicinal Chemistry
The trifunctional nature of 2-Chloro-4-fluoro-6-nitroaniline makes it an excellent starting material for the synthesis of complex molecules, particularly in the field of drug discovery. One notable application is its use in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are being investigated for the treatment of hepatocellular carcinoma.[1]
Application Example: Synthesis of an FGFR4 Inhibitor Intermediate via Buchwald-Hartwig Amination
In this example, the amino group of a pyrimidine derivative is coupled with the aryl chloride of 2-Chloro-4-fluoro-6-nitroaniline in a palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N bond-forming reaction is a cornerstone of modern medicinal chemistry.[1][6][7][8][9]
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination using 2-Chloro-4-fluoro-6-nitroaniline.
Protocol:
-
To a solution of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (150 mg, 0.39 mmol) and 2-Chloro-4-fluoro-6-nitroaniline (110 mg, 0.58 mmol) in toluene (3 mL), add cesium carbonate (Cs₂CO₃, 376 mg, 1.16 mmol), Xantphos (67 mg, 0.12 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 40 mg, 0.04 mmol).[1]
-
Reflux the reaction mixture for 20 hours.[1]
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with brine.[1]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography using a gradient of 10% to 20% ethyl acetate in hexanes to obtain the desired coupled product (136 mg, 71% yield).[1]
Causality: The palladium catalyst, in conjunction with a suitable phosphine ligand (Xantphos), facilitates the cross-coupling of the aryl chloride and the amine. The base (cesium carbonate) is essential for the deprotonation of the amine, allowing it to participate in the catalytic cycle.
The resulting intermediate can then be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be used to construct further heterocyclic rings or introduce other functionalities.[1][10][11][12][13]
Spectroscopic Characterization
For comparison, the following data is for related compounds:
-
2-Chloro-4-nitroaniline (CAS 121-87-9):
-
2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6):
-
¹H NMR: Spectral data is available on ChemicalBook.[19]
-
-
2-Chloro-4-fluoroaniline (CAS 2106-02-7):
When characterizing a newly synthesized batch of 2-Chloro-4-fluoro-6-nitroaniline, one would expect to see characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra, with coupling patterns influenced by the chloro, fluoro, and nitro substituents. The IR spectrum should show characteristic stretches for the N-H bonds of the amine and the N-O bonds of the nitro group. Mass spectrometry would be used to confirm the molecular weight.
Conclusion
2-Chloro-4-fluoro-6-nitroaniline is a valuable and versatile intermediate in organic synthesis. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups allows for a wide range of subsequent transformations. As demonstrated by its application in the synthesis of FGFR4 inhibitors, this compound provides a powerful tool for medicinal chemists and other researchers in the construction of complex and biologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective and safe use of this important building block in the research laboratory.
References
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Choi, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-953. [Link]
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Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
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HDH Pharma Inc. (n.d.). 2-Chloro-4-fluoro-6-nitroaniline, min 96%, 1 gram. Retrieved from [Link]
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Lead Sciences. (n.d.). 2-Chloro-4-fluoro-6-nitroaniline. Retrieved from [Link]
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RSC Publishing. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (2015). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. [Link]
-
NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PubMed Central. [Link]
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Application Notes & Protocols: Synthesis of Azo Dyes Using 2-Chloro-4-fluoro-6-nitroaniline
Introduction: The Strategic Role of 2-Chloro-4-fluoro-6-nitroaniline in Azo Dye Synthesis
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in industry.[1] Their synthesis is elegantly straightforward, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The specific characteristics of the resulting dye—its color, intensity, and fastness properties—are directly dictated by the molecular architecture of these two components.
2-Chloro-4-fluoro-6-nitroaniline is a highly valuable primary aromatic amine, or "diazo component," for the synthesis of high-performance azo dyes. Its structure is strategically functionalized:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly influences the final color of the dye and enhances its lightfastness.
-
Halogen Substituents (-Cl, -F): The presence of both chlorine and fluorine atoms imparts unique properties to the final colorant, such as increased stability, affinity for synthetic fibers like polyester, and improved sublimation fastness, a critical parameter for high-temperature dyeing processes.[2]
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. They provide field-proven, step-by-step protocols for the synthesis of azo dyes using 2-Chloro-4-fluoro-6-nitroaniline, explain the causality behind critical experimental parameters, and offer a framework for the characterization and application of the resulting colorants.
Safety First: Handling Highly Reactive Intermediates
The synthesis of azo dyes involves hazardous materials and highly reactive intermediates that demand strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust, mists, or vapors.[3][5]
-
Handling 2-Chloro-4-fluoro-6-nitroaniline: This compound is harmful if inhaled, swallowed, or in contact with skin, and can cause serious eye irritation.[5] Avoid dust formation and ensure all sources of ignition are removed.[4]
-
Diazonium Salts—A Critical Hazard: Diazonium salts, particularly when dry, are unstable and can be explosive.[1] They should never be isolated in a solid state. Always prepare them in a cold (0-5 °C) aqueous solution and use them immediately (in situ) for the subsequent coupling reaction.[1][6]
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[7] In case of:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
The Core Synthetic Pathway: A Two-Stage Process
The synthesis is a classic electrophilic aromatic substitution reaction that proceeds in two distinct stages.[2] First, the primary amine is converted into a highly electrophilic diazonium salt. Second, this salt attacks an electron-rich coupling component to form the stable azo compound.
Caption: General reaction scheme for azo dye synthesis.
Detailed Experimental Protocols
The following protocols provide a robust framework for laboratory-scale synthesis. Molar equivalents should be calculated based on the amount of the starting amine.
Protocol 1: Diazotization of 2-Chloro-4-fluoro-6-nitroaniline
This protocol details the conversion of the primary aromatic amine into its highly reactive diazonium salt. The success of the entire synthesis hinges on the careful execution of this step.
Materials:
-
2-Chloro-4-fluoro-6-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Chloro-4-fluoro-6-nitroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).[8] The formation of the amine hydrochloride salt will result in a slurry.
-
Cooling is Critical: Immerse the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with vigorous stirring.[6] Causality: This low temperature is essential to prevent the decomposition of the unstable diazonium salt that will be formed.[1] Higher temperatures can lead to the formation of phenolic byproducts and a significant reduction in yield.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Ensure the temperature is strictly maintained below 5 °C.[6] Causality: The reaction is exothermic; slow addition is necessary for temperature control. The HCl reacts with NaNO₂ in situ to form nitrous acid (HNO₂), which is the active diazotizing agent.[8]
-
Reaction Completion: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.[6]
-
Validation: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates that sufficient nitrous acid is present to have fully converted the amine.[6] The resulting clear solution of the diazonium salt is now ready for immediate use in the coupling reaction.
Protocol 2: Azo Coupling Reaction
The freshly prepared, cold diazonium salt solution acts as an electrophile and is now reacted with a nucleophilic coupling component.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling Component (e.g., 2-Naphthol, Phenol, N,N-dimethylaniline) (1.0 eq)
-
Sodium Hydroxide (NaOH) solution or Sodium Acetate (CH₃COONa) solution
-
Ice
Caption: Experimental workflow for azo dye synthesis.
Procedure:
-
Prepare Coupling Solution: In a separate beaker, dissolve the coupling component (1.0 eq) in an appropriate solvent.
-
For Phenols/Naphthols: Dissolve in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH).[2]
-
For Aromatic Amines: Dissolve in a dilute aqueous acid solution, then buffer with sodium acetate.
-
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[2]
-
The Coupling Step: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with continuous, efficient stirring.[2] A colored precipitate of the azo dye should form immediately.[2]
-
pH Control is Paramount: The pH of the reaction mixture must be carefully controlled during the addition.
-
Phenolic Couplers: Maintain an alkaline pH (8-10).[6] Causality: The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion (-O⁻), which is a much more powerful nucleophile for the electrophilic substitution reaction.
-
Amine Couplers: Maintain a weakly acidic pH (5-7).[6] Causality: This pH range represents a critical balance. It must be acidic enough to prevent the diazonium salt from converting to an unreactive species, yet not so acidic that the coupling amine is fully protonated to its unreactive ammonium salt (-NH₃⁺).
-
-
Complete the Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum yield.[2]
-
Isolation and Purification: Isolate the crude dye by vacuum filtration using a Büchner funnel.[2] Wash the filter cake thoroughly with cold deionized water until the filtrate runs clear and neutral. Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).[2]
Data Presentation: Expected Outcomes and Properties
The choice of coupling component directly determines the final color and properties of the synthesized dye.
Table 1: Illustrative Coupling Reactions with 2-Chloro-4-fluoro-6-nitrobenzenediazonium
| Coupling Component | Typical Product Color | Expected Yield (%) |
|---|---|---|
| Phenol | Yellow-Orange | 80 - 90 |
| 2-Naphthol | Red-Orange | 85 - 95 |
| N,N-Dimethylaniline | Red | 80 - 90 |
| Resorcinol | Dark Orange | 85 - 95 |
Note: Yields are illustrative and depend on precise reaction conditions and purification efficiency.
Table 2: Typical Spectroscopic and Performance Data
| Dye Coupled With | λmax (nm) in DMF¹ | Light Fastness (1-8)² | Wash Fastness (1-5)³ |
|---|---|---|---|
| 2-Naphthol | ~490 | 6-7 | 4-5 |
| Phenol | ~415 | 5-6 | 4 |
| N,N-Dimethylaniline | ~455 | 6 | 4-5 |
¹ λmax values indicate the wavelength of maximum absorbance and are indicative of the dye's color. Data is based on analogous structures.[2] ² Light Fastness is assessed on a scale of 1 (poor) to 8 (excellent).[2] ³ Wash and Rubbing Fastness are assessed on a scale of 1 (poor) to 5 (excellent).[2]
Applications in Industry and Research
Azo dyes derived from halogenated nitroanilines are primarily used as high-performance disperse dyes for synthetic fibers.[2]
-
Textile Industry: The molecular structure of these dyes makes them ideal for dyeing hydrophobic fibers like polyester, nylon, and cellulose acetate, providing a range of vibrant yellow, orange, and red shades with good fastness properties.[2]
-
Pigment Production: Through structural modification to increase molecular weight and reduce solubility, these azo compounds can be converted into stable pigments for use in paints, plastics, and printing inks.[2]
-
Research Applications: The straightforward and versatile synthesis makes these compounds excellent models for investigating structure-property relationships in color chemistry, developing new functional materials, and screening for potential biological activities.[2][9]
References
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- ChemicalBook. (2025). 2-Chloro-4-fluoroaniline - Safety Data Sheet.
- ECHEMI. (n.d.). 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- MySkinRecipes. (n.d.). 2-Chloro-6-fluoro-4-nitroaniline.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- BenchChem. (n.d.). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]
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Application of halogenated nitroanilines in agrochemical synthesis
An Application Guide to Halogenated Nitroanilines in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Nitroanilines
In the landscape of modern agrochemical development, the synthesis of effective and selective active ingredients is paramount. Halogenated nitroanilines serve as foundational building blocks in this enterprise, offering a unique combination of reactivity and structural diversity. The presence of both halogen and nitro groups on the aniline scaffold is not coincidental; it is a deliberate chemical strategy. The nitro groups act as powerful electron-withdrawing moieties, activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation makes the strategically positioned halogen atom an excellent leaving group, facilitating the introduction of various functional groups critical for biological activity.
Furthermore, the incorporation of halogens, particularly fluorine and chlorine, into the final agrochemical structure can significantly enhance its efficacy. Halogenation can improve metabolic stability, increase lipophilicity for better membrane penetration, and optimize binding affinity to the target site in the pest, weed, or fungus.[1][2][3] This guide provides an in-depth exploration of the application of these versatile intermediates in the synthesis of key herbicides and fungicides, complete with detailed protocols and mechanistic insights for the research scientist.
Part 1: Dinitroaniline Herbicides - A Case Study in SNAr Chemistry
The dinitroaniline class of herbicides, which includes widely used products like Trifluralin and Pendimethalin, represents a cornerstone of pre-emergent weed control.[4][5][6] Their synthesis is a classic illustration of the utility of halogenated nitroaromatic precursors. The mode of action for these herbicides is the disruption of mitosis by inhibiting microtubule formation in susceptible weeds.[7]
Trifluralin Synthesis
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergent herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[4][8] Its commercial synthesis hinges on the reactivity of a key halogenated intermediate.
Core Precursor: 4-Chloro-3,5-dinitrobenzotrifluoride
The primary building block for Trifluralin is 4-Chloro-3,5-dinitrobenzotrifluoride.[9] The trifluoromethyl (-CF3) group, along with the two nitro groups, makes the chlorine atom highly susceptible to nucleophilic attack.
Synthetic Pathway and Causality
The synthesis proceeds via a nucleophilic aromatic substitution reaction where di-n-propylamine displaces the chlorine atom.
-
Why this works: The two nitro groups ortho and para to the chlorine atom strongly withdraw electron density from the aromatic ring. This delocalization of negative charge stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the substitution reaction and making it highly efficient.
The overall synthetic workflow can be visualized as a multi-step process from precursor to purified product.
Caption: Experimental workflow for Trifluralin synthesis.
Protocol 1: Laboratory Scale Synthesis of Trifluralin
This protocol describes a representative method for synthesizing Trifluralin from its halogenated nitroaniline precursor.
Materials and Equipment:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Di-n-propylamine
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3,5-dinitrobenzotrifluoride (10.0 g, 36.9 mmol) and anhydrous potassium carbonate (7.6 g, 55.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Nucleophile Addition: While stirring, add di-n-propylamine (5.6 g, 55.4 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield a crude solid.
-
Recrystallize the crude product from ethanol/water to afford Trifluralin as a yellow-orange crystalline solid.
-
-
Validation: Confirm product identity and purity via melting point determination and 1H NMR spectroscopy.
| Parameter | Expected Outcome |
| Product Appearance | Yellow-orange crystalline solid |
| Typical Yield | 85-95% |
| Melting Point | 46-47 °C[4] |
Pendimethalin Synthesis
Pendimethalin is another crucial dinitroaniline herbicide that controls annual grasses and certain broadleaf weeds.[5] Its synthesis also relies on a halogenated nitroaromatic intermediate, though different synthetic routes exist. A common method involves the nitration of an N-alkylated aniline precursor, which itself can be synthesized from a halogenated starting material.[10][11]
A key industrial process starts with the nitration of o-xylene, followed by amination.[12]
Caption: Pathway from a nitroaniline to a benzimidazole core.
Conclusion
Halogenated nitroanilines are indispensable tools in the agrochemical synthesis toolbox. Their predictable reactivity, driven by the principles of nucleophilic aromatic substitution, allows for the efficient construction of complex and highly active molecules. From the workhorse dinitroaniline herbicides like Trifluralin and Pendimethalin to foundational precursors for systemic fungicides, these intermediates provide a robust platform for innovation. The protocols and pathways detailed in this guide serve as a practical reference for researchers aiming to leverage these powerful building blocks in the development of the next generation of crop protection agents.
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ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (2015). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Available at: [Link]
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ResearchGate. (2019). Commercial synthesis of trifluralin. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-nitroanisole: A Versatile Building Block for Chemical Innovation. Available at: [Link]
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Application Notes & Protocols: Evaluation of the Potential Herbicidal Activity of 2-Chloro-4-fluoro-6-nitroaniline Derivatives
An Application Guide for Researchers
Introduction
The continuous evolution of herbicide-resistant weeds presents a significant challenge to global food security, necessitating the discovery and development of novel herbicidal compounds with diverse modes of action.[1] The dinitroaniline class of herbicides has been a mainstay in pre-emergence weed control for decades, primarily functioning as potent mitotic inhibitors by disrupting microtubule formation.[2] This mechanism, targeting the fundamental process of cell division in plants, remains a viable strategy for herbicide design.
This document introduces 2-Chloro-4-fluoro-6-nitroaniline derivatives, a class of compounds designed to leverage the core functionalities of nitroaniline chemistry while incorporating halogen substitutions (chloro and fluoro groups) known to enhance biological activity and metabolic stability in agrochemicals.[3][4] The specific arrangement of these substituents on the aniline ring is hypothesized to influence the compound's binding affinity to its target site and its overall phytotoxicity.
These application notes provide a comprehensive framework for the synthesis and systematic evaluation of 2-Chloro-4-fluoro-6-nitroaniline derivatives. We present detailed, field-tested protocols for a tiered screening approach, from initial in vitro germination assays to secondary whole-plant in vivo studies. The causality behind experimental choices is explained, empowering researchers to not only execute these protocols but also to interpret the resulting data for robust structure-activity relationship (SAR) analysis.
Section 1: Postulated Mechanism of Action
The primary herbicidal action of dinitroaniline compounds, the parent class for the derivatives discussed herein, is the inhibition of mitosis (cell division).[5] This is achieved through the disruption of microtubule assembly, a critical process for the formation of the spindle fibers necessary for chromosome segregation during cell division.
Causality of Herbicidal Effect:
-
Tubulin Binding: The herbicide molecule is absorbed by the plant's roots or shoots. It then binds to tubulin, the protein subunit that polymerizes to form microtubules.[2]
-
Disruption of Polymerization: This binding prevents the tubulin dimers from assembling into functional microtubules. The consequence is a failure to form the preprophase band and the mitotic spindle.
-
Mitotic Arrest: Without a functional spindle apparatus, the cell cycle is arrested, typically in prophase. This prevents cell division and, consequently, plant growth.
-
Phenotypic Effects: The most prominent symptom is the inhibition of root elongation, as root tips are a primary site of active cell division. Affected seedlings often exhibit swollen, club-shaped root tips. Shoot growth is also stunted, ultimately leading to the death of the seedling before it can emerge from the soil or establish itself.[2]
Caption: Postulated mechanism of action for 2-Chloro-4-fluoro-6-nitroaniline derivatives.
Section 2: Synthesis of Test Compounds
The synthesis of novel 2-Chloro-4-fluoro-6-nitroaniline derivatives is a critical first step. A versatile and common approach involves starting with a commercially available precursor, such as 4-fluoroaniline, and proceeding through a series of protection, nitration, chlorination, and functionalization steps. The specific sequence can be adapted based on the desired final substitutions.
Caption: General synthetic workflow for producing a library of derivatives.
Generalized Protocol for Synthesis of the Core Structure:
This protocol is a representative example. Specific reagents, solvents, and reaction times must be optimized for each derivative.
-
Protection: Acetylate 4-fluoroaniline by reacting it with an acetylating agent (e.g., acetic anhydride) to protect the amino group. This step is crucial for directing subsequent electrophilic aromatic substitutions.[4]
-
Nitration: Dissolve the protected intermediate in a suitable solvent (e.g., sulfuric acid) and cool the mixture. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to regioselectively install a nitro group.
-
Chlorination: Chlorinate the nitrated intermediate using a chlorinating agent such as N-chlorosuccinimide in an appropriate solvent. The existing substituents will direct the chlorine to the desired position.[6]
-
Deprotection: Remove the acetyl protecting group via acid or base hydrolysis to yield the 2-Chloro-4-fluoro-6-nitroaniline core structure.[4]
-
Derivatization: The free amino group of the core structure can then be functionalized (e.g., via alkylation or acylation) to produce a library of diverse derivatives for screening.
-
Purification & Characterization: Purify the final products using techniques such as column chromatography or recrystallization. Confirm the structure and purity of each derivative using NMR, Mass Spectrometry, and HPLC.
Section 3: Protocols for Herbicidal Activity Screening
A tiered screening approach is recommended to efficiently identify promising herbicidal candidates. This begins with a high-throughput in vitro assay to screen a large number of derivatives, followed by a more resource-intensive in vivo assay for the most active compounds.
Caption: Tiered experimental workflow for herbicide candidate screening.
Protocol 1: Primary In Vitro Pre-Emergence Bioassay
Objective: To rapidly assess the effect of the synthesized derivatives on the seed germination and early seedling growth of representative weed species. This method is cost-effective for initial screening.[7][8]
Materials:
-
Synthesized 2-Chloro-4-fluoro-6-nitroaniline derivatives
-
Positive Control: Commercial dinitroaniline herbicide (e.g., Trifluralin or Oryzalin)
-
Solvent: Acetone or N,N-dimethylformamide (DMF)
-
Surfactant: Tween-20 or Tween-80[7]
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (sized to fit Petri dishes)
-
Seeds of target weed species (e.g., Broadleaf: Amaranthus retroflexus; Grass: Digitaria sanguinalis)
-
Growth chamber with controlled temperature (25 ± 1 °C) and light cycle (12h light/12h dark).[7]
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control in acetone.
-
Rationale: Acetone is a volatile solvent that effectively dissolves a wide range of organic compounds and evaporates quickly, leaving the test compound on the filter paper.
-
-
Test Solution Preparation: Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Prepare a negative control solution containing only acetone and Tween-20 in water.[7]
-
Rationale: A surfactant like Tween-20 is included to ensure uniform wetting of the filter paper and distribution of the test compound. A dilution series is essential for determining dose-response relationships.
-
-
Assay Setup: Place one sheet of sterile filter paper into each Petri dish. Pipette 5 mL of the appropriate test solution (or control solution) evenly onto the filter paper. Each treatment and concentration should be performed in triplicate.
-
Seeding: Place 20 seeds of a single weed species onto the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm to maintain humidity and incubate in a growth chamber for 7-10 days.[7]
-
Data Collection: After the incubation period, count the number of germinated seeds to calculate the germination rate. Carefully measure the root and shoot length of each germinated seedling.
Protocol 2: Secondary In Vivo Post-Emergence Bioassay
Objective: To evaluate the herbicidal efficacy of the most promising 'hit' compounds from the primary screen on established, whole plants. This assay provides a better prediction of performance in field conditions.[8][9]
Materials:
-
Selected 'hit' compounds
-
Positive and negative controls as in Protocol 1
-
Target weed species grown in pots (e.g., at the 2-4 true leaf stage)
-
Potting soil mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Laboratory track sprayer for uniform application
-
Wettable powder or emulsifiable concentrate formulation reagents
Procedure:
-
Plant Propagation: Sow seeds of target weeds in pots filled with soil mix. Grow them in a greenhouse until they reach the 2-4 true leaf stage.
-
Rationale: Treating plants at a consistent, early growth stage ensures uniformity and reproducibility of the results.[8]
-
-
Spray Solution Preparation: Formulate the test compounds into a sprayable solution, typically by dissolving in a solvent, adding a surfactant, and diluting with water. The final application rate should be calculated based on the desired dose in grams per hectare (g/ha).
-
Application: Transfer the plants to a laboratory track sprayer. Apply the herbicide solutions evenly to the plant foliage at a constant pressure and speed to ensure a consistent application volume.[8]
-
Incubation: Return the treated plants to the greenhouse. Observe them for a period of 14-21 days.
-
Efficacy Assessment: Assess herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the negative control.
Section 4: Data Analysis and Interpretation
Effective data analysis is crucial for identifying lead candidates and understanding structure-activity relationships (SAR).
Data Analysis:
-
Percent Inhibition: For the in vitro assay, calculate the percent inhibition of root/shoot growth for each treatment relative to the negative control:
-
% Inhibition = [1 - (Mean Length of Treatment / Mean Length of Control)] * 100
-
-
IC₅₀ Value: Use the dose-response data to calculate the IC₅₀ (the concentration required to inhibit growth by 50%) for each active compound using a suitable statistical software with regression analysis. A lower IC₅₀ value indicates higher herbicidal potency.
Data Presentation: Summarize the quantitative data in a clear, tabular format.
| Derivative ID | R-Group Modification | Weed Species | In Vitro Root Growth IC₅₀ (µg/mL) | In Vivo Visual Injury @ 100 g/ha (14 DAT) |
| CFN-01 | H | A. retroflexus | 45.2 | 30% |
| D. sanguinalis | 28.9 | 55% | ||
| CFN-02 | -CH₃ | A. retroflexus | 38.5 | 45% |
| D. sanguinalis | 15.1 | 75% | ||
| CFN-03 | -CH₂CH₃ | A. retroflexus | 25.7 | 60% |
| D. sanguinalis | 9.8 | 90% | ||
| Trifluralin | (Positive Control) | A. retroflexus | 5.1 | 85% |
| D. sanguinalis | 2.3 | 95% |
DAT: Days After Treatment. Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Interpretation: By analyzing the table above, researchers can draw initial conclusions. For example, comparing CFN-01, CFN-02, and CFN-03 suggests that increasing the alkyl chain length at the amino group (from H to methyl to ethyl) enhances herbicidal activity against both weed species, with a more pronounced effect on the grass species (D. sanguinalis). This insight guides the next round of synthesis, perhaps exploring longer or branched alkyl chains to optimize activity.[10][11]
Conclusion
This document provides a robust set of protocols and a logical framework for investigating the herbicidal potential of novel 2-Chloro-4-fluoro-6-nitroaniline derivatives. By following a tiered screening approach and systematically analyzing the structure-activity relationships, research and development teams can efficiently identify and optimize lead compounds. The foundational mechanism of mitotic inhibition, coupled with modern synthetic chemistry, positions this class of molecules as a promising area for the discovery of next-generation weed management solutions. Further studies should focus on elucidating the precise binding interactions with tubulin, assessing crop selectivity, and understanding the environmental fate of the most promising lead candidates.
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]
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Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]
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Wallace, I. S., et al. (2021). Herbicidal activity of fluoroquinolone derivatives. Pest Management Science. Retrieved from [Link]
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Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA. Retrieved from [Link]
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Khare, R., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of the Science of Food and Agriculture. Retrieved from [Link]
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- 9. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 10. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Unlocking the Antibacterial Potential of Compounds Derived from Fluorinated Anilines
An Application Note and Protocol Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Fluorine chemistry has become a cornerstone of modern medicinal chemistry, with the strategic incorporation of fluorine atoms significantly enhancing the metabolic stability, binding affinity, and overall efficacy of therapeutic compounds.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of antibacterial compounds derived from fluorinated anilines. This class of molecules, sharing structural motifs with highly successful fluoroquinolone antibiotics, represents a promising frontier in the development of new therapeutics to combat pathogenic bacteria.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to guide the exploration of this important chemical space.
Introduction: The Rationale for Fluorinated Anilines in Antibacterial Discovery
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[3][7][8] The high electronegativity and small size of the fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target enzymes.[3]
Aniline derivatives have long been recognized for their antimicrobial potential due to their structural versatility and proven effectiveness against a wide array of bacteria.[4] By combining the benefits of fluorine with the core aniline scaffold, we can generate novel chemical entities with significant antibacterial potential. The historical success of fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for investigating related fluorinated aromatic amines.[][10][11][12][13] These enzymes are crucial for bacterial DNA replication, making them validated targets for antibacterial action.
This guide will walk through the essential stages of evaluating new compounds derived from fluorinated anilines, from initial synthesis to robust in vitro characterization.
Synthesis of Fluorinated Aniline Derivatives: A General Approach
A common and effective strategy for creating a library of diverse compounds is the synthesis of Schiff bases, which involves the condensation of a primary amine (the fluorinated aniline) with an aldehyde or ketone.[14][15] This reaction is typically straightforward and allows for the rapid generation of analogues by varying both the aniline and the aldehyde component. Other important derivatives include fluorinated benzimidazoles and pyrazoles.[16][17]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a Schiff base derivative from a fluorinated aniline.
Caption: Generalized workflow for synthesizing Schiff base derivatives.
Protocol 1: Synthesis of a Fluorinated Benzimidazole Schiff Base
This protocol provides an example of a condensation reaction to form a Schiff base from 4-fluoroaniline and a substituted aldehyde.[14][15]
Rationale: This method is chosen for its simplicity and high yield, allowing for the efficient creation of diverse analogues for screening. Ethanol is a suitable solvent that facilitates the reaction and subsequent precipitation of the product upon cooling.
Materials:
-
4-fluoroaniline
-
5-chlorosalicylaldehyde
-
Ethanol (absolute)
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottomed flask, dissolve 1 mmol of 5-chlorosalicylaldehyde in 30 mL of ethanol. Stir the solution at room temperature until fully dissolved.
-
To this solution, add 1 mmol of 4-fluoroaniline.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress (e.g., by TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the final Schiff base.
-
Confirm the structure and purity of the final compound using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.[15][18]
In Vitro Evaluation of Antibacterial Activity
The cornerstone of evaluating any new antimicrobial agent is determining its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.[19][20][21]
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is the gold standard for quantitative susceptibility testing due to its efficiency and reproducibility.[22][23][24] It determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[21][25]
Rationale: The 96-well plate format allows for simultaneous testing of multiple compounds and concentrations, making it ideal for screening. Standardized media and inoculum density ensure that results are consistent and comparable across experiments.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Further dilute the stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[25]
-
Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the 2x concentrated compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[25]
-
Result: Wells 1-10 now contain 100 µL of compound at decreasing concentrations.
-
Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25]
-
Final Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Inoculate each well (except the sterility control) with 100 µL of this final bacterial suspension. The final volume in all test wells is 200 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[25]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19][20] Growth should be evident in the growth control well (well 11).
Quantitative Data Summary: Hypothetical MIC Values
The following table illustrates how MIC data for a novel fluorinated aniline derivative (Compound X) might be presented.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | 29213 | 2 | Susceptible |
| Escherichia coli | 25922 | 4 | Susceptible |
| Pseudomonas aeruginosa | 27853 | 32 | Intermediate |
| Enterococcus faecalis | 29212 | >64 | Resistant |
| MRSA (Clinical Isolate) | N/A | 4 | Susceptible |
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills bacteria is critical for its development. For derivatives of fluorinated anilines, a primary hypothesis is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which is the established mechanism for fluoroquinolones.[][10][11][12][13]
Hypothesized Mechanism: Inhibition of DNA Replication
These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, the compounds can block the movement of the replication fork, leading to DNA strand breaks and ultimately, cell death.[10][11][13]
Caption: Hypothesized mechanism of action via topoisomerase inhibition.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay (Conceptual)
Rationale: This biochemical assay directly tests the hypothesis that the compounds inhibit the enzymatic activity of DNA gyrase. Observing a reduction in supercoiled plasmid DNA in the presence of the compound provides strong evidence for on-target activity.
Procedure Outline:
-
Reaction Setup: In a microcentrifuge tube, combine purified E. coli DNA gyrase enzyme, relaxed circular plasmid DNA (the substrate), and assay buffer containing ATP.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Analysis: Analyze the DNA topology by running the samples on an agarose gel. Relaxed and supercoiled DNA migrate at different rates.
-
Interpretation: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.
Cytotoxicity and Safety Evaluation
A promising antibacterial agent must be selective, killing bacteria at concentrations that are non-toxic to mammalian cells.[26][27][28] Cytotoxicity assays are therefore a mandatory step in the evaluation process.[29][30]
Cytotoxicity Assessment Workflow
Caption: General workflow for evaluating the cytotoxicity of new compounds.[30]
Protocol 4: MTT Assay for Mammalian Cell Viability
Rationale: The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[30] It is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined using non-linear regression analysis.
References
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]
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Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Available at: [Link]
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Saleem, M., & Riaz, H. (2020). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate. Available at: [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]
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Dass, M., & Wrobel, K. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. Available at: [Link]
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Dass, M., & Wrobel, K. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. Available at: [Link]
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Boukemis, A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
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Dass, M., & Wrobel, K. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. Available at: [Link]
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Springer Nature. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
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O'Neill, A. J., & Chopra, I. (2004). Preclinical evaluation of novel antibacterial agents by microbiological and molecular techniques. Semantic Scholar. Available at: [Link]
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Al-Majid, A. M., et al. (2024). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]
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Request PDF. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Available at: [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. Available at: [Link]
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Masadeh, M. M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Available at: [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
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Wójcik-Sikora, A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Science.gov. Available at: [Link]
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Gontu, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available at: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available at: [Link]
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Sivakamavalli, J., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central. Available at: [Link]
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Al-Majid, A. M., et al. (2024). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. ResearchGate. Available at: [Link]
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Gîrd, C. E., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
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Rogóż, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. PMC - NIH. Available at: [Link]
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Fernández-del-Valle, A., et al. (2000). In vitro evaluation of G1: a novel antimicrobial compound. PubMed. Available at: [Link]
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Scilit. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Available at: [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. Available at: [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Mureșan, A. V., et al. (2022). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. MDPI. Available at: [Link]
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Binoy, N. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology. Available at: [Link]
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Al-Harthy, D. T. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]
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Tsegaw, A. W., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl) imino]methyl}phenol, and Its Metal (II) Complexes. Semantic Scholar. Available at: [Link]
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ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
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Al-Hiari, Y. M., et al. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. ResearchGate. Available at: [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Sławiński, J., et al. (2018). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Available at: [Link]
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Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]
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Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed. Available at: [Link]
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BioTechniques. (2022). A new element in the fight against antibiotic resistance. Available at: [Link]
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Al-Dies, A. M., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Chloro-4-fluoro-6-nitroaniline in Modern Medicinal Chemistry
Preamble: Unveiling the Potential of a Highly Functionalized Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Chloro-4-fluoro-6-nitroaniline is a trifunctional aromatic compound whose unique substitution pattern offers a confluence of reactivity and strategic potential. The ortho-nitro and ortho-chloro groups, flanking a primary amine, create a highly versatile platform for constructing complex molecular architectures. While not a ubiquitous commercial building block, its structure embodies key features sought after in modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.
This guide eschews a rigid template, instead providing a deep, logic-driven exploration of how the specific functionalities of 2-Chloro-4-fluoro-6-nitroaniline can be leveraged. We will dissect its inherent reactivity and, by drawing parallels with well-established chemical transformations on analogous structures, provide robust protocols for its application. This document serves as both a practical manual and a conceptual framework for integrating this potent synthon into drug discovery programs.
Section 1: Core Physicochemical Characteristics and Reactivity Profile
A comprehensive understanding of the molecule's properties is the foundation for its rational application in synthesis. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group, combined with the inductive effects of the halogens, dictates its reactivity.
Table 1: Physicochemical and Safety Data
| Property | Value / Information | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClFN₃O₂ | Calculated |
| Molecular Weight | 205.57 g/mol | Calculated |
| Appearance | Expected to be a yellow crystalline solid | [1] |
| Solubility | Likely insoluble in water, soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | [2] |
| Key Functional Groups | Primary Aryl Amine (-NH₂), Nitro (-NO₂), Aryl Chloride (-Cl), Aryl Fluoride (-F) | N/A |
Safety Precautions:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Nitroaromatic compounds are recognized for potential toxicity.[1] Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Reactivity Analysis:
The key to this molecule's utility lies in the electronic activation conferred by its substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is positioned para to the powerful electron-withdrawing nitro group. This arrangement strongly activates the C-Cl bond towards SNAr, making it a prime site for introducing nucleophiles. This is a more favorable reaction pathway than substitution at the C-F bond.
-
Amine Group Reactivity: The primary amine can undergo standard transformations such as acylation, sulfonylation, and diazotization, providing a handle for building diverse structures.[3]
-
Nitro Group Reduction: The nitro group is a versatile synthetic precursor to an amine. Its selective reduction unlocks pathways for the formation of diaminoaromatics, which are crucial intermediates for building heterocyclic cores like benzimidazoles and quinazolines.[4]
-
Palladium-Catalyzed Cross-Coupling: While challenging due to the inherent strength of the C-Cl bond and potential steric hindrance, modern catalytic systems can facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro position.[5][6]
Section 2: Application in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. 2-Chloro-4-fluoro-6-nitroaniline is an ideal starting material for constructing substituted quinazolines, as demonstrated in the following workflow.
Workflow: From Substituted Aniline to a Privileged Heterocyclic Core
This multi-step synthesis leverages the unique reactivity of the starting material to build a complex scaffold suitable for kinase inhibitor development.
Caption: Synthetic workflow for a substituted quinazoline.
Protocol 1: SNAr Displacement of the Activated Chlorine
Rationale: This protocol leverages the activation of the C-Cl bond by the para-nitro group to introduce a key side chain, a common strategy in building kinase inhibitors. The choice of a polar aprotic solvent like DMF or NMP is critical to facilitate the formation of the Meisenheimer complex intermediate.
Materials:
-
2-Chloro-4-fluoro-6-nitroaniline (1.0 equiv)
-
Desired amine nucleophile (R-NH₂, 1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-fluoro-6-nitroaniline and anhydrous DMF.
-
Add the amine nucleophile followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aniline intermediate.
Protocol 2: Selective Reduction of the Nitro Group
Rationale: The conversion of the nitro group to an amine is a pivotal step. We select a mild reducing agent like iron powder in the presence of an electrolyte (ammonium chloride) to ensure chemoselectivity, preserving the aryl fluoride and other potentially sensitive functional groups.[4]
Materials:
-
SNAr product from Protocol 1 (1.0 equiv)
-
Iron powder (<325 mesh) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (4.0 equiv)
-
Ethanol/Water mixture (e.g., 4:1 v/v)
-
Celite
Procedure:
-
Suspend the nitroaniline intermediate in the ethanol/water solvent system.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude diamine product, which is often used in the next step without further purification.
Section 3: Application in Palladium-Catalyzed Cross-Coupling
The use of aryl chlorides in Suzuki-Miyaura cross-coupling reactions is now feasible due to the development of advanced catalyst systems. These reactions are invaluable for creating C-C bonds, enabling the synthesis of biaryl structures common in many drug classes.
Challenges & Solutions:
-
Challenge: The C-Cl bond is strong, making the initial oxidative addition step difficult.[6]
-
Solution: Employ a highly active palladium catalyst system. This typically involves a palladium(0) or palladium(II) precursor combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][7] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Challenge: Steric hindrance from the ortho-substituents can impede the catalyst.
-
Solution: The use of bulky ligands can often overcome steric issues. A strong base (e.g., K₃PO₄, Cs₂CO₃) and higher reaction temperatures are also often required.[5]
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol is designed to couple 2-chloro-4-fluoro-6-nitroaniline with an arylboronic acid. It specifies a robust catalyst system and conditions necessary to overcome the low reactivity of the aryl chloride. Rigorous exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.[6][7]
Materials:
-
2-Chloro-4-fluoro-6-nitroaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane/Water (e.g., 5:1), degassed
-
Ethyl acetate, Brine
Procedure:
-
To a dry Schlenk flask, add 2-chloro-4-fluoro-6-nitroaniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.[7]
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude biaryl product by flash column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Scilit. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Scilit.
- Chem-Impex. (n.d.). 2-Chloro-4-nitroaniline. Chem-Impex.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Smolecule. (n.d.). Buy 2-Chloro-4-nitroaniline | 121-87-9. Smolecule.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
- ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- MySkinRecipes. (n.d.). 2-Chloro-6-fluoro-4-nitroaniline. MySkinRecipes.
- BenchChem. (2025). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors. BenchChem.
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NIH.
- Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in....
- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. BenchChem.
- PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds.
- BenchChem. (n.d.). 2-Chloro-4-fluoroaniline | 2106-02-7. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- PubChem. (n.d.). 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem.
- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 2-Chloro-4-fluoro-6-nitroaniline: A Technical Guide to Optimizing Yield
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-4-fluoro-6-nitroaniline. As a critical intermediate in various pharmaceutical and agrochemical applications, achieving a high yield of this compound is paramount. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring scientific integrity and offering practical, field-tested insights.
Introduction to the Synthetic Pathway
The synthesis of 2-Chloro-4-fluoro-6-nitroaniline typically proceeds via the chlorination of a substituted aniline precursor. The reaction's success hinges on precise control of conditions to favor the desired isomer and minimize the formation of by-products. The general reaction scheme is illustrated below.
Caption: Figure 1. General synthetic pathway for 2-Chloro-4-fluoro-6-nitroaniline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to enhance the reaction yield and purity.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Target Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent. - Formation of multiple isomers. | - Monitor reaction progress using TLC or HPLC. - Optimize temperature; for chlorination of nitroanilines, temperatures are often kept low (e.g., 0-10 °C) to control selectivity. - Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile or DMF). - The directing effects of the amino, nitro, and fluoro groups must be carefully considered. The amino group is strongly activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The fluorine atom is deactivating but ortho-, para-directing. In 4-fluoro-2-nitroaniline, the 6-position is sterically hindered and activated by the amino group, making it a likely site for electrophilic substitution. |
| Formation of Di-chlorinated By-products | - Excess chlorinating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the chlorinating agent (1.0 to 1.1 equivalents). - Maintain a low reaction temperature to improve selectivity. A patent for a similar process, the preparation of 2,6-dichloro-4-nitroaniline, suggests that careful temperature control is crucial to prevent over-chlorination.[1] |
| Difficult Purification | - Presence of starting material and isomeric by-products with similar polarity to the desired product. | - Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the components. - Recrystallization from a suitable solvent mixture (e.g., ethanol/water) can be effective for purification. |
| Reaction Does Not Proceed | - Inactive chlorinating agent. - Presence of moisture in the reaction. | - Ensure the chlorinating agent is fresh and has been stored correctly. - Conduct the reaction under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting material for this synthesis?
The most common and logical starting material is 4-fluoro-2-nitroaniline.[2] The existing amino and nitro groups on the aromatic ring direct the incoming chloro group to the desired 6-position.
Q2: Which chlorinating agent is recommended for this reaction?
While elemental chlorine can be used, it can be difficult to handle and may lead to over-chlorination. N-chlorosuccinimide (NCS) is often a preferred laboratory-scale reagent as it is a solid and allows for better stoichiometric control. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TCC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value) indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the expected by-products in this synthesis?
The primary by-products are often isomers where the chlorine atom has added to other positions on the aromatic ring, although the directing effects of the existing substituents make the 6-position the most favorable. Di-chlorinated products can also form if an excess of the chlorinating agent is used or if the reaction temperature is not adequately controlled.
Q5: What is a reliable method for purifying the final product?
Column chromatography is a standard and effective method for purifying 2-Chloro-4-fluoro-6-nitroaniline from by-products and unreacted starting material. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point for separation. Following column chromatography, recrystallization can be performed to obtain a highly pure product.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-6-nitroaniline
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Fluoro-2-nitroaniline
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-fluoro-2-nitroaniline (1 equivalent) in anhydrous DMF.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
Caption: Figure 2. Troubleshooting workflow for the synthesis.
References
-
PrepChem. Preparation of 2,6-dichloro-4-nitroaniline. [Link]
- Google Patents.
Sources
Technical Support Center: Navigating the Synthesis of Polychlorinated Anilines
Welcome to the Technical Support Center for the synthesis of polychlorinated anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Here, we delve into the causality behind experimental challenges and provide field-proven solutions to enhance the purity, yield, and selectivity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of polychlorinated anilines in a practical question-and-answer format.
Question 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with poor selectivity. How can I favor the formation of a specific chlorinated isomer?
Answer:
Poor selectivity is a frequent challenge due to the strong activating nature of the amino group in aniline, which makes the aromatic ring highly susceptible to multiple electrophilic substitutions.[1] To achieve higher selectivity for a specific polychlorinated aniline, consider the following strategies:
-
Amino Group Protection: The most common and effective strategy is to temporarily protect the amino group, typically through acetylation to form acetanilide.[1] The acetyl group moderates the reactivity of the aromatic ring, allowing for more controlled and selective chlorination.[1] The protecting group can be subsequently removed by hydrolysis.[1]
-
Choice of Chlorinating Agent: The choice of chlorinating agent plays a crucial role in selectivity.
-
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent compared to chlorine gas and can provide better control over the degree of chlorination.[2][3] Acetonitrile is often the solvent of choice for monochlorination using NCS.[3]
-
Sulfuryl Chloride (SO₂Cl₂): In combination with a secondary amine organocatalyst, sulfuryl chloride has been shown to be highly effective for achieving ortho-selectivity.[4]
-
Copper(II) Chloride (CuCl₂): For selective para-chlorination of unprotected anilines, using CuCl₂ in an ionic liquid as the solvent is an effective method that avoids the need for protecting groups.[4][5]
-
-
Catalyst Systems: The use of specific catalysts can direct the chlorination to a desired position.
-
Reaction Conditions: Carefully controlling reaction parameters is essential.
-
Temperature: Lowering the reaction temperature can help to reduce the rate of multiple chlorinations.
-
Stoichiometry: A controlled, slow addition of a slight excess of the chlorinating agent can help prevent over-chlorination.[4]
-
Question 2: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?
Answer:
The formation of dark-colored impurities and tar is a strong indication of oxidation side reactions.[1][7] Aniline and its derivatives are highly susceptible to oxidation, which can be initiated by the chlorinating agent, acidic conditions, or exposure to air.[1][7] The resulting oxidized products can polymerize, leading to the observed tar formation.
Here are proven methods to mitigate this issue:
-
Use High-Purity Reagents: Start with freshly distilled or purified aniline to remove any pre-existing oxidized impurities.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent air oxidation.[1]
-
Control of Acidity: While some chlorination reactions are performed under acidic conditions, excessive acidity can promote oxidation. If possible, use buffered systems or non-acidic chlorinating agents.
-
Amino Group Protection: Protecting the amino group as an acetanilide not only controls selectivity but also makes the substrate less prone to oxidation.[1]
-
Work-up Procedure: During the work-up, washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) can help to remove some colored oxidation byproducts. Subsequent treatment with activated carbon during recrystallization can also effectively decolorize the product.[7]
Question 3: I am observing brightly colored (yellow, orange, or red) impurities in my product. What are they and how can I avoid their formation?
Answer:
The presence of vibrant colors often points to the formation of azo compounds.[8][9] This side reaction can occur if nitrous acid (HNO₂) is present or formed in situ. The nitrous acid can diazotize the aniline or its chlorinated derivatives, forming a diazonium salt. This highly reactive diazonium salt can then couple with another molecule of aniline (or a chlorinated aniline) to produce a colored azo dye.[9]
To prevent the formation of azo compounds:
-
Avoid Nitrous Acid Contamination: Ensure that the reagents and reaction setup are free from sources of nitrites or nitrates that could be reduced to nitrous acid. Nitric acid, if present as an impurity in other acids, can be a source.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C).[9] While your primary reaction may be at a different temperature, localized "hot spots" could potentially facilitate this side reaction. Ensure uniform and controlled heating.
-
pH Control: The stability of diazonium salts and the rate of coupling are highly pH-dependent. Working in strongly acidic conditions can sometimes suppress the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use chlorine gas for the chlorination of aniline?
A1: While chlorine gas is a potent chlorinating agent, its high reactivity often leads to over-chlorination and the formation of multiple products.[3] It can also lead to the formation of resinous byproducts, especially in the presence of trace amounts of water.[7] For better control and selectivity, milder and more selective chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride are generally recommended, especially on a laboratory scale.[2][3][4]
Q2: How can I monitor the progress of my polychlorinated aniline synthesis?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] TLC provides a quick qualitative assessment of the consumption of the starting material and the formation of products. For more detailed quantitative analysis and identification of byproducts, GC-MS is the preferred method.[10][11] High-performance liquid chromatography (HPLC) can also be a valuable tool for analyzing the reaction mixture.[12][13][14]
Q3: What is the best way to purify my polychlorinated aniline product?
A3: The purification method will depend on the physical state and purity of the crude product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for removing impurities.[7] The choice of solvent will depend on the solubility of the desired product and the impurities.
-
Column Chromatography: For liquid products or for separating mixtures of isomers, flash column chromatography on silica gel is a standard and effective technique.[4]
-
Acid-Base Extraction: An acidic wash during liquid-liquid extraction can be used to remove unreacted aniline, which is more basic than its chlorinated derivatives.[1]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the complex interplay of reactions, the following diagrams illustrate the key pathways and a troubleshooting workflow.
Diagram 1: Major Side Reactions in Aniline Chlorination
Caption: Key side reactions during aniline chlorination.
Diagram 2: Troubleshooting Workflow for Polychlorinated Aniline Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-6-nitroaniline
Welcome to the technical support center for the purification of 2-Chloro-4-fluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require a high degree of purity for their downstream applications. As an intermediate in the synthesis of agrochemicals and dyes, the purity of 2-Chloro-4-fluoro-6-nitroaniline is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Chloro-4-fluoro-6-nitroaniline?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual precursor anilines or other reagents.
-
Isomeric Byproducts: The formation of other positional isomers (e.g., different chlorination or nitration patterns) is a common challenge in aromatic substitution reactions.[2]
-
Over-reaction Products: Dichloro- or dinitro- species can form if the reaction conditions are not strictly controlled.[3][4]
-
Hydrolysis Products: If water is present under certain pH conditions, hydrolysis of the aniline or other functional groups can occur.
-
Residual Solvents and Reagents: Acids, bases, or solvents used in the synthesis may carry over into the crude product.
Q2: How do I choose the best purification technique for my needs?
A2: The optimal purification strategy depends on three key factors: the scale of your synthesis, the nature of the impurities, and the required final purity. Recrystallization is ideal for large quantities where a suitable solvent system can be identified. Column chromatography offers the highest resolution for removing closely related isomers but is less practical for multi-kilogram scales. Acid-base extraction is a powerful method for removing acidic or basic impurities but will not separate neutral, structurally similar compounds.
To aid in this decision, the following workflow is recommended:
Caption: Decision workflow for selecting a purification method.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of methods provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating and quantifying trace impurities.[5][6] A reverse-phase C18 column is often a good starting point.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which helps in diagnosing the source of contamination.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can help identify impurities if they are present in significant amounts (>1-5%).
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. Success hinges on selecting an appropriate solvent system.
Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid globule.
-
Causality: This is common if the boiling point of the solvent is too high or if the solution is cooled too rapidly, leading to a state of high supersaturation.[7]
-
Solution 1 (Reduce Saturation): Reheat the mixture until the oil redissolves. Add more of the primary solvent (the one in which the compound is more soluble) to decrease the overall concentration, then allow it to cool slowly.[7]
-
Solution 2 (Slow Cooling): Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling encourages ordered crystal lattice formation over amorphous oiling.
-
Solution 3 (Change Solvent System): If the problem persists, your chosen solvent may be unsuitable. Select a solvent or solvent pair with a lower boiling point.
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: This indicates that the solution is not sufficiently saturated at the lower temperature.
-
Causality: Either too much solvent was added initially, or the compound has higher than expected solubility in the cold solvent.
-
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Solution 2 (Seed Crystals): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[7]
-
Solution 3 (Increase Concentration): Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[7]
Q: My final product is still yellow/brown. How can I remove colored impurities?
A: Persistent color is typically due to highly conjugated or polymeric impurities that are co-crystallizing with your product.
-
Causality: These impurities often have similar solubility profiles to the target compound.
-
Solution (Activated Carbon): After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution. The carbon adsorbs the colored impurities.[7][8] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool and crystallize. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.
Q: My compound is stuck at the top of the column and won't move. What's the issue?
A: The mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (silica gel).
-
Causality: 2-Chloro-4-fluoro-6-nitroaniline is a relatively polar molecule due to the nitro and aniline groups. A non-polar eluent like pure hexane will not be effective.
-
Solution 1 (Increase Eluent Polarity): Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[9] It is crucial to develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column.[10]
-
Solution 2 (Check Sample Loading): Ensure the crude product was dissolved in the minimum amount of solvent before being loaded onto the column. Using too much solvent for loading creates a very dilute, wide initial band that is difficult to elute effectively.[10]
Q: The separation is poor, and my product is co-eluting with an impurity. How can I improve resolution?
A: Poor resolution means the difference in elution times between your compound and the impurity is too small.
-
Causality: This can be due to an unoptimized solvent system, improper column packing, or overloading the column.
-
Solution 1 (Optimize TLC): First, find a solvent system on a TLC plate that gives a clear separation between your product spot and the impurity spot. An ideal Rf value for your target compound is typically between 0.25 and 0.40.
-
Solution 2 (Proper Packing): Ensure your column is packed uniformly without any cracks or air bubbles. An unevenly packed column will lead to channeling and band broadening, ruining separation.[10]
-
Solution 3 (Reduce Load): Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 10-20g of silica gel. Overloading leads to broad, overlapping bands.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol uses an ethanol/water solvent system, which is a common and effective choice for moderately polar compounds like halogenated nitroanilines.[7][11]
-
Solvent Selection: Place a small amount of crude product in a test tube. Add ethanol dropwise while heating until the solid dissolves. Then, add water dropwise until the solution becomes cloudy (turbid). Add a final drop of ethanol to redissolve the precipitate. This confirms that an ethanol/water mixture is a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-4-fluoro-6-nitroaniline. Add the minimum amount of hot ethanol required to completely dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated carbon. Swirl and gently reheat for 5 minutes.
-
Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the silica bed firmly and evenly.[10] Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in the absolute minimum amount of a polar solvent (like dichloromethane or ethyl acetate) or the eluent itself. Carefully apply the concentrated sample solution to the top of the silica gel.[10]
-
Elution: Carefully add the eluent to the column. Begin elution with the solvent system determined by TLC. Apply pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-fluoro-6-nitroaniline.
Data for Purification
Table 1: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Water | 10.2 | 100 | Low solubility for the compound; excellent as an anti-solvent in a mixed system.[7] |
| Ethanol | 4.3 | 78 | Good solvent when hot, less so when cold. Ideal for mixed systems with water.[5][7][12] |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent for both recrystallization and chromatography.[13] |
| Dichloromethane | 3.1 | 40 | Often used to dissolve samples for loading onto a column due to its high volatility. |
| Toluene | 2.4 | 111 | Potential recrystallization solvent due to aromatic nature, but high boiling point can be an issue. |
| Hexane | 0.1 | 69 | Low solubility for the compound; used as the non-polar component in chromatography eluents.[7] |
References
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (URL: )
- [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] - PubMed. (URL: )
- CN1600696A - Nitrobenzene extraction method for treating aniline wastewater - Google P
- LAB 1 - EXPERIMENTAL PROCEDURE. (URL: )
- Buy 2-Chloro-4-nitroaniline | 121-87-9 - Smolecule. (URL: )
- (PDF)
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2-Chloro-6-fluoro-4-nitroaniline - MySkinRecipes. (URL: [Link])
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Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH. (URL: [Link])
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Technical Support Center: Recrystallization of Chloronitroaniline Isomers
Welcome to the technical support center for the purification of chloronitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the recrystallization of these compounds. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you achieve high purity and yield.
A Critical Note on Safety
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for the specific chloronitroaniline isomer you are handling. These compounds are classified as toxic and hazardous.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and establishes a foundation for successful recrystallization.
Q1: How do I select the optimal solvent for my specific chloronitroaniline isomer?
A1: The cornerstone of a successful recrystallization is choosing a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7] This differential solubility is what drives the crystallization process upon cooling. For chloronitroaniline isomers, polarity plays a key role. The presence of nitro (-NO₂) and amino (-NH₂) groups makes the molecules polar.
An ideal solvent should:
-
Dissolve the solute completely when hot.
-
Precipitate the solute almost completely when cold.
-
Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling. [8]
-
Not react with the solute.
-
Be volatile enough to be easily removed from the crystals.
Based on experimental data and the principle of "like dissolves like," polar organic solvents are often a good starting point.[9]
Q2: What are the known solubility characteristics of common chloronitroaniline isomers?
A2: The position of the chloro, nitro, and amino groups on the benzene ring significantly influences the molecule's crystal lattice energy and its interaction with solvents, leading to different solubility profiles. It is crucial not to assume one isomer's optimal solvent will work for another.
Below is a summary of solubility data for key isomers.
| Isomer | Good Solvents (High Solubility) | Poor Solvents (Low Solubility) | Notes |
| 4-Chloro-2-nitroaniline | N-methyl pyrrolidone (NMP), Ethyl Acetate, Acetonitrile, 1,4-Dioxane, Methanol, Ethanol[10][11][12] | Cyclohexane, Water[10][11][12] | Solubility increases significantly with temperature in all good solvents.[11] Ethanol and methanol are common, effective choices for laboratory-scale recrystallization. |
| 2-Chloro-4-nitroaniline | Ether, Ethanol, Acetic Acid, Benzene[13][14] | Water, Strong Acids[13][14] | Very soluble in several common organic solvents, making single-solvent recrystallization straightforward.[13] |
| 2-Chloro-5-nitroaniline | N-methyl pyrrolidone (NMP), Acetone, 2-Butanone, 1,4-Dioxane, Ethyl Acetate[15] | Isopropanol, 1-Butanol[15] | Shows a clear solubility hierarchy in various polar organic solvents.[15] |
Q3: My compound isn't dissolving in the hot solvent. What's wrong?
A3: This is a common issue that usually points to one of two things: insufficient solvent or an inappropriate solvent.
-
Insufficient Solvent: Recrystallization should be performed using the minimum amount of boiling solvent required to dissolve the solid.[6] If the solid remains after the solvent has reached its boiling point, add more hot solvent in small increments until dissolution is complete.[16]
-
Inappropriate Solvent: If you have added a large volume of boiling solvent (e.g., more than 20 times the mass of your solid) and the compound still hasn't dissolved, the solvent is likely a poor choice for this isomer. You will need to recover your solid by evaporating the solvent and attempt the procedure again with a more suitable solvent from the table above.
-
Insoluble Impurities: It's possible that the bulk of your compound has dissolved, but some particulate matter remains. This indicates the presence of insoluble impurities. In this case, you should perform a hot gravity filtration to remove the impurities before allowing the solution to cool.[7][8]
Q4: I've successfully dissolved my compound, but no crystals are forming after cooling. What should I do?
A4: This phenomenon, known as supersaturation, occurs when the solution is stable even though the concentration of the solute is higher than its solubility limit at that temperature.[6] Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level.[17][18] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small, pure crystal of the compound, add it to the supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[18][19]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[17][20] Once the solution becomes slightly turbid or you have reduced the volume by 10-20%, allow it to cool again.
-
Cool Further: After cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation.[18]
Part 2: Advanced Troubleshooting Guide
This section tackles more complex issues that can arise during the recrystallization process.
Q5: My compound is separating as a liquid or "oiling out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt in the hot solution and separate as an immiscible liquid upon cooling.[8][17] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.
Solutions:
-
Reheat and Add More Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture to dissolve the oil, then add more of the same solvent (10-20% more) to lower the saturation point. Allow it to cool slowly again.[17][20]
-
Lower the Cooling Temperature: Try cooling the solution more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice rather than aggregating as a disordered oil.[19]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is very soluble, and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool. This effectively lowers the temperature at which the solution becomes saturated.[21]
Q6: My yield is very low. What are the common causes and how can I improve it?
A6: A low yield is a frequent and frustrating problem. Several factors could be responsible:
-
Using Too Much Solvent: This is the most common reason for poor yield.[6][17][20] A significant portion of your product will remain dissolved in the mother liquor. To check this, evaporate a small sample of the filtrate; a large amount of residue indicates substantial product loss. You can recover the product by evaporating the excess solvent and re-crystallizing.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[16]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath for at least 20-30 minutes can significantly increase the yield.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[6]
Q7: My final crystals are colored, but the pure compound should be a different color (e.g., yellow). How do I remove colored impurities?
A7: Colored impurities are often large, polar molecules that can be removed with activated charcoal.
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.
-
Allow the filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can adsorb your product as well as the impurities, leading to a reduced yield.[17]
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
This protocol provides a step-by-step method for a typical recrystallization using a single solvent like ethanol for 4-chloro-2-nitroaniline.
-
Dissolution: Place the crude chloronitroaniline isomer in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the crude material while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[22]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general workflow for recrystallization and a decision tree for troubleshooting common issues.
References
-
Gong, X., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(1), 168-176. [Link]
-
ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Gong, X., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]
-
Loba Chemie. (2016). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. [Link]
-
International Labour Organization. (2021). ICSC 1076 - CHLORONITROANILINE. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Recrystallization1. (n.d.). [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
Recrystallization. (n.d.). [Link]
- Google Patents. (1954). US2671110A - Separation of isomeric mixtures of nitroanilines.
-
Recrystallization - Single Solvent. (n.d.). [Link]
-
Guide for crystallization. (n.d.). [Link]
-
University of Florida. (2015). Crystal Growing Tips. [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. [Link]
-
recrystallization-2.doc.pdf. (n.d.). [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
YouTube. (2017). Synthesis of p-Nitroaniline. [Link]
-
ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-Chloroaniline. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1. [Link]
-
Analyst (RSC Publishing). (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. [Link]
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Preventing dehalogenation during the reduction of halogenated nitroaromatics
Welcome to the Technical Support Center for the selective reduction of halogenated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reducing a nitro group while preserving a halogen substituent on an aromatic ring. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high selectivity and yield in your reactions.
Troubleshooting Guide: Preventing Dehalogenation
This section addresses common challenges encountered during the reduction of halogenated nitroaromatics, offering explanations and actionable solutions.
Question: I am observing significant dehalogenation during the catalytic hydrogenation of my halogenated nitroaromatic. What are the primary causes and how can I minimize this side reaction?
Answer:
Dehalogenation is a common and often frustrating side reaction during the catalytic hydrogenation of halogenated nitroaromatics. The primary cause is the hydrogenolysis of the carbon-halogen (C-X) bond on the catalyst surface. This is particularly problematic with highly active catalysts like palladium on carbon (Pd/C).[1][2] The electron-rich nature of the resulting haloaniline product can also enhance the rate of dehalogenation compared to the starting halonitroarene.[3]
Here is a systematic approach to troubleshooting and minimizing dehalogenation:
1. Catalyst Selection and Modification:
-
Switch to a Less Active Catalyst: Palladium is highly active for C-X bond cleavage. Consider switching to a less hydrogenolysis-prone catalyst.
-
Platinum-based catalysts (Pt/C): Often show better selectivity for the nitro group reduction with less dehalogenation compared to Pd/C.[4]
-
Sulfided Platinum on Carbon (Pt/C, sulfided): This is a highly effective catalyst for selectively reducing nitro groups in the presence of halogens. The sulfur acts as a selective poison, deactivating the sites responsible for dehalogenation without significantly affecting the nitro reduction.[1][5]
-
Raney Nickel (Raney Ni): A cost-effective alternative that is often less prone to causing dehalogenation of aryl halides (Cl, Br, I) compared to Pd/C.[1][2] However, it can be pyrophoric and requires careful handling.[6]
-
Platinum-Vanadium on Carbon (Pt-V/C) and Raney Cobalt (Raney Co): These have been identified as high-performance catalysts for the selective hydrogenation of halogenated nitroaromatics.[3]
-
-
Catalyst Poisoning/Modification: Intentionally poisoning a catalyst can improve selectivity.
2. Reaction Condition Optimization:
-
Temperature and Pressure: Milder conditions generally favor selective nitro reduction.
-
Lower Temperature: Dehalogenation is often more prevalent at higher temperatures. Running the reaction at or below room temperature can significantly reduce this side reaction.[9][10]
-
Lower Hydrogen Pressure: High hydrogen pressure can promote dehalogenation.[6] Try reducing the pressure to a level that still allows for a reasonable reaction rate.
-
-
Solvent Choice: The solvent can influence catalyst activity and selectivity.
-
Substrate Concentration: The concentration of the starting material can play a crucial role.
-
In some systems, particularly with Pt-V/C, lower substrate concentrations have been shown to significantly decrease dehalogenation.[3]
-
3. Alternative Reduction Methods:
If catalytic hydrogenation proves too challenging, consider non-catalytic methods that are known to be chemoselective for nitro group reduction.
-
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas.
-
Hydrazine Hydrate with Pd/C: This system can be highly selective for the reduction of bromo, chloro, and iodo nitroarenes to the corresponding anilines.[9][10][11] The selectivity can often be controlled by temperature; milder conditions favor selective nitro reduction, while elevated temperatures can lead to dehalogenation.[10][12]
-
1,4-Cyclohexadiene with Pt/C: This is an effective combination for the rapid reduction of nitro groups with minimal dehalogenation, especially for substrates with labile aromatic halogens.[13]
-
-
Metal/Acid Reductions (Béchamp Reduction): These classic methods are generally very selective for the nitro group.
-
Iron powder with HCl or Acetic Acid (Fe/HCl or Fe/AcOH): This is a robust and highly chemoselective method that does not typically cause dehalogenation.[1][2][14] It is a cost-effective and reliable option.[14]
-
Tin(II) Chloride (SnCl₂): A mild and selective reagent for reducing nitro groups in the presence of other sensitive functionalities, including halogens.[1][2]
-
-
Sodium Borohydride with a Promoter: Sodium borohydride alone is generally not effective for nitro group reduction.[15][16] However, in combination with certain transition metal salts, it becomes a powerful and selective reducing system.
-
NaBH₄/NiCl₂·6H₂O: This system can efficiently reduce a variety of nitroarenes to their corresponding amines at room temperature.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for dehalogenation of aryl halides during catalytic hydrogenation?
A1: The ease of hydrogenolysis of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl > C-F. Aryl iodides are the most susceptible to dehalogenation, while aryl fluorides are typically very stable under these conditions.
Q2: Can I recycle my catalyst when performing a selective nitro reduction?
A2: Yes, heterogeneous catalysts like Pd/C can often be recycled. For instance, in the reduction of halogenated nitroarenes with hydrazine hydrate, Pd/C has been shown to be recyclable for up to four cycles with minimal loss of activity.[9][10] After the reaction, the catalyst can be recovered by filtration, washed, and dried before reuse.[12]
Q3: My substrate contains other reducible functional groups besides the nitro group and a halogen. How do I choose a selective reduction method?
A3: The choice of reducing agent is critical for chemoselectivity. Here's a general guide:
-
For substrates with ketones or aldehydes: SnCl₂·2H₂O is an excellent choice as it is mild and highly selective for the nitro group over carbonyls.[1]
-
For substrates with esters or amides: Systems like NaBH₄/FeCl₂ show good selectivity for the nitro group.[1]
-
For substrates with alkenes or alkynes: Catalytic transfer hydrogenation needs careful optimization to avoid reducing the carbon-carbon multiple bonds. Sodium sulfide (Na₂S) can be an effective alternative that often spares alkenes.[1][2]
Q4: Are there any "green" or more sustainable methods for selective nitro reduction?
A4: Yes, there is a growing interest in developing more environmentally friendly methods.
-
Transfer hydrogenation using hydrogen donors like hydrazine or cyclohexadiene avoids the need for high-pressure hydrogen gas.[9][10][13]
-
Metal-free reductions using reagents like tetrahydroxydiboron are being developed and show good functional group tolerance, including for halogens.[17]
-
Biocatalysis using enzymes like hydrogenases on a carbon support offers a highly selective method for nitro group reduction under mild conditions with H₂ at atmospheric pressure.[18]
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
This protocol is adapted from a method demonstrated to be effective for the selective reduction of a variety of halogenated nitroarenes.[9][10]
Materials:
-
Halogenated nitroarene
-
10% Palladium on carbon (Pd/C)
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the halogenated nitroarene (1 mmol).
-
Add methanol (5 mL) to dissolve the substrate.
-
Carefully add 10% Pd/C (e.g., 13 mg).
-
Add hydrazine monohydrate (10 mmol) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (e.g., 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent the catalyst from becoming pyrophoric.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude halogenated aniline.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization if necessary.
Note: For substrates that are particularly sensitive to dehalogenation, conducting the reaction at room temperature may improve selectivity, though it may require a longer reaction time.[9]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reduction of a Model Halogenated Nitroarene (e.g., 4-chloronitrobenzene)
| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity for Haloaniline | Potential for Dehalogenation | Reference |
| Pd/C | H₂ (gas) | RT, 1 atm | Moderate to Low | High | [1][2] |
| Pt/C | H₂ (gas) | RT, 1 atm | High | Low to Moderate | [4] |
| Pt/C (sulfided) | H₂ (gas) | Low T & P | Very High | Very Low | [1][5] |
| Raney Ni | H₂ (gas) | RT, 1 atm | High | Low | [1][2] |
| Pd/C | Hydrazine Hydrate | Reflux | High | Low (at RT) to Moderate (at reflux) | [9][10] |
| Fe/HCl | - | Reflux | Very High | Very Low | [1][14] |
| SnCl₂ | - | Reflux | Very High | Very Low | [1][2] |
Visualizations
Reaction Pathway Diagram
Caption: Desired vs. undesired reaction pathways.
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting a reduction method.
References
- Kosak, J. R. (1964). U.S. Patent No. 3,145,231. Washington, DC: U.S. Patent and Trademark Office.
- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Source not available.
-
Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 7, 2026, from [Link]
-
Wiedemann, S., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(1), 186-192. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 7, 2026, from [Link]
- Gowda, D. C., & Mahesh, B. (2003). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
-
Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes Using Pd/C. Synlett, 25, 1403-1408. Available from: [Link]
- Zhang, Z., et al. (2010). Highly selective hydrogenation of halonitroaromatics to aromatic haloamines by ligand modified Ni-based catalysts.
-
SciSpace. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 7, 2026, from [Link]
- Pietrowski, M. (2012). Selective Hydrogenation of Halonitrobenzenes. Current Organic Synthesis, 9(2), 241-258.
-
Welch, C. J., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. The Journal of Organic Chemistry, 76(23), 9841–9844. Available from: [Link]
-
Grokipedia. (n.d.). Béchamp reduction. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 7, 2026, from [Link]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Source not available.
-
ResearchGate. (2014). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 7, 2026, from [Link]
- Ramirez, A. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
-
Wikipedia. (n.d.). Béchamp reduction. Retrieved January 7, 2026, from [Link]
-
Pietrowski, M. (2012). Selective Hydrogenation of Halonitrobenzenes. Current Organic Chemistry, 16(1), 1-18. Available from: [Link]
- Zeynizadeh, B., & Zahmatkesh, S. (2003). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society, 50(1), 267-271.
-
ResearchGate. (2012). A Novel Transfer Hydrogenation with High Hydrogen Utilization for the Hydrogenation of Halogenated Nitrobenzene without Hydrodehalogenation. Retrieved January 7, 2026, from [Link]
-
Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. Available from: [Link]
- Bell, H. M. (1966).
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 7, 2026, from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved January 7, 2026, from [Link]
-
Cambridge University Press. (n.d.). Bechamp Reduction. Retrieved January 7, 2026, from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved January 7, 2026, from [Link]
-
H-TEC SYSTEMS. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved January 7, 2026, from [Link]
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-
Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 4991. Available from: [Link]
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Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Retrieved January 7, 2026, from [Link]
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Hamzavi, S. F., et al. (2020). Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions. Molecular Diversity, 24(4), 985–995. Available from: [Link]
- Obuchi, A., et al. (1993). Performance of Platinum-Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. Chemistry Letters, 22(11), 2039-2042.
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved January 7, 2026, from [Link]
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Thiele, J., Müller, R., & Lingens, F. (1993). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 59(6), 1957–1960. Available from: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these crucial synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds, offering a versatile method for synthesizing a wide array of substituted anilines.[1] However, its success is highly dependent on the careful optimization of several reaction parameters.
Troubleshooting Guide: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction is giving a low yield. What are the most common causes and how can I troubleshoot this?
Answer: Low yields in Buchwald-Hartwig amination can often be traced back to a few key factors: catalyst deactivation, suboptimal ligand choice, inappropriate base or solvent selection, or issues with the starting materials.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidatively deactivate the palladium catalyst.[2]
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure your amine and aryl halide are free of impurities that could poison the catalyst.
Systematic Troubleshooting Steps:
-
Catalyst System (Palladium Precursor & Ligand):
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1][2] The choice of ligand is highly dependent on the substrates.
-
For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often effective.[3]
-
For less reactive aryl chlorides or sterically hindered substrates, more advanced biarylphosphine ligands such as XPhos or GPhos may be necessary.[4][5]
-
Bidentate ligands like BINAP were foundational and can be effective, particularly for aryl iodides and triflates.[1]
-
-
Catalyst Loading: While catalyst loadings can be as low as 1-2 mol%, for challenging substrates, increasing the loading to 4.5 mol% or higher might be necessary.[2][4]
-
Pre-catalyst vs. In-situ Generation: Using well-defined palladium pre-catalysts can offer better reproducibility than generating the active catalyst in situ.
-
-
Base Selection:
-
The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.
-
Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice for a wide range of substrates.[5]
-
For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[1]
-
The use of soluble organic bases like DBU has also been explored to create more homogeneous reaction conditions.[6]
-
-
Solvent Choice:
-
Aprotic solvents are standard. Toluene, dioxane, and THF are commonly used.[2][7]
-
The solvent must be able to dissolve the reactants and the base to a reasonable extent. Poor solubility can hinder the reaction rate.[8]
-
Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit the reaction.[7]
-
-
Reaction Temperature:
-
Most Buchwald-Hartwig reactions require heating, typically in the range of 80-110 °C.[9]
-
If you observe decomposition of your starting materials or product, lowering the temperature and extending the reaction time may be beneficial. Conversely, if the reaction is sluggish, a higher temperature may be required.
-
dot
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: How do I choose the right ligand for my specific substrates? A1: Ligand selection is crucial and depends on the nature of your amine and aryl halide.[7] For primary aliphatic amines, bulky ligands that promote monoligation of palladium are often preferred to prevent diarylation.[10] For challenging substrates like heteroaryl amines, specific ligand optimization is often necessary.[7] It is recommended to consult literature for similar substrate pairings or perform a small-scale screen of different ligand classes.
Q2: Can I use aqueous ammonia for the amination of aryl halides? A2: While challenging, recent developments have enabled the use of aqueous ammonia.[11][12] This requires specialized ligands, such as KPhos, that are designed to suppress the competing phenol formation and favor the desired amination.[11] Traditional Buchwald-Hartwig conditions are generally not compatible with aqueous ammonia.
Q3: My reaction is producing a significant amount of diarylated product. How can I favor monoarylation? A3: The formation of the tertiary aniline (diarylation) is a common side reaction, especially with primary amines.[10] To favor monoarylation, consider the following:
-
Use a bulkier ligand: Sterically hindered ligands can disfavor the binding of the secondary amine product to the palladium center.[1]
-
Adjust stoichiometry: Using a slight excess of the amine can help, but this is often not sufficient on its own.
-
Lower reaction temperature: This can sometimes improve selectivity.
| Parameter | Recommendation for Monoarylation | Rationale |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) | Steric hindrance around the metal center disfavors binding of the bulkier secondary amine product. |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) | Efficiently deprotonates the primary amine to facilitate the first C-N bond formation. |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Standard for Buchwald-Hartwig reactions, ensuring good solubility of reactants. |
| Temperature | 80-100 °C (substrate dependent) | Lowering the temperature may increase selectivity if diarylation is problematic. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for synthesizing anilines, particularly when the aromatic ring is activated by electron-withdrawing groups.
Troubleshooting Guide: SNAr Reactions
Question: My SNAr reaction is slow or incomplete. How can I improve the reaction rate and yield?
Answer: The rate of an SNAr reaction is highly dependent on the electronic nature of the aryl halide, the nucleophilicity of the amine, the solvent, and the presence of a base.
Systematic Troubleshooting Steps:
-
Aryl Halide Activation:
-
SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (halide).[13] If your substrate lacks sufficient activation, the reaction will be very slow or may not proceed at all.
-
The reactivity of the leaving group generally follows the order F > Cl > Br > I. Fluorine is the best leaving group for SNAr because of its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.
-
-
Solvent Effects:
-
Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions.[14] These solvents can solvate the cation but not the anionic nucleophile, thus increasing its effective nucleophilicity.
-
Protic solvents (e.g., water, alcohols) can hydrogen bond with the amine nucleophile, stabilizing it and reducing its reactivity.[15][16] This will slow down the reaction.
-
-
Base:
-
A base is often required to deprotonate the aniline, making it a more potent nucleophile.
-
In some cases, using an excess of the aniline itself can serve as the base.[17]
-
For less nucleophilic anilines, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger organic base can be added.
-
dot
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: Why is my reaction mixture turning dark or forming tar? A1: Darkening of the reaction mixture or tar formation can be due to side reactions, such as polymerization or oxidation of the aniline, especially at high temperatures.[18] Ensure the reaction is run under an inert atmosphere and consider if a lower reaction temperature with a longer reaction time would be beneficial. Also, ensure the purity of your starting materials.
Q2: I am getting a mixture of ortho and para isomers. How can I improve regioselectivity? A2: In cases of electrophilic aromatic substitution on anilines (a related process), the amino group is a strong ortho, para-director.[19] To favor the para product, you can protect the amino group as an acetanilide.[19][20] The bulkier acetyl group sterically hinders the ortho positions, leading to preferential substitution at the para position. The protecting group can be removed later by hydrolysis.
Q3: Why is my Friedel-Crafts reaction failing with an aniline substrate? A3: Aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[21] This forms a salt complex that deactivates the aromatic ring towards electrophilic substitution.[21][22] To overcome this, the amino group must be protected, for example, by converting it to an acetanilide, which is less basic.[19]
Section 3: Purification and Work-up
Question: I am having difficulty purifying my substituted aniline product. What are some common strategies?
Answer: Purification of anilines can be challenging due to their basicity and potential for oxidation.
Common Purification Techniques:
-
Acid-Base Extraction: This is a very effective method for separating anilines from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.[23]
-
Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the aniline, which will then precipitate or can be extracted back into an organic solvent.
-
-
Column Chromatography: Silica gel chromatography is a standard method. However, anilines can sometimes streak on silica gel. Adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent can improve the peak shape.
-
Distillation: For liquid anilines, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[24]
-
Crystallization: If the substituted aniline is a solid, recrystallization from a suitable solvent system is an excellent way to obtain highly pure material.
| Problem | Potential Solution | Explanation |
| Product is an oil that is difficult to handle | Convert to the hydrochloride salt by adding HCl. | The salt is often a stable, crystalline solid that is easier to handle and purify. The free base can be regenerated when needed. |
| Product is colored due to impurities | Treat with activated charcoal. | Activated charcoal can adsorb colored, high-molecular-weight impurities.[24] |
| Difficulty separating regioisomers | Fractional distillation or careful column chromatography. | Isomers often have slightly different boiling points or polarities that can be exploited for separation.[24] |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
NCERT. (n.d.). Amines. [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]
-
Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
-
ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]
-
PubMed Central. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
PubMed Central. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
PubMed Central. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. [Link]
-
PubMed Central. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
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Identification of byproducts in 2-Chloro-4-fluoro-6-nitroaniline synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-6-nitroaniline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during this synthetic process. Our focus is on providing practical, experience-driven insights to help you identify byproducts, optimize your reaction conditions, and ensure the highest purity of your target compound.
I. Understanding the Synthesis: The Nitration of 2-Chloro-4-fluoroaniline
The primary route to 2-Chloro-4-fluoro-6-nitroaniline involves the electrophilic aromatic substitution (EAS) of 2-chloro-4-fluoroaniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] The directing effects of the substituents on the aniline ring play a crucial role in determining the regioselectivity of the reaction. The amino group is a strong activating, ortho, para-director, while the chloro and fluoro groups are deactivating, ortho, para-directors.
However, the strongly acidic conditions of the nitration reaction introduce complexities. The amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group.[1] This can lead to the formation of undesired isomers. Furthermore, the high reactivity of the aniline ring makes it susceptible to oxidation by nitric acid, resulting in the formation of tarry byproducts.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Chloro-4-fluoro-6-nitroaniline and offers practical solutions.
Problem 1: Low yield of the desired 2-Chloro-4-fluoro-6-nitroaniline with a significant amount of a meta-nitro isomer.
-
Causality: The formation of a significant amount of the meta-nitro byproduct, likely 2-Chloro-4-fluoro-5-nitroaniline, is a strong indicator that the amino group of the starting material is being protonated under the acidic reaction conditions. The resulting anilinium ion is a meta-director, leading to the undesired isomer.[1]
-
Solution:
-
Protect the Amino Group: The most effective strategy is to protect the amino group before nitration. Acetylation of the aniline with acetic anhydride to form the corresponding acetanilide is a common and effective method. The acetamido group is still an ortho, para-director but is less activating than the amino group, which also helps to prevent over-nitration and oxidation.[3] After nitration, the acetyl group can be removed by hydrolysis.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents that do not require strongly acidic conditions.
-
Problem 2: The reaction mixture turns dark brown or black, resulting in a tarry, insoluble material.
-
Causality: This is a clear indication of oxidation of the highly activated aniline ring by nitric acid.[2] This is often exacerbated by elevated reaction temperatures.
-
Solution:
-
Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent.[4]
-
Slow Addition of Reagents: Add the nitrating mixture slowly and dropwise to the solution of the aniline derivative to prevent localized overheating.[4]
-
Amino Group Protection: As mentioned previously, protecting the amino group as an acetanilide significantly reduces the susceptibility of the ring to oxidation.
-
Problem 3: Presence of multiple dinitro byproducts in the final product mixture.
-
Causality: The activating nature of the amino group, even when protected, can lead to over-nitration, resulting in the formation of dinitro compounds such as 2-chloro-4-fluoro-x,6-dinitroaniline.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Reaction Time: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Lower Temperature: Conducting the reaction at a lower temperature can help to reduce the rate of the second nitration.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric byproducts in the synthesis of 2-Chloro-4-fluoro-6-nitroaniline?
A1: Based on the directing effects of the substituents and the potential for anilinium ion formation, the most probable isomeric byproducts are:
-
2-Chloro-4-fluoro-5-nitroaniline: Arising from nitration directed by the anilinium ion.
-
4-Chloro-2-fluoro-6-nitroaniline: A potential rearrangement product or a result of complex directing effects.
-
Positional isomers of dinitration: If the reaction is not carefully controlled.
Q2: How can I purify the final product to remove these byproducts?
A2: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5] Column chromatography on silica gel is also an effective method for separating isomers with different polarities.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
-
HPLC-UV is excellent for monitoring the reaction progress and quantifying the relative amounts of the starting material, product, and major byproducts.
-
LC-MS can provide molecular weight information for the various components, aiding in their identification.[6]
-
GC-MS is particularly useful for separating and identifying volatile isomers and can provide valuable structural information through fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for the definitive structural elucidation of the final product and any isolated byproducts.[9][10][11][12]
IV. Experimental Protocols
Protocol 1: HPLC-MS Analysis for In-Process Reaction Monitoring and Impurity Profiling
This protocol provides a general method for the analysis of reaction mixtures.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| MS Scan Range | m/z 100-500 |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: GC-MS Analysis for Identification of Volatile Byproducts
This protocol is suitable for the identification of isomeric and other volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (splitless) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-450 |
Sample Preparation:
-
Take an aliquot of the crude reaction product dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
V. Visualizations
Synthesis and Potential Byproduct Formation Pathway
Caption: Synthesis of 2-Chloro-4-fluoro-6-nitroaniline and potential byproduct pathways.
Experimental Workflow for Byproduct Identification
Caption: Workflow for the analytical identification of byproducts.
VI. References
-
SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
Quora. (2017). Direct nitration of aniline is not possible. Why?. [Link]
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
-
National Center for Biotechnology Information. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
-
National Center for Biotechnology Information. (n.d.). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. [Link]
-
Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds.
-
National Center for Biotechnology Information. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
-
Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
ResearchGate. (2011). (PDF) Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. [Link]
-
National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF. [Link]
-
PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
WIPO. (n.d.). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]
-
National Center for Biotechnology Information. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]
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Stability of 2-Chloro-4-fluoro-6-nitroaniline under different conditions
An in-depth technical guide to the physical and chemical properties of 2-Chloro-4-nitroaniline.
Technical Support Center: 2-Chloro-4-fluoro-6-nitroaniline
Welcome to the technical support guide for 2-Chloro-4-fluoro-6-nitroaniline (CAS: 153505-32-9). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both established chemical principles and practical, field-proven insights. This guide is designed to help you anticipate and resolve challenges related to the stability of this compound, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of 2-Chloro-4-fluoro-6-nitroaniline.
Q1: What are the optimal long-term storage conditions for 2-Chloro-4-fluoro-6-nitroaniline?
A1: Proper storage is critical to preserving the integrity of the compound. For long-term stability, it should be stored in a cool, dry, and dark environment.[1][2] The container must be tightly sealed to prevent moisture ingress and exposure to air.[1][3] While some suppliers suggest room temperature storage[4], storing at 2-8°C is a more cautious and recommended approach, especially for long-term use, to minimize the potential for slow thermal degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidative degradation.[2]
Q2: Is 2-Chloro-4-fluoro-6-nitroaniline sensitive to light?
A2: While specific photostability data for this exact molecule is not extensively published, its chemical structure—a nitro-substituted aromatic amine—suggests a high potential for photosensitivity. Nitroaromatic compounds are known to undergo photolytic degradation.[5][6] Therefore, it is imperative to protect the compound, both in its solid state and in solution, from light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experimental procedures.[7]
Q3: What chemical classes or specific reagents are incompatible with this compound?
A3: To prevent hazardous reactions and sample degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the aniline moiety, leading to degradation and potentially hazardous conditions.[3][8]
-
Strong Acids and Bases: These can catalyze hydrolysis or other degradation reactions.[3][9] The amino group is basic and will react with strong acids.
-
Heat, Flames, and Sparks: The compound is combustible, and upon heating to decomposition, it can release toxic fumes including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[8][10]
Q4: How stable is 2-Chloro-4-fluoro-6-nitroaniline in common laboratory solvents and aqueous solutions?
A4: In solid form, the compound is relatively stable if stored correctly.[9] However, in solution, its stability is more variable and depends on the solvent, pH, and exposure to light. In aqueous media, a slow abiotic transformation (hydrolysis) may occur over time.[11] Furthermore, non-sterile aqueous solutions may be susceptible to microbial degradation, as related chloro-nitroaniline compounds are known to be metabolized by various microorganisms.[5][6][12] For maximum reproducibility, it is best practice to prepare fresh solutions daily and store them protected from light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents long-term oxidative degradation.[2] |
| Light | Protect from Light (Amber Vials) | Prevents photolytic decomposition.[7] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and moisture-mediated degradation.[1][3] |
| Incompatibles | Store away from strong acids, bases, and oxidizing agents. | Avoids catalytic degradation and hazardous reactions.[3][8][9] |
| Table 1. Summary of Recommended Storage and Handling Conditions. |
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: The color of the solid compound has changed from light yellow to a darker orange/brown.
-
Probable Cause: This typically indicates degradation. The most common culprits are prolonged exposure to light, air (oxidation), or moisture.
-
Investigative Steps:
-
Review your storage protocol. Was the container tightly sealed and protected from light?
-
Perform a purity check using HPLC or LC-MS and compare it to the certificate of analysis or a new, unopened batch.
-
-
Solution:
-
Discard the discolored material if purity is compromised.
-
Always store the compound under the recommended conditions (see Table 1).
-
For sensitive experiments, consider aliquoting the material upon receipt to minimize repeated exposure of the bulk supply.
-
Problem 2: Inconsistent results (e.g., varying potency, unexpected side products) are observed when using the compound in a biological or chemical assay.
-
Probable Cause: This issue frequently points to the instability of the compound in your assay solution. Degradation may be occurring after dissolution due to photolysis, hydrolysis (especially if using aqueous buffers), or reaction with media components.
-
Investigative Steps & Solutions:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid using stock solutions that are more than a few hours old unless you have validated their stability.
-
Protect from Light: Conduct all experimental steps involving the solution under subdued light and use amber-colored labware.
-
Assess pH Stability: The stability of the compound can be pH-dependent. If your assay buffer is acidic or basic, consider performing a preliminary stability test. (See Protocol 1).
-
Analyze the Solution Over Time: Use HPLC to analyze your stock or assay solution at time zero and after several hours under assay conditions to check for the appearance of degradation peaks.
-
Problem 3: Unexpected peaks appear in HPLC or LC-MS chromatograms during analysis.
-
Probable Cause: The appearance of new peaks is a clear sign of degradation or the presence of impurities in the starting material.
-
Investigative Steps & Solutions:
-
Confirm with a Fresh Standard: Immediately prepare a solution from a new or validated batch of the compound and run it as a control to confirm if the issue is with the specific vial or the compound's stability in the mobile phase.
-
Conduct Forced Degradation Studies: To proactively identify potential degradants, perform a forced degradation study. Exposing the compound to harsh conditions (e.g., strong acid, strong base, peroxide, heat, intense light) can help you identify the retention times of potential degradation products you might encounter in your experiments. This provides an authoritative basis for troubleshooting.
-
Caption: Troubleshooting workflow for compound instability.
Experimental Protocols
Protocol 1: Basic Assessment of pH Stability in Aqueous Buffers
This protocol provides a framework for evaluating the stability of 2-Chloro-4-fluoro-6-nitroaniline at different pH values.
-
Materials:
-
2-Chloro-4-fluoro-6-nitroaniline
-
Acetonitrile (or other suitable organic solvent)
-
pH Buffers: pH 3.0 (citrate), pH 7.0 (phosphate), pH 9.0 (borate)
-
HPLC system with a suitable C18 column
-
-
Procedure: a. Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in acetonitrile. b. In separate amber glass vials, add buffer (pH 3, 7, and 9) to dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final percentage of organic solvent should be low (<5%) to accurately reflect aqueous stability. c. Immediately after preparation (T=0), inject an aliquot from each vial onto the HPLC system to determine the initial peak area. d. Incubate the vials at a controlled room temperature, protected from light. e. Analyze aliquots from each vial at subsequent time points (e.g., T=2, 4, 8, 24 hours). f. Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >5-10% typically indicates meaningful degradation under those conditions.
Protocol 2: Basic Assessment of Photostability in Solution
This protocol is a simplified adaptation of the ICH Q1B guideline to assess light sensitivity.[7]
-
Materials:
-
Solution of the compound in a relevant solvent (e.g., methanol:water)
-
Two clear glass vials (or quartz cuvettes)
-
One amber glass vial (or a clear vial wrapped completely in aluminum foil) for the dark control.
-
A photostability chamber or a controlled light source.
-
-
Procedure: a. Place the test solution in all three vials. b. Place one clear vial (sample) and the amber vial (dark control) in the photostability chamber. Keep the third vial as a T=0 reference. c. Expose the sample and dark control to a standardized light source for a defined period. d. After the exposure period, analyze the contents of all three vials by HPLC. e. Analysis: Compare the purity of the light-exposed sample to both the T=0 reference and the dark control. Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity. The dark control accounts for any thermal degradation that may have occurred during the study.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2106-02-7|2-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fluorinated Nitroaniline Synthesis Scale-Up
Here is the technical support center for challenges in the scale-up of fluorinated nitroaniline synthesis.
Welcome to the technical support center for the synthesis of fluorinated nitroanilines. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning these critical syntheses from the laboratory bench to pilot or production scale. Fluorinated nitroanilines are vital building blocks in the pharmaceutical and agrochemical industries, where the unique properties of the fluorine atom can enhance metabolic stability and binding affinity.[1] However, their synthesis, often involving potent nitrating agents and challenging fluorination reactions, presents significant scale-up hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Section 1.1: Reaction Scale-Up & Control
Q1: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the most likely causes?
A1: A drop in yield upon scale-up is a classic problem often rooted in physical phenomena rather than a change in chemical reactivity. The primary culprits are mass and heat transfer limitations.
-
Heat Transfer: Exothermic reactions, especially nitrations, are a major concern.[2] A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, meaning heat generated in the core of the reactor cannot be removed quickly enough. This can lead to localized temperature spikes, promoting side reactions and degradation of both product and starting material.
-
Mixing Efficiency: Inadequate mixing in a large vessel can create non-homogeneous reaction conditions. Pockets of high reactant concentration can lead to localized exotherms and the formation of impurities, while other areas may be "starved" of a reactant, resulting in an incomplete reaction. This was observed in initial trials for a key intermediate of osimertinib, where a heterogeneous mixture was difficult to stir, leading to trace product formation.[3]
-
Rate of Addition: The rate of reagent addition, which may have been rapid in a small flask, must be carefully controlled at scale to match the reactor's cooling capacity. A slow, controlled addition of the limiting reagent is crucial to maintain the desired reaction temperature.[2]
Troubleshooting Steps:
-
Characterize Thermal Hazard: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling systems are adequate.
-
Optimize Agitation: Re-evaluate your stirrer design and speed to ensure efficient mixing for the specific geometry of your reactor. Use computational fluid dynamics (CFD) modeling if necessary.
-
Control Reagent Addition: Implement a slow, subsurface addition of the critical reagent at a rate that allows the cooling system to maintain a stable internal temperature.
Q2: I'm observing a dangerous temperature runaway during the nitration of my fluoroaniline precursor. How can I mitigate this risk?
A2: Temperature runaways during nitration are a severe safety hazard and must be addressed systematically.[3] The root cause is the highly exothermic nature of the reaction, where the rate of heat generation surpasses the rate of heat removal.
Mitigation Strategies:
-
Semi-Batch Operation: Add the nitrating agent (e.g., nitric acid) slowly and controllably to the solution of the fluoroaniline. This ensures that the heat generated can be managed by the reactor's cooling jacket in real-time.[2]
-
Reverse Addition: In some cases, adding the aniline substrate to the nitrating agent can help maintain a low concentration of the more reactive species, but this must be evaluated on a case-by-case basis.
-
Use of Co-solvents: Solvents like acetic acid or sulfuric acid can act as a heat sink, increasing the overall thermal mass of the reaction mixture and moderating temperature changes.[2][3]
-
Continuous Flow Chemistry: This is an inherently safer approach for hazardous reactions.[3] By performing the reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the reaction volume is kept small at any given time, providing a vastly superior surface-area-to-volume ratio for heat exchange and minimizing the potential for a runaway.[4] The development of a key building block for osimertinib successfully utilized a continuous flow process to manage the hazards of nitration at scale.[3]
Section 1.2: Reagent & Reaction Chemistry
Q1: My nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine is sluggish and gives low conversion. How can I improve it?
A1: The SNAr reaction is the cornerstone of many fluorinated nitroaniline syntheses. Its efficiency is highly dependent on several factors that influence the reactivity of the fluoride nucleophile and the stability of the key reaction intermediate.[5][6]
-
Fluoride Source: The choice of fluorinating agent is critical. Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their reactivity is limited by their high lattice energy and poor solubility in organic solvents. Spray-dried KF with a high surface area is often more effective. Anhydrous tetra-n-butylammonium fluoride (TBAF) is more soluble and reactive but can be basic and cause side reactions.[7]
-
Solvent Choice: The reaction requires a polar, aprotic solvent such as DMF, DMSO, NMP, or sulfolane. These solvents are effective at solvating the cation of the fluoride salt, leaving a "naked," more nucleophilic fluoride anion. Protic solvents like water or alcohols will hydrogen-bond with the fluoride ion, severely reducing its nucleophilicity.[8]
-
Water Content: The presence of even trace amounts of water is highly detrimental to nucleophilic fluorination, as it hydrates the fluoride ion and reduces its reactivity.[8] Rigorous drying of the solvent and reagents is essential. Azeotropic distillation is a common method to remove water before initiating the reaction.[8]
-
Phase-Transfer Catalysis (PTC): When using insoluble fluoride salts like KF, a phase-transfer catalyst is often necessary to transport the fluoride anion into the organic phase.[9][10] Catalysts like tetraphenylphosphonium bromide (TPPB) or crown ethers (e.g., 18-crown-6) form a lipophilic complex with the potassium ion, pulling the associated fluoride anion into the organic phase where it can react.[7][9]
Troubleshooting Workflow for Sluggish SNAr Reaction
Caption: Troubleshooting workflow for low SNAr conversion.
Q2: My reaction produces a significant amount of isomeric impurities or other side products. What are the most common side reactions?
A2: Side product formation is a major challenge affecting yield and purification costs. Common issues include:
-
Incomplete Nitration/Over-Nitration: In nitration reactions, controlling the stoichiometry and temperature is key. Insufficient nitrating agent leads to unreacted starting material, while excess agent or high temperatures can lead to the formation of dinitro- or other over-nitrated species.[4]
-
Isomer Formation: During nitration, the directing effects of the substituents on the ring determine the position of the incoming nitro group. While often highly regioselective, small amounts of other isomers can form. The separation of these isomers can be challenging.[4]
-
Hydrolysis: If water is present, particularly at elevated temperatures and under basic or acidic conditions, nitro groups can sometimes be displaced by hydroxyl groups, leading to nitrophenol impurities.
-
Defluorination: In some cases, the fluorine atom itself can be displaced by other nucleophiles present in the reaction mixture, especially if the ring is highly activated. This can be a problem with certain substrates that undergo metabolic defluorination and can also occur under harsh synthetic conditions.[11]
Section 1.3: Purification & Impurity Profiling
Q1: How can I effectively purify my fluorinated nitroaniline at a large scale without resorting to column chromatography?
A1: While column chromatography is a powerful tool at the lab scale, it is often impractical and costly for large-scale production. The preferred methods are recrystallization and distillation.
-
Recrystallization: This is the most common and cost-effective method for purifying solid products.[2] The key is finding a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Solvent Screening: A systematic screening of solvents (e.g., ethanol, isopropanol, toluene, heptane, ethyl acetate, and their mixtures) is required to find the optimal system.
-
Controlling Crystallization: Avoid "oiling out" by ensuring the cooling process is gradual. Seeding the solution with a small amount of pure product can help induce crystallization and control crystal size.[2]
-
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective method for separating it from non-volatile impurities.
Q2: What are the best analytical methods for monitoring reaction progress and ensuring the final product meets purity specifications?
A2: Robust analytical methods are essential for process control and quality assurance.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for monitoring these reactions.[12][13] A reversed-phase C18 column is typically used to separate the nonpolar aromatic compounds. It can quantify the disappearance of starting materials and the formation of the product and key impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the structure of the product. However, many nitroanilines are not very volatile and may require derivatization.[12]
-
Thin-Layer Chromatography (TLC): TLC is a fast, qualitative tool used for at-line reaction monitoring to quickly assess whether the starting material has been consumed.[2]
| Parameter | HPLC-UV | GC-MS | TLC |
| Primary Use | Quantitative analysis of reaction progress and final purity | Identification of volatile impurities, structural confirmation | Fast, qualitative reaction monitoring |
| Sample Prep | Dilute in mobile phase, filter | May require derivatization for less volatile compounds | Spot diluted sample directly |
| Key Advantage | Highly quantitative and reproducible for non-volatile compounds[12] | High sensitivity and structural information from MS | Very fast and inexpensive[2] |
| Limitation | Requires more time and equipment than TLC | Not suitable for thermally labile compounds[13] | Not quantitative, lower resolution |
Table 1: Comparison of common analytical methods for fluorinated nitroaniline synthesis.
Part 2: Safety Considerations
Q1: What are the primary safety hazards I need to be aware of when scaling up this synthesis?
A1: The synthesis of fluorinated nitroanilines involves several significant hazards that are amplified at scale.
-
Thermal Instability of Nitroaromatics: Nitroaromatic compounds are energetic materials and can decompose exothermically, sometimes explosively, at elevated temperatures.[14][15] It is crucial to understand the thermal stability of your intermediates and final product using techniques like Differential Scanning Calorimetry (DSC).[16]
-
Hazards of Fluorinating Agents: Many fluorinating agents are hazardous. Anhydrous hydrogen fluoride (HF), for example, is extremely corrosive and toxic, causing severe deep-tissue burns that may not be immediately painful.[17][18] It requires specialized handling equipment and procedures.[19][20] Even salt-based sources like KF can release HF if exposed to acid.
-
Toxicity of Reagents and Products: Nitroanilines are toxic and can be absorbed through the skin.[21][22][23] Always handle these compounds in a well-ventilated area (fume hood) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety glasses.[24][25]
-
Exothermic Reactions: As discussed, nitration and sometimes fluorination reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3]
Q2: I need to use anhydrous hydrogen fluoride (aHF). What are the critical safety precautions?
A2: Working with aHF requires stringent safety protocols and specialized equipment. It should only be performed by highly trained personnel.
-
Materials Compatibility: aHF is highly corrosive. Use reaction vessels and tubing made of compatible materials like Monel, nickel alloys, or certain stainless steels (e.g., 316L).[18][20] Avoid glass and silicon-based materials, as HF reacts with silica to form toxic silicon tetrafluoride gas.[17][26]
-
Personal Protective Equipment (PPE): A full-body suit, face shield, and specialized gloves (e.g., neoprene over nitrile) are mandatory. A self-contained breathing apparatus (SCBA) may be required.[20]
-
Emergency Preparedness: An HF-specific spill kit containing a neutralizer like calcium gluconate or magnesium hydroxide must be readily available.[17] Calcium gluconate gel must also be on hand for immediate first aid in case of skin contact to neutralize the fluoride ion and prevent deep tissue damage.[17][19]
-
Ventilation: All work must be conducted in a specialized, high-performance fume hood designed for corrosive gases.[20][26]
Part 3: Scientific Principles & FAQs
Q1: What is the reaction mechanism for the key fluorination step?
A1: The most common mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[5]
-
Addition: The nucleophile (fluoride ion, F⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., -Cl, -NO₂). This breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[27]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the fluorinated product.
The first step, the attack of the nucleophile and formation of the Meisenheimer complex, is typically the slow, rate-determining step.[6]
SNAr Mechanism (Meisenheimer Complex)
Caption: The two-step Addition-Elimination SNAr mechanism.
Q2: Why is a strong electron-withdrawing group, like a nitro group, essential for the SNAr reaction?
A2: The aromatic ring is naturally electron-rich and resistant to attack by nucleophiles. A strong electron-withdrawing group (EWG) is required for two critical reasons:
-
Activation of the Ring: The EWG pulls electron density out of the ring, making the carbon atoms more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile like fluoride.[5]
-
Stabilization of the Intermediate: Most importantly, the EWG stabilizes the negative charge of the Meisenheimer complex through resonance.[27] By delocalizing the negative charge onto the oxygen atoms of the nitro group, the energy of this high-energy intermediate is lowered, which speeds up the rate-determining first step of the reaction. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[27]
Q3: Can continuous flow reactors truly improve the safety and efficiency of fluorinated nitroaniline synthesis?
A3: Yes, absolutely. Continuous flow chemistry offers significant advantages for hazardous reactions common in this synthesis.[3][4]
-
Superior Heat Transfer: The small internal dimensions of flow reactors provide an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat from exothermic reactions, which virtually eliminates the risk of thermal runaways.[3]
-
Enhanced Safety: The total volume of hazardous material within the reactor at any moment is very small, drastically reducing the consequences of any potential incident.
-
Precise Control: Flow systems allow for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields, better selectivity, and fewer impurities compared to batch processing.[3]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more predictable than scaling up a batch reactor.[3]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination (SNAr)
This is a representative protocol and must be adapted and optimized for specific substrates and scales.
-
Preparation: In a reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the chloro-nitroaromatic starting material (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reactor.
-
Azeotropic Drying: If necessary, heat the mixture under a nitrogen stream or mild vacuum to azeotropically remove any residual water with a small amount of toluene.
-
Catalyst Addition: Cool the mixture to the desired reaction temperature (e.g., 120-150 °C) and add a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05-0.1 eq).
-
Reaction: Maintain the reaction at the target temperature and monitor its progress by HPLC or TLC. The reaction time can vary from a few hours to over 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture, and quench by pouring it into a large volume of cold water. The product may precipitate and can be collected by filtration. Further purification is typically performed by recrystallization.
Protocol 2: HPLC Method for Reaction Monitoring
This is a general method and should be validated for your specific analyte.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% formic acid to improve peak shape). For example:
-
Start with 30% ACN / 70% Water.
-
Ramp to 95% ACN / 5% Water over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analytes (e.g., 254 nm or 340 nm).
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it in a known volume of a suitable solvent (e.g., 1 mL of ACN/water). Dilute further if necessary to be within the detector's linear range. Filter the sample through a 0.45 µm syringe filter before injection.[12]
References
-
Ingleson, M. et al. (2020). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science.
-
MDPI. (2018). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.
-
BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines. BenchChem.
-
Specialty Chemicals. (2025). The Importance of Phase Transfer Catalysis in Meta-Aromatic Fluoride Synthesis. Specialty Chemicals.
-
Lévesque, É. et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.
-
Lévesque, É. et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.
-
University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid. UTHSC Safety.
-
Gemoets, H. P. L. et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
-
IChemE. (n.d.). The design of plants for handling hydrofluoric acid. IChemE.
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
-
Bofill, J. M. et al. (2019). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.
-
Gemoets, H. P. L. et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
-
Manufacturer Publication. (2025). Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3). Manufacturer Website.
-
Kornath, A. et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety.
-
RSC Publishing. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances.
-
BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. BenchChem.
-
BenchChem. (2025). Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production. BenchChem.
-
Challener, C. A. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
-
Böhm, H.-J. et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
-
ChemicalBook. (2025). 4-Fluoro-3-nitroaniline - Safety Data Sheet. ChemicalBook.
-
Prakash, G. K. S. et al. (2003). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
-
ECHEMI. (n.d.). 4-Fluoro-3-nitroaniline SDS, 364-76-1 Safety Data Sheets. ECHEMI.
-
Szatylowicz, H. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
-
ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. ResearchGate.
-
Awad, A. M. et al. (2010). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Journal of the American Chemical Society.
-
Gramatica, P. et al. (2012). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. Molecular Informatics.
-
Zhang, N. et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Materials.
-
Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia.
-
Eurofins. (n.d.). Analytical Method Summaries. Eurofins.
-
Chemistry LibreTexts. (2023). Other Aromatic Substitutions. Chemistry LibreTexts.
-
Maheswari, P. U. et al. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
-
Liu, H. et al. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Molecular Informatics.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube.
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
-
Ossila. (2023). 2-Fluoro-4-nitroaniline - SAFETY DATA SHEET. Ossila.
-
RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances.
-
MDPI. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. MDPI.
-
ResearchGate. (2009). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate.
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Technical Support Center: HPLC Analysis of Nitroaromatic Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis of this unique class of compounds. The following sections provide in-depth, experience-driven answers to specific experimental issues.
Part 1: Peak Shape Problems - Tailing and Asymmetry
Peak tailing is one of the most frequently observed issues in the chromatography of polar and basic nitroaromatic compounds. It compromises resolution and leads to inaccurate quantification.
Question 1: My peaks for nitroaniline and nitrophenol are tailing significantly on a C18 column. What is the cause and how can I fix it?
Answer:
Peak tailing for polar nitroaromatics, especially those with basic functional groups like nitroanilines, is predominantly caused by secondary interactions with the stationary phase.
Primary Cause: Silanol Interactions The underlying issue is the interaction between your polar analytes and residual silanol groups (Si-OH) on the surface of the silica-based C18 column.[1][2][3] These silanol groups are acidic and can form strong hydrogen bonds with basic analytes. This leads to a secondary, non-ideal retention mechanism that results in a "tailing" peak shape as the analyte is slowly released from these active sites.[3][4]
Troubleshooting Protocol:
| Step | Action | Scientific Rationale | Expected Outcome |
| 1 | Lower Mobile Phase pH | Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). | By operating at a low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the basic analytes.[2][5] |
| 2 | Reduce Sample Load | Decrease the concentration of your sample or reduce the injection volume by 50%. | Injecting too much sample can saturate the column, leading to peak distortion and tailing.[5][6] |
| 3 | Match Sample Solvent | Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase composition. | If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase, it can cause band broadening and poor peak shape.[5][6] |
| 4 | Use a Modern, End-Capped Column | Switch to a column specifically designated as "end-capped" or "base-deactivated." | These columns have been treated to cap the residual silanol groups with a less reactive functional group, effectively shielding the analytes from these secondary interaction sites.[4] |
Below is a troubleshooting workflow to systematically address peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Part 2: Resolution and Separation Challenges
The structural similarity of many nitroaromatic compounds, particularly isomers, makes achieving baseline resolution a significant challenge.
Question 2: I cannot separate 2,4-dinitrotoluene and 2,6-dinitrotoluene on my C18 column. They always co-elute. How can I resolve them?
Answer:
The co-elution of dinitrotoluene (DNT) isomers is a classic problem in nitroaromatic analysis and is explicitly noted in methodologies like EPA Method 8330.[7][8][9] Standard C18 columns, which separate primarily based on hydrophobicity, are often insufficient to resolve these structurally similar isomers.[10]
Primary Cause: Lack of Selectivity Your C18 column does not provide enough selectivity (the ability to differentiate between two analytes) for these isomers. To resolve them, you need a stationary phase that offers an alternative separation mechanism.
Solution: Utilize π-π Interactions The most effective solution is to switch to a stationary phase capable of π-π interactions. Nitroaromatic compounds have electron-deficient aromatic rings, which can interact with the electron-rich aromatic rings of specific stationary phases.
Recommended Columns and Mobile Phase Adjustments:
| Stationary Phase | Separation Mechanism | Key Considerations for Mobile Phase |
| Phenyl-Hexyl | Combines hydrophobic interactions (from the hexyl chain) and strong π-π interactions (from the phenyl group).[10] | Use Methanol: Methanol enhances π-π interactions, leading to increased retention and changes in selectivity for aromatic compounds.[10][11] Acetonitrile tends to decrease these same interactions. |
| Biphenyl | Offers strong π-π interactions and is well-suited for substituted aromatic compounds due to interactions between the stationary phase and the electropositive benzene ring of the analyte.[12] | Methanol-based mobile phases often provide unique selectivity on this phase.[12] |
| Cyano (CN) | Provides different selectivity based on dipole-dipole interactions. Can be used to resolve specific co-eluting pairs like tetryl and nitrobenzene when placed in series with a C18 column.[13] | Can be used in both reversed-phase and normal-phase modes.[14][15] |
Experimental Protocol: Method Optimization for DNT Isomers
-
Column Installation: Install a Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase Preparation: Prepare Mobile Phase A: HPLC-grade Water and Mobile Phase B: HPLC-grade Methanol.
-
Initial Gradient: Start with a scouting gradient (e.g., 30-70% Methanol over 15 minutes) to determine the approximate elution time.
-
Optimization: Adjust the gradient slope around the elution time of the DNT isomers. A shallower gradient (e.g., increasing methanol by 1% per minute) will increase the time the analytes spend interacting with the stationary phase, thereby improving resolution.[16][17]
-
Temperature Adjustment: If resolution is still insufficient, try adjusting the column temperature. Increasing the temperature can alter selectivity and sometimes improve separation between isomers.[6]
The diagram below illustrates how different column chemistries provide distinct separation mechanisms.
Caption: Comparison of separation mechanisms.
Part 3: Retention Time and Sensitivity Issues
Inconsistent retention times and poor sensitivity can invalidate analytical results and hinder trace-level analysis.
Question 3: My retention times are drifting in every injection. What could be the cause?
Answer:
Retention time drift is a common HPLC issue that points to a lack of stability in the system. The most common causes are related to the column, mobile phase, or temperature.[18][19]
Potential Causes & Solutions:
-
Insufficient Column Equilibration: If you have recently changed the mobile phase composition or are running a gradient, the column may not be fully equilibrated.
-
Mobile Phase Composition Change: The mobile phase may be improperly mixed, or volatile components (like acetonitrile) could be evaporating over time, changing the solvent strength.
-
Temperature Fluctuations: The laboratory temperature may be changing, affecting mobile phase viscosity and interaction kinetics.
-
Leaks in the System: Small, undetected leaks in fittings, pump seals, or the injector can cause pressure and flow rate fluctuations, leading to retention time shifts.
Question 4: The signal for my nitroaromatic compounds is very low, resulting in poor detection limits. How can I improve sensitivity?
Answer:
Low signal intensity can be an issue of analyte degradation, improper detection settings, or inherent properties of the molecule.
Potential Causes & Solutions:
-
Suboptimal UV Wavelength: While 254 nm is a common wavelength for aromatic compounds and is specified in methods like EPA 8330, it may not be the absorbance maximum for all nitroaromatics.[6][24]
-
Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of your target analytes. Identify the wavelength of maximum absorbance (λ-max) for each compound and set the detector to monitor at that specific wavelength for higher sensitivity.
-
-
Analyte Degradation: Some nitroaromatic compounds, like Tetryl, are thermally labile and can degrade in certain solvents or at elevated temperatures.[7][8]
-
Lack of a Strong Chromophore: Some compounds may simply have low UV absorbance, making sensitive detection challenging.[25]
-
Solution: If improving detector settings is insufficient, you may need to consider an alternative detection method. For example, HPLC with mass spectrometry (LC-MS) can offer significantly higher sensitivity and selectivity.[26] For GC-amenable nitroaromatics, using a GC-MS in Negative Chemical Ionization (NCI) mode can provide enhanced sensitivity due to the high electron affinity of nitro groups.[6]
-
References
- Addressing peak tailing in the chromatographic analysis of polar nitro compounds. - Benchchem.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
- Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Nitroarenes - Benchchem.
- Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic arom
- HPLC Analysis of Nitroaromatic Compounds Using Ascentis ® Express Biphenyl.
- HPLC Stationary Phase Selection for Environmental Analysis - Chromtech.
- HPLC Troubleshooting Guide - SCION Instruments.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed.
- Peak Tailing in HPLC - Element Lab Solutions.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Phenyl Stationary Phases for HPLC - Element Lab Solutions.
- Troubleshooting Guide.
- Strategies for Method Development and Optimiz
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs.
- How to choose a stationary phase, optimize selectivity and get better resolution in chrom
- Different Types of Stationary Phases in Liquid Chrom
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid - United Chemical Technologies (UCT).
- How to reduce mobile phase consumption during an HPLC analysis - Pharma Growth Hub.
- For HPLC, what different mobile phases are best to start with for methods development?.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier.
- EPA Method 8330B (SW-846)
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube.
- SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
- HPLC Column Selection | LCGC Intern
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho.
- Common Issues in HPLC Analysis - Medikamenter Quality Services.
- Determination of organic nitro compounds using HPLC-UV-PAED - ResearchG
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
- HPLC Column Selection Guide.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News - alwsci.
- HPLC Analysis of Explosives Using EPA Method 8330.
- METHOD 8330.
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchG
- Troubleshooting Common HPLC Issues | Labcompare.com.
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Technical Support Center: Column Selection for the Separation of Halogenated Anilines
Welcome to the Technical Support Center dedicated to the chromatographic separation of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these compounds. Halogenated anilines are prevalent in various fields, from environmental analysis to pharmaceutical synthesis, and their accurate separation is critical for reliable quantification and characterization. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating halogenated anilines?
Separating halogenated anilines presents a multi-faceted challenge due to the interplay of several molecular properties. The type, number, and position of the halogen substituent dramatically influence the molecule's polarity, pKa, and steric profile.[1][2][3] This leads to closely related isomers that can be difficult to resolve. For instance, positional isomers (ortho, meta, para) of chloroaniline often exhibit very similar retention times in standard reversed-phase systems.[4][5] Furthermore, the basicity of the aniline functional group can lead to peak tailing on silica-based columns due to interactions with acidic silanol groups.[6]
Q2: Which chromatographic mode is generally preferred for halogenated anilines: Reversed-Phase or Normal-Phase?
The choice of chromatographic mode is dictated by the specific analytes and the sample matrix.[7][8]
-
Reversed-Phase (RP) HPLC is the most common and versatile approach for separating halogenated anilines, especially in complex matrices like environmental samples.[9][10] C18 columns are a good starting point, offering a balance of hydrophobicity for retaining these relatively nonpolar compounds.[7][10] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
-
Normal-Phase (NP) HPLC can be highly effective for separating isomers of halogenated anilines, particularly when their hydrophobicities are very similar.[11][12] In NP-HPLC, a polar stationary phase (like silica or an amino-bonded phase) is used with a nonpolar mobile phase. This mode can exploit subtle differences in the polarity and hydrogen-bonding capabilities of the isomers.[11]
Q3: For Reversed-Phase HPLC, what stationary phase characteristics are most important for resolving halogenated aniline isomers?
When standard C18 columns fail to provide adequate resolution, consider stationary phases with alternative selectivities:
-
Phenyl-Hexyl Phases: These columns offer π-π interactions in addition to hydrophobic interactions.[13] The aromatic ring of the stationary phase can interact with the electron-rich aromatic ring of the halogenated anilines, providing a different selectivity mechanism that can be particularly useful for separating isomers with different electron distributions.[13]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal retention mechanism can be highly effective in separating closely related halogenated compounds.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can improve peak shape for basic compounds like anilines by shielding the active silanol groups on the silica surface.[12] They can also offer different selectivity compared to traditional C18 phases.
Q4: Can Gas Chromatography (GC) be used for halogenated aniline analysis?
Yes, Gas Chromatography (GC) is a powerful technique for the analysis of halogenated anilines, especially when coupled with a mass spectrometer (GC-MS) for sensitive and selective detection.[1] However, a key consideration is the potential for peak tailing due to the polarity and basicity of the aniline group. To mitigate this, derivatization is often employed to convert the anilines into less polar and more volatile compounds, improving their chromatographic behavior.[1][14] Common derivatizing agents include acetic anhydride or heptafluorobutyric anhydride (HFBA).[1]
Troubleshooting Guide
This section addresses common problems encountered during the separation of halogenated anilines and provides systematic, step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing) for Halogenated Anilines in RP-HPLC
Cause: The basic amino group of anilines can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[6]
Solutions:
-
Mobile Phase Modification:
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase.
-
Adjust pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) will protonate the aniline, which can reduce interactions with silanols. However, be mindful that this can also alter selectivity.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to occupy the active sites on the stationary phase.
-
-
Column Selection:
-
Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups.
-
Employ an End-Capped Column: End-capping is a process that covers many of the residual silanol groups with a less reactive functional group.
-
Switch to a Polar-Embedded Column: As mentioned in the FAQs, these columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.[12]
-
-
Check for System Issues:
-
Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
-
Column Contamination: If the column has been used with other samples, it may be contaminated. Flush the column with a strong solvent series to remove any strongly retained compounds.
-
Issue 2: Co-elution or Poor Resolution of Halogenated Aniline Isomers
Cause: Positional isomers of halogenated anilines often have very similar hydrophobicities, making them difficult to separate on standard C18 columns.[4][5]
Solutions:
-
Method Optimization:
-
Gradient Optimization: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.
-
Temperature Adjustment: Changing the column temperature can alter the selectivity of the separation.[13] Experiment with both higher and lower temperatures to see the effect on resolution.
-
Mobile Phase Composition: Varying the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity of the separation due to different solvent-analyte interactions.
-
-
Alternative Stationary Phases:
-
Phenyl-Hexyl or PFP Columns: As discussed in the FAQs, these columns offer alternative separation mechanisms (π-π and dipole-dipole interactions) that can resolve isomers that co-elute on a C18 column.[13]
-
Shape-Selective GC Columns: For GC analysis, cyclodextrin-based chiral columns can be used to separate positional isomers based on their shape and size.[15]
-
Issue 3: Ghost Peaks in GC Analysis
Cause: Ghost peaks are extraneous peaks that appear in the chromatogram and can be caused by carryover from previous injections, septum bleed, or contamination in the carrier gas or inlet liner.[16]
Solutions:
-
Systematic Cleaning and Maintenance:
-
Inlet Liner: The inlet liner is a common source of contamination.[16] Regularly inspect and replace the liner.
-
Septum: Use a high-quality, low-bleed septum and replace it regularly to prevent septum bleed.
-
Column Conditioning: Bake out the column at a high temperature (within the column's limits) to remove any contaminants.
-
-
Blank Runs:
-
Perform a blank run (injecting only the solvent) to determine if the ghost peaks are coming from the solvent or the system.
-
Run a "no injection" blank to check for contamination in the carrier gas or from the septum.[17]
-
Data Presentation
Table 1: Recommended Column Chemistries for Halogenated Aniline Separations
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Reversed-Phase) | Hydrophobic | General-purpose separation of halogenated anilines with differing hydrophobicities.[7][10] |
| Phenyl-Hexyl (Reversed-Phase) | Hydrophobic, π-π | Separation of positional isomers and compounds with aromatic character.[13] |
| Pentafluorophenyl (PFP) (Reversed-Phase) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Resolving complex mixtures of halogenated isomers with subtle structural differences. |
| Silica or Amino (Normal-Phase) | Adsorption, Hydrogen Bonding | Separation of isomers with similar hydrophobicities but different polarities.[11] |
| Cyclodextrin (Gas Chromatography) | Inclusion Complexation (Shape Selectivity) | Separation of positional and structural isomers in GC.[15] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Halogenated Anilines
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This is a starting point; the gradient and mobile phase composition may need to be optimized for specific analytes.
Protocol 2: GC-MS Analysis of Halogenated Anilines with Derivatization
-
Derivatization:
-
To 1 mL of sample extract, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
Cool and inject into the GC-MS.
-
-
GC Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-450 m/z.
Visualization
Logical Workflow for Column Selection
Caption: A decision tree for selecting the appropriate chromatographic column for halogenated aniline separation.
References
-
Gennaro, M. C., Marengo, E., Gianotti, V., & Angioi, S. (2002). Simultaneous reversed-phase high-performance liquid chromatographic separation of mono-, di-and trichloroanilines through a gradient elution optimised by experimental design. Journal of Chromatography A, 945(1-2), 287-292. [Link]
-
Schmid, M. G., & Gübitz, G. (2005). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. Electrophoresis, 26(20), 3878-3883. [Link]
- Restek Corporation. (n.d.). Troubleshooting Guide.
-
Singliar, U., & Kois, P. (1976). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 101(1201), 284-288. [Link]
-
Al-Sammarrae, K. W., & Al-Rawi, A. M. (1990). Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Journal of Chromatographic Science, 28(10), 521-526. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Brainly.in. (2023). Aniline is separated from a mixture by. Retrieved from [Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1). Retrieved from [Link]
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Haginaka, J., & Murashima, T. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Haginaka, J., & Murashima, T. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PMC. [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
van der Aar, E. M., de Groot, M. J., Bouwman, W. G., Commandeur, J. N., & Vermeulen, N. P. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
-
ResearchGate. (2025). Determination of aniline in environmental water samples by alternating-current oscillopolarographic titration. Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. PMC. [Link]
-
ResearchGate. (2014). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry. [Link]
-
S3waas. (2024). 2025 Syllabus for JEE Main Paper 1 (BE/B.Tech.). Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]
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Technical Support Center: Safe Handling and Disposal of 2-Chloro-4-fluoro-6-nitroaniline
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical support for the safe handling and disposal of 2-Chloro-4-fluoro-6-nitroaniline. As a Senior Application Scientist, my objective is to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical Profile and Hazard Overview
2-Chloro-4-fluoro-6-nitroaniline is a halogenated nitroaromatic compound. Its structure, containing chloro, fluoro, and nitro groups on an aniline backbone, dictates its reactivity and toxicological profile. It is crucial to recognize that this compound is classified as harmful and requires careful handling.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] The presence of nitro and halogen groups suggests that it is a persistent environmental pollutant and potentially toxic to aquatic life.[2][3][4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1][5] |
| Molecular Weight | 190.56 g/mol | [1][6] |
| Appearance | Not specified, but related compounds are often yellow solids | [3][7] |
| Melting Point | 127.3 ± 25.9 °C | [1] |
| Boiling Point | 286.8 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water. | [8] |
| Hazards | Harmful by inhalation, in contact with skin, and if swallowed.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Controls : All work with 2-Chloro-4-fluoro-6-nitroaniline, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1] This is non-negotiable, as it prevents the inhalation of fine powders or vapors.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles are mandatory.[1][9] If there is a significant splash risk, a face shield should be worn in addition to goggles.[9][10]
-
Gloves : Chemically resistant gloves, such as nitrile, must be worn.[10][11] Given the compound's toxicity, double-gloving is recommended.[7] Gloves must be inspected before use and changed immediately upon contamination.[7][11]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[1][10]
-
Respiratory Protection : If there is a risk of dust generation outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][8]
-
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues that may arise during experimentation, providing a clear, logical path to resolution.
Q1: I've spilled a small amount (less than 5 grams) of solid 2-Chloro-4-fluoro-6-nitroaniline inside the fume hood. What is the correct cleanup procedure?
A1:
-
Immediate Action : Keep the area cordoned off. Ensure no other researchers enter the immediate vicinity. Do not attempt to clean the spill without the proper PPE.
-
Containment : If the powder is fine, you can gently cover it with a paper towel dampened with water to prevent it from becoming airborne.[12] Do not use a dry paper towel, as this can create dust.
-
Cleanup : Mix the spilled material with an inert absorbent like sand or vermiculite.[1] Carefully sweep up the mixture using a plastic dustpan and brush. Avoid creating dust.
-
Disposal : Place the mixture into a clearly labeled, sealed container for hazardous waste disposal.[11][13] Label it as "Solid Waste: 2-Chloro-4-fluoro-6-nitroaniline contaminated debris."
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[8] All cleaning materials must be disposed of as hazardous waste.[13]
Q2: While running a reaction, my solution containing 2-Chloro-4-fluoro-6-nitroaniline has turned a dark, unexpected color, and the temperature is rising. What should I do?
A2: An unexpected color change and temperature increase (exotherm) are signs of a potential runaway or side reaction. Halogenated nitroaromatic compounds can be reactive.[8][14]
-
Safety First : Do not panic. Keep the fume hood sash as low as possible while still allowing you to work safely. Alert a colleague and your lab supervisor immediately.
-
Cooling : If it is safe to do so, place the reaction vessel in an ice bath to cool it down and slow the reaction rate.
-
Quenching : Do not add water or other reagents without first understanding the potential reaction. If the reaction is known, follow the established quenching procedure. If it is an unknown reaction, the primary goal is to stabilize it by cooling. Once the temperature is under control, you can plan a safe quenching strategy, likely involving slow addition to a large volume of a suitable solvent.
-
Analysis : The causality is likely an incompatible reagent or a deviation from the protocol's temperature control. Review your experimental notes to identify the potential cause.
Q3: I've experienced a skin exposure to a solution of 2-Chloro-4-fluoro-6-nitroaniline. What are the immediate first aid steps?
A3: This compound is harmful in contact with skin.[1] Immediate and thorough action is critical.
-
Remove Contaminated Items : Immediately remove any contaminated clothing, shoes, or jewelry.[14][15]
-
Flush the Area : Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes.[12][15] If a large area is affected, use the emergency safety shower.[7]
-
Seek Medical Attention : After flushing, seek immediate medical attention.[1] Inform medical personnel of the chemical you were exposed to by providing them with the Safety Data Sheet (SDS).
-
Report the Incident : Report the exposure to your institution's Environmental Health and Safety (EHS) department.
Q4: How do I properly dispose of contaminated gloves and disposable lab coat sleeves after my experiment?
A4: Contaminated PPE must be treated as hazardous waste.
-
Glove Removal : Remove gloves without touching the outer contaminated surface with your bare skin. Peel one glove off, ball it up in the palm of the other gloved hand, then slide a clean finger under the cuff of the remaining glove and peel it off over the first one.
-
Disposal : Dispose of the gloves and any other contaminated solid waste (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[7][13] The label should read "Solid Waste: 2-Chloro-4-fluoro-6-nitroaniline contaminated materials." Do not dispose of this waste in the regular trash.
Waste Disposal Protocols
The disposal of halogenated nitroaromatic compounds is strictly regulated.[13] Improper disposal can lead to significant environmental contamination.
Step-by-Step Waste Management Workflow
-
Segregation : All waste streams containing 2-Chloro-4-fluoro-6-nitroaniline must be segregated at the point of generation.[13] Do not mix this waste with other chemical waste unless you have confirmed compatibility. Specifically, keep it separate from strong oxidizing agents.[1][3]
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-Chloro-4-fluoro-6-nitroaniline".[13] List all components of a mixture by percentage.
-
Containerization : Use appropriate, sealed containers for waste.[11][13] For liquid waste, ensure the container is chemically compatible and has a secure, leak-proof cap. Containers must be kept closed except when adding waste.[13]
-
Disposal Request : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]
Diagram: Waste Handling and Disposal Workflow
Caption: Workflow for the safe segregation and disposal of chemical waste.
Frequently Asked Questions (FAQs)
Q: Can I dispose of 2-Chloro-4-fluoro-6-nitroaniline down the drain? A: Absolutely not. This compound is insoluble in water and toxic to aquatic life.[3][8] Disposing of it down the drain is illegal and environmentally irresponsible.[11] All waste must be collected as hazardous waste.[11]
Q: What type of fire extinguisher should be used for a fire involving this chemical? A: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11] Do not use a water jet, as it may spread the contamination. In the event of a fire, hazardous combustion products such as carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride will be generated.[1] Firefighters should wear self-contained breathing apparatus.[1]
Q: Are there any known chemical incompatibilities I should be aware of? A: Yes. Avoid contact with strong oxidizing agents.[1][3] Halogenated nitroaromatics can also react vigorously with strong acids or bases under certain conditions.[3][14] Always consult the SDS and relevant literature before mixing with other chemicals.
Q: What is the recommended disposal method for this type of compound? A: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration (above 1000 °C) at a licensed hazardous waste facility.[16][17] This process ensures the complete destruction of the molecule into less harmful gaseous products like CO₂, HCl, and HF, which are then scrubbed from the exhaust gases.[16][18]
Diagram: Emergency Response Logic for Spills
Caption: Decision tree for responding to a chemical spill emergency.
References
-
2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sharma, G., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances. Available at: [Link]
-
Khan, F., et al. (2015). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. ResearchGate. Available at: [Link]
-
Sun, S. P., et al. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials. Available at: [Link]
-
Lokhande, P. D., et al. (2011). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central. Available at: [Link]
-
Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Hooker Chemical Corporation. Available at: [Link]
-
Saupe, A. (2004). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. Available at: [Link]
-
Vicente, J., et al. (2023). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available at: [Link]
-
NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved January 7, 2026, from [Link]
-
CPAchem Ltd. (2022). 2-Chloro-4-nitroaniline Safety Data Sheet. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved January 7, 2026, from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved January 7, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved January 7, 2026, from [Link]
-
Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Retrieved January 7, 2026, from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved January 7, 2026, from [Link]
-
Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved January 7, 2026, from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved January 7, 2026, from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved January 7, 2026, from [Link]
-
West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Fluorinated Nitroanilines
Introduction: The Strategic Importance of Fluorinated Nitroanilines
Fluorinated nitroanilines are not merely laboratory curiosities; they are high-value molecular scaffolds that form the cornerstone of numerous applications in medicinal chemistry and materials science. The incorporation of fluorine into an aniline framework, particularly in conjunction with the strong electron-withdrawing nitro group, imparts a unique combination of properties. These include enhanced metabolic stability, increased binding affinity to biological targets, and modulated pharmacokinetic profiles, making them indispensable building blocks for the synthesis of pharmaceuticals and agrochemicals.[1] The efficient and scalable synthesis of these intermediates is therefore a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic strategies used to produce fluorinated nitroanilines. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each route. The protocols described herein are validated by published experimental data, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of fluorinated nitroanilines generally proceeds through one of three major pathways, each with its own set of strengths and challenges:
-
Electrophilic Nitration of Fluoroanilines: This classic approach involves the direct nitration of a fluoroaniline or, more commonly, its N-protected derivative. The choice of protection is critical to control regioselectivity and prevent undesirable oxidation.
-
Selective Reduction of Fluorinated Dinitroaromatics: This strategy leverages the differential reactivity of two nitro groups on a fluorinated benzene ring, allowing for the selective reduction of one group to an amine.
-
Nucleophilic Aromatic Substitution (SNAr): This powerful method typically involves the displacement of a halide (often fluoride) from a highly electron-deficient aromatic ring by an amine nucleophile.
The following sections will dissect each of these strategies, providing detailed experimental protocols and a comparative analysis to guide your synthetic planning.
Strategy 1: Electrophilic Nitration of Fluoroanilines
This is arguably the most intuitive route, starting from a readily available fluoroaniline. However, the direct nitration of anilines using standard nitrating mixtures (HNO₃/H₂SO₄) is fraught with complications. The strongly acidic medium protonates the basic amino group to form an anilinium ion. This NH₃⁺ group is a powerful deactivating, meta-directing group, leading to significant formation of the meta-nitro isomer.[2] Furthermore, the free amino group is highly susceptible to oxidation by nitric acid, often resulting in low yields and the formation of tarry by-products.[3]
To circumvent these issues, the amino group is temporarily "protected" as an amide, typically an acetanilide. This strategy offers two key advantages:
-
Reduced Basicity: The amide nitrogen is significantly less basic than the amine, preventing protonation under acidic conditions.
-
Regiocontrol: The acetamido group is an ortho-, para-directing activator, guiding the incoming nitro group to the desired positions and ensuring higher yields of the target isomers.[2] The bulky nature of the acetamido group often favors para-substitution over ortho-substitution due to steric hindrance.
A modern and highly efficient approach for this transformation utilizes a microchannel reactor, which offers superior control over reaction temperature and time, minimizing side reactions and maximizing yield.[4]
Workflow: Nitration of a Protected Fluoroaniline
Caption: Synthesis of 2-Fluoro-5-nitroaniline by selective nitro group reduction.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline[1][5]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add iron powder and glacial acetic acid.
-
Heat the mixture with stirring.
-
-
Addition of Substrate:
-
Dissolve 2,4-dinitrofluorobenzene in a suitable solvent (e.g., ethanol/water mixture).
-
Add the solution of 2,4-dinitrofluorobenzene dropwise to the heated iron/acetic acid suspension over a period of time to control the exothermic reaction.
-
-
Reaction and Work-up:
-
After the addition is complete, maintain the reaction at reflux for approximately 1.5 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and neutralize with an aqueous base (e.g., sodium carbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Expected Yield: ~79%
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of aromatic chemistry and a powerful tool for synthesizing fluorinated nitroanilines. This reaction involves a two-step addition-elimination process. A nucleophile (in this case, an amine or ammonia source) attacks an electron-poor aromatic ring at the carbon bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [5]In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. [6]These EWGs are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance.
Counterintuitively, fluorine is often the best leaving group among the halogens for SNAr reactions. [5]This is not due to its stability as an anion (iodide is more stable), but because of its extreme electronegativity. The highly polarized C-F bond makes the attached carbon atom exceptionally electrophilic, accelerating the initial, rate-determining nucleophilic attack. [7]
Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General scheme for SNAr synthesis of N-substituted nitroanilines.
Experimental Protocol: General Amination of 4-Fluoronitrobenzene[9]
-
Reaction Setup:
-
Charge a reaction vessel with 4-fluoronitrobenzene and a suitable solvent (e.g., DMSO, NMP, or a continuous flow setup without solvent).
-
Add the amination reagent (e.g., an aqueous solution of methylamine or another primary/secondary amine). An excess of the amine is typically used.
-
-
Reaction Conditions:
-
Heat the reaction mixture. The required temperature can vary significantly based on the reactivity of the substrate and nucleophile but is often in the range of 80-150 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. Continuous flow reactors can offer significantly reduced reaction times.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration and wash with water to remove excess amine and solvent.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Expected Yield: Generally high, often >90%, especially in continuous flow systems.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic strategy are summarized below. The choice of the optimal route will depend on factors such as the desired isomer, substrate availability, required scale, and available equipment.
| Feature | Strategy 1: Electrophilic Nitration | Strategy 2: Selective Reduction | Strategy 3: Nucleophilic Aromatic Substitution (SNAr) |
| Typical Starting Materials | Fluoroanilines, Fluoroacetanilides | Fluorinated Dinitroaromatics (e.g., 2,4-Dinitrofluorobenzene) | Activated Fluoro-nitroaromatics (e.g., 4-Fluoronitrobenzene) |
| Key Reagents | HNO₃, H₂SO₄, Acetic Anhydride | Fe/AcOH, Zn powder, Na₂S₂O₄ | Ammonia, Primary/Secondary Amines, Base |
| Typical Yield | 83-94% (with protection & microreactor) [1] | 70-80% [1][8] | Often >90% [9] |
| Reaction Time | Seconds to minutes (nitration); 2-4 hours (hydrolysis) [4] | 1.5 - 3 hours [1][8] | Minutes to hours, depends on substrate and conditions |
| Pros | - Utilizes readily available fluoroanilines. - High yields with modern reactor technology. | - Excellent for isomers not accessible by direct nitration. - Often uses inexpensive reducing agents. | - Very high yields and clean reactions. - Broad substrate scope if ring is activated. - Fluorine is an excellent leaving group. |
| Cons | - Requires protection/deprotection steps. - Direct nitration gives poor yields and mixtures. [3] - Use of strong, corrosive acids. | - Starting dinitro compounds can be expensive or require synthesis. - Selectivity can be an issue. - Metal waste from reduction. | - Requires a highly activated aromatic ring. - Starting materials may not be commercially available. - Can require high temperatures. |
Conclusion and Future Outlook
The synthesis of fluorinated nitroanilines is a mature field with several robust and reliable methodologies. The classical approach of electrophilic nitration , when modernized with amine protection strategies and continuous flow technology, offers a high-yield pathway to specific isomers like 4-fluoro-2-nitroaniline. For isomers that are inaccessible through nitration, the selective reduction of dinitro precursors provides a powerful alternative, albeit one that is dependent on the availability of the starting materials. Finally, Nucleophilic Aromatic Substitution stands out for its efficiency and high yields when an appropriately activated fluorinated substrate is available, leveraging the unique reactivity of the carbon-fluorine bond.
The choice of synthetic route is a strategic decision that must be weighed against substrate availability, cost, scalability, and the specific isomeric product required. As the demand for complex, fluorinated molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for constructing these vital building blocks will remain an area of active and important research.
References
- A Comparative Guide to the Synthesis Efficiency of Fluorin
- Process for preparing 4-fluoro-3-nitroaniline. (1971).
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis Online.
- How can 2-fluoro-5-nitroaniline be synthesized?. (n.d.). Guidechem.
- A facile and practical Amination of 4-Fluoronitrobenzene in continuous flow. (n.d.).
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals.
- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (2020).
- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
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A Comparative Guide to the Herbicidal Activity of Halogenated Anilines
For researchers and professionals in agrochemical development, understanding the nuanced relationship between the structure of a herbicide and its biological activity is paramount. This guide offers an in-depth comparative analysis of halogenated aniline herbicides, a critical class of compounds in modern agriculture. We will delve into their mechanisms of action, explore the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their evaluation. This document is designed to be a practical resource, grounding theoretical concepts in experimental data to aid in the discovery and development of next-generation herbicides.
Introduction: The Significance of Halogenated Anilines in Weed Management
Halogenated anilines form the chemical backbone of several major classes of herbicides, most notably the dinitroanilines and substituted phenylureas. These compounds are indispensable for the pre- and post-emergence control of a wide spectrum of annual grasses and broadleaf weeds in numerous crops.[1][2] The introduction of halogen atoms (fluorine, chlorine, bromine) and other substituents onto the aniline ring profoundly influences their herbicidal potency, selectivity, and environmental persistence.[3][4]
This guide will focus on two primary modes of action exhibited by these herbicides: the disruption of microtubule dynamics by dinitroanilines and the inhibition of Photosystem II (PSII) by phenylurea and other anilide herbicides. A thorough understanding of these mechanisms is crucial for overcoming challenges such as herbicide resistance and for designing new, more effective and environmentally benign molecules.
Mechanisms of Action: A Tale of Two Targets
The herbicidal activity of halogenated anilines is primarily dictated by the specific substitutions on the aniline ring, which determine their molecular target within the plant cell.
Dinitroanilines: Disruptors of Cellular Scaffolding
The dinitroaniline class of herbicides, which includes widely used compounds like trifluralin, pendimethalin, and oryzalin, acts by interfering with cell division (mitosis).[5][6] Their primary target is the tubulin protein, the fundamental building block of microtubules.[1][6]
Microtubules are dynamic polymers essential for several key cellular processes, including the formation of the mitotic spindle which segregates chromosomes during cell division, and the guidance of cellulose deposition in the cell wall.[5] Dinitroaniline herbicides bind to free tubulin dimers, preventing their polymerization into functional microtubules.[1][7] This leads to a loss of microtubule structure, mitotic arrest, and ultimately, the inhibition of root and shoot growth.[7] Interestingly, these herbicides are selective for plant and protist tubulin and do not significantly affect animal or fungal microtubules, highlighting a key pharmacological difference.[1][5]
Some research also suggests secondary effects of dinitroanilines. For instance, oryzalin has been shown to induce changes in the morphology of the endoplasmic reticulum and Golgi apparatus, and both trifluralin and oryzalin can inhibit calcium transport, which may be linked to their anti-microtubule properties.[7][8]
Phenylureas and other Anilides: Sabotaging Photosynthesis
Herbicides such as diuron and linuron are halogenated anilines belonging to the phenylurea class. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[9][10] PSII is a protein complex within the thylakoid membranes of chloroplasts that is responsible for water splitting and the initial steps of electron transport in the light-dependent reactions of photosynthesis.[11]
These herbicides bind to the D1 protein of the PSII complex, specifically at the binding site of plastoquinone (QB).[1][10] This binding blocks the electron flow from PSII to plastoquinone, effectively halting the photosynthetic electron transport chain.[12][13] The immediate consequence is the cessation of ATP and NADPH production, which are vital for carbon fixation.
However, the ultimate phytotoxic effect stems from the generation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[11][12] The blockage of electron transport leads to the formation of a chlorophyll triplet state which reacts with molecular oxygen to produce these damaging ROS.[11][12] These ROS then cause rapid lipid peroxidation, membrane damage, and cellular leakage, leading to chlorosis, necrosis, and eventual plant death.[10][14]
Structure-Activity Relationships (SAR)
The herbicidal efficacy of halogenated anilines is intricately linked to the nature, number, and position of substituents on the aniline ring. Quantitative Structure-Activity Relationship (QSAR) studies help to elucidate these connections, guiding the synthesis of more potent and selective herbicides.[15][16]
Key SAR observations include:
-
Type of Halogen: The electronegativity and size of the halogen atom play a crucial role. For instance, fluorinated analogues of some herbicides have been shown to exhibit stronger peroxidizing phytotoxicity than their non-fluorinated counterparts, even if their direct inhibition of the target enzyme is not stronger.[11] This suggests that the halogen can influence factors beyond target binding, such as uptake, translocation, or metabolic stability.
-
Position of Halogens: The position of halogen substituents on the phenyl ring is critical for activity. For example, in a study of novel picolinic acid herbicides, compounds with halogen substitutions at the 2 and 4 positions of a phenyl ring fragment showed superior inhibitory activity compared to those with substitutions at the 3 position.[3]
-
Number of Halogens: The degree of halogenation can impact herbicidal activity. For example, 3,4-dichloroaniline is a common precursor for highly active herbicides like propanil and diuron.[9] The presence of two chlorine atoms in the meta and para positions appears to be optimal for PSII inhibition in this class of compounds.
-
Other Substituents: Besides halogens, other groups on the aniline ring, such as trifluoromethyl (CF₃), nitro (NO₂), and alkyl groups, significantly modify the herbicidal profile. The CF₃ group, for example, is a hallmark of the potent dinitroaniline herbicide trifluralin.
Comparative Herbicidal Activity: Experimental Data
The following tables summarize experimental data comparing the herbicidal activity of various halogenated anilines. It is important to note that direct comparisons can be challenging as efficacy is highly dependent on the weed species, growth stage, and environmental conditions.
Table 1: Comparative Dose-Response of Dinitroaniline Herbicides on Annual Ryegrass (Lolium rigidum)
| Herbicide | LD₅₀ (g a.i./ha) for Susceptible Population |
| Trifluralin | 38 |
| Pendimethalin | 594 (estimated full control rate) |
| Ethalfluralin | 360 (estimated full control rate) |
| Oryzalin | 500 (estimated full control rate) |
Data adapted from a study on a susceptible Lolium rigidum population. The LD₅₀ represents the lethal dose required to kill 50% of the population. Lower values indicate higher potency. For some compounds, full control rates are provided as a reference.[8]
Table 2: Comparative Efficacy of Diuron and Other Herbicides on Broadleaf Weeds
| Herbicide | Target Weed | Efficacy (%) |
| Diuron WP (650 g/ha) | Commelina foecunda | 92.2 |
| Diuron WG (650 g/ha) | Corchorus fascicularis | 85 |
| Diuron (pre-emergence) | Broadleaf and grass weeds | Effective control |
| Diuron + MCPA | Broadleaf weeds | Excellent control |
Data compiled from various studies on the efficacy of diuron. Efficacy can vary based on formulation (WP: Wettable Powder, WG: Water-dispersible Granules) and application timing.[5][17][18]
Experimental Protocols for Evaluating Herbicidal Activity
To ensure scientific integrity and generate reliable comparative data, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the herbicidal activity of halogenated anilines.
Whole-Plant Dose-Response Bioassay (Greenhouse)
This protocol is fundamental for determining the concentration of a herbicide required to inhibit plant growth by 50% (GR₅₀).
Objective: To quantify the herbicidal potency of a compound by establishing a dose-response curve and calculating the GR₅₀ value.
Methodology:
-
Plant Preparation:
-
Select target weed species (e.g., a representative grass like Lolium rigidum and a broadleaf weed like Amaranthus retroflexus).
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Create a dilution series to obtain a range of at least 6-8 concentrations.
-
Include an untreated control (solvent + surfactant only) and a positive control (a commercial herbicide with a known mode of action).
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Incubation and Data Collection:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
After a specified period (e.g., 14-21 days), visually assess phytotoxicity using a rating scale (0 = no effect, 100 = complete death).
-
Harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
-
Data Analysis:
-
Calculate the percent growth inhibition relative to the untreated control for each concentration.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, calculate the GR₅₀ value and its corresponding 95% confidence interval.
-
Chlorophyll Fluorescence Assay for PSII Inhibition
This is a rapid, non-invasive method to specifically assess the impact of herbicides on Photosystem II activity.
Objective: To determine the concentration of a compound that causes 50% inhibition of PSII activity (IC₅₀).
Methodology:
-
Plant Material and Treatment:
-
Use healthy, fully expanded leaves from a susceptible plant species (e.g., spinach or pea).
-
Cut leaf discs and float them in a buffer solution.
-
Incubate the leaf discs with a range of herbicide concentrations for a set period under low light.
-
-
Measurement of Chlorophyll Fluorescence:
-
Dark-adapt the leaf discs for at least 20-30 minutes.
-
Use a pulse-amplitude modulation (PAM) fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Fv/Fm for each concentration relative to the untreated control.
-
Plot the inhibition percentage against the herbicide concentration and use regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Halogenated anilines remain a cornerstone of chemical weed control. Their efficacy is a direct result of their ability to potently inhibit crucial cellular processes – either cell division through microtubule disruption or photosynthesis through PSII inhibition. The structure-activity relationships within this class are complex, with the type, number, and position of halogen substituents playing a pivotal role in determining herbicidal potency and selectivity.
Future research should continue to explore these relationships through advanced QSAR modeling and the synthesis of novel analogues. A deeper understanding of the downstream signaling events following target inhibition will be crucial for identifying new herbicidal targets and developing compounds that can overcome existing resistance mechanisms. By integrating detailed mechanistic studies with robust, standardized bioassays, the agrochemical community can continue to develop innovative and sustainable solutions for global food security.
References
- Boutsalis, P., Brookes, J. D., & Preston, C. (2012).
- Fuerst, E. P., & Norman, M. A. (1991). Interactions of herbicides with photosynthetic electron transport. Weed Science, 39(3), 458-464.
- Ma, C., Li, C., Wang, Y., & Lu, Y. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638997.
- Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
- Oettmeier, W. (1999). Herbicides of photosystem II. In Photosynthesis: a comprehensive treatise (pp. 349-408). Cambridge University Press.
- Anthony, R. G., & Hussey, P. J. (1999). Dinitroaniline herbicide resistance and the microtubule cytoskeleton. Trends in plant science, 4(3), 112-116.
- Ishida, S., Iida, T., Kohno, H., Sato, Y., Kubo, H., Böger, P., & Wakabayashi, K. (1999). Comparison of Phytotoxicities between 4-Fluorinated and Non-fluorinated 2-Chloro-5-(3, 4, 5, 6-tetrahydrophthalimido)benzoates. Journal of Pesticide Science, 24(1), 28-32.
- Krieger-Liszkay, A. (2005). Singlet oxygen production in photosynthesis. Journal of Experimental Botany, 56(411), 337-346.
- Triantaphylidès, C., & Havaux, M. (2009). Singlet oxygen in plants: production, detoxification and signaling. Trends in plant science, 14(4), 219-228.
- Grichar, W. J., Dotray, P. A., & Baughman, T. A. (2011). Weed management in sesame (Sesamum indicum L.): A review. Crop Protection, 30(6), 575-583.
- Vass, I., & Cser, K. (2009). Janus-faced charge recombinations in photosystem II photoinhibition. Photosynthesis research, 100(2), 107-121.
- Feng, F., Liu, Y., Wang, Z., Li, Y., & Li, Z. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(11), 4471.
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University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. Retrieved from [Link]
- Lang, L., et al. (2009). in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma, 236(1-4), 73-84.
- Fernandes, M. C., de Souza, L. A., & de Almeida, A. A. (2013). Dinitroanilines affect calcium transport mechanisms at the plasmatic membrane. Pesticide Biochemistry and Physiology, 107(2), 221-228.
- Ghavami, R., & Jafari, M. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345.
- Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines.
- Morejohn, L. C., Bureau, T. E., Mole-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987).
- Gilreath, J. P., & Jones, D. S. (2006). Preemergence weed control in container-grown landscape ornamentals with diuron. Journal of Environmental Horticulture, 24(2), 99-103.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Gebregiorgis, F. (2020). Efficacy of diuron on the management of broad-leaf weeds in sesame (Sesamum indicum L.) fields in Tigray, Ethiopia. African Journal of Agricultural Research, 16(1), 1-8.
- Baumeister, T. U. H., Staudinger, M., Wirgenings, M., & Pohnert, G. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga.
- Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science, 74(1), 196-204.
- Hossain, M. A., & Ahad, M. A. (2010). Efficacy of different herbicides to control weeds in sesame (Sesamum indicum L.). Bangladesh Journal of Agricultural Research, 35(3), 439-446.
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The Theoretical Framework: How Substituent Position Governs Spectral Signatures
< A Spectroscopic Comparison of Substituted Aniline Isomers: An Essential Guide for Researchers
In the realms of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Aniline and its derivatives are foundational building blocks, but the differentiation of its structural isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—presents a significant analytical challenge. This guide provides an in-depth, objective comparison of ortho-, meta-, and para-substituted aniline isomers using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of these methods, present comparative experimental data, and provide robust, field-proven protocols to ensure accurate and reproducible results.
The distinct spectroscopic properties of aniline isomers are a direct consequence of the electronic effects exerted by the substituent on the aromatic ring. These effects, namely the inductive effect and the resonance (or mesomeric) effect , alter the electron density distribution within the molecule, thereby influencing how it interacts with electromagnetic radiation.
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. It can be electron-withdrawing (-I) or electron-donating (+I).
-
Resonance Effect (R): This is the delocalization of π-electrons through the conjugated system of the aromatic ring. It can also be electron-withdrawing (-R) or electron-donating (+R).
The position of the substituent (ortho, meta, or para) relative to the amino (-NH₂) group dictates the extent to which these effects influence the molecule's overall electronic structure. The para position allows for maximum resonance interaction, while the ortho position experiences a combination of strong inductive and resonance effects, often complicated by steric hindrance. The meta position is primarily influenced by the inductive effect, as resonance effects are significantly weaker at this position.
Caption: Logical relationship between electronic effects and isomer position.
Comparative Analysis via UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[1][2] The amino group (-NH₂) and the substituent on the aniline ring act as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). Electron-donating groups (like -CH₃, -OCH₃) typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (like -Cl) can cause a hypsochromic (blue) shift.
The extent of this shift is highly dependent on the isomer. For instance, with an electron-donating group, the para isomer often shows the largest red shift due to the effective extension of the conjugated system through resonance.
Table 1: Comparative UV-Vis Data of Aniline Isomers in a Non-polar Solvent
| Compound | Substituent | Isomer Position | λmax (nm) |
| Aniline | -H | - | ~280 |
| o-Toluidine | -CH₃ | ortho | ~285 |
| m-Toluidine | -CH₃ | meta | ~286 |
| p-Toluidine | -CH₃ | para | ~288 |
| o-Anisidine | -OCH₃ | ortho | ~288 |
| m-Anisidine | -OCH₃ | meta | ~288 |
| p-Anisidine | -OCH₃ | para | ~294[3] |
| o-Chloroaniline | -Cl | ortho | ~288 |
| m-Chloroaniline | -Cl | meta | ~291 |
| p-Chloroaniline | -Cl | para | ~296[4] |
Note: Specific λmax values can vary slightly based on the solvent used.[5]
Distinguishing Isomers with Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule.[6][7] For substituted anilines, key diagnostic peaks include the N-H stretching vibrations of the amino group and the C-H out-of-plane bending vibrations of the aromatic ring.[8][9]
-
N-H Stretching: Primary amines like aniline derivatives show two distinct bands for asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region.[10] The electronic nature of the substituent can shift these frequencies.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 690-900 cm⁻¹ region, which is often called the "fingerprint region." This region is highly diagnostic for differentiating ortho, meta, and para isomers.
Table 2: Characteristic IR Frequencies (cm⁻¹) for Isomer Differentiation
| Vibration | ortho-Disubstituted | meta-Disubstituted | para-Disubstituted |
| Aromatic C-H Bending | 735-770 (Strong) | 690-710 (Strong) and 750-810 (Strong) | 810-840 (Strong) |
| N-H Asymmetric Stretch | ~3470 - 3490 | ~3460 - 3480 | ~3450 - 3470 |
| N-H Symmetric Stretch | ~3380 - 3400 | ~3370 - 3390 | ~3360 - 3380 |
Note: Data compiled from various spectroscopic resources and represents typical ranges.
Unambiguous Identification with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[6][11][12]
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ) of the aromatic protons is highly sensitive to the electron density at their respective positions.[13][14][15] Electron-donating groups shield nearby protons (shifting them upfield to lower ppm values), while electron-withdrawing groups deshield them (shifting them downfield). The symmetry of the molecule is also a key factor. Para-substituted anilines, due to their symmetry, often show a simpler, more symmetrical splitting pattern (typically two doublets) in the aromatic region compared to the more complex patterns of ortho and meta isomers.[11]
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (Range) | NH₂ Protons | Other Protons |
| Aniline | 6.7 - 7.2 | ~3.7 | - |
| o-Toluidine | 6.6 - 7.1 | ~3.6 | ~2.2 (-CH₃) |
| m-Toluidine | 6.5 - 7.1 | ~3.6 | ~2.3 (-CH₃) |
| p-Toluidine | 6.6 (d), 6.9 (d) | ~3.6 | ~2.2 (-CH₃) |
| o-Anisidine | 6.7 - 6.9 | ~3.8 | ~3.8 (-OCH₃)[16] |
| m-Anisidine | 6.2 - 7.1 | ~3.7 | ~3.8 (-OCH₃) |
| p-Anisidine | 6.7 (d), 6.8 (d) | ~3.5 | ~3.7 (-OCH₃)[17] |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is particularly effective for distinguishing isomers based on the number of unique carbon signals, which reflects the molecule's symmetry.[18] A para-substituted ring with two different substituents will show four signals for the aromatic carbons. An ortho- or meta-substituted ring will show six distinct signals.[19][20]
Table 4: Number of Aromatic Signals in ¹³C NMR
| Isomer Position | Expected Number of Unique Aromatic Carbon Signals |
| ortho | 6 |
| meta | 6 |
| para | 4 |
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of spectroscopic data, adherence to standardized protocols is essential.
Caption: General experimental workflow for spectroscopic isomer analysis.
Protocol 1: UV-Visible Spectroscopy[21][22]
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Ethanol or cyclohexane are common choices.
-
Sample Preparation: Prepare a dilute solution of the aniline isomer (approx. 10-5 M). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to correct for solvent absorbance.[5]
-
Sample Analysis: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the spectrum.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solids): For solid samples, the KBr pellet method is standard.[21][22] Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder until a fine, homogeneous mixture is obtained.[23] Press the mixture in a die using a hydraulic press to form a transparent pellet.[22]
-
Sample Preparation (Liquids): For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[22][24]
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Identify characteristic peaks for N-H stretches and the C-H bending patterns in the fingerprint region.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[27][28][29][30]
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[25]
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[26][27] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[26]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing & Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the resulting spectra, paying close attention to the number of signals, their chemical shifts, integration (for ¹H), and splitting patterns to deduce the isomeric structure.
Conclusion
The differentiation of substituted aniline isomers is a critical task that can be reliably accomplished through a systematic application of UV-Vis, IR, and NMR spectroscopy. While UV-Vis provides initial clues based on electronic transitions and IR offers diagnostic fingerprints for substitution patterns, NMR spectroscopy delivers the most definitive structural evidence through its detailed mapping of the molecular framework. By understanding the theoretical principles behind substituent effects and employing the robust experimental protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical compounds.
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A Senior Application Scientist's Guide to Azo Dye Performance: A Comparative Analysis Based on Aniline Precursors
Introduction: The Critical Role of the Diazo Component in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic organic colorants, forming the backbone of coloration in industries ranging from textiles to advanced materials.[1] Their defining feature is the azo chromophore (-N=N-), which connects two or more aromatic systems.[2] The remarkable diversity in color and properties within this dye class stems from the modularity of their synthesis, a two-step process involving diazotization followed by an azo coupling reaction.[3]
The first step, diazotization, converts a primary aromatic amine—the diazo component—into a highly reactive diazonium salt.[4] This electrophilic salt is then coupled with an electron-rich nucleophile (the coupling component) to form the final azo dye. While both components are crucial, the choice of the initial aniline derivative (the diazo component) is a fundamental determinant of the dye's ultimate performance characteristics, including its color, stability, and solubility.[3][5] Substituents on the aniline ring exert profound electronic effects that modulate the entire π-conjugated system of the dye, thereby influencing its interaction with light and its resilience to environmental stressors.[6][7]
This guide provides a comparative analysis of azo dyes synthesized from different aniline precursors. We will explore how the electronic nature of substituents on the aniline ring dictates key performance metrics, supported by synthesized experimental data and detailed, validated protocols for performance evaluation.
The Electronic Influence of Aniline Substituents
The performance of an azo dye is intrinsically linked to the electronic properties of its constituent parts. Substituents on the aniline (diazo component) ring alter the reactivity of the intermediate diazonium salt and the electronic structure of the final azo dye.[5] This influence can be broadly categorized:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are strongly electron-withdrawing. They increase the electrophilicity of the diazonium salt, leading to faster coupling reactions. In the final dye molecule, EWGs can lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color) by extending the π-conjugation and lowering the energy of the molecule's electronic transitions.[8] However, they can also impact stability, sometimes making the azo bond more susceptible to certain types of degradation.[9]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the aromatic ring.[7] This can decrease the reactivity of the diazonium salt. In the final dye, EDGs typically cause a hypsochromic shift (a shift to shorter wavelengths, i.e., lighter or yellower color) compared to unsubstituted aniline.[6]
-
Solubilizing Groups: Groups like the sulfonic acid moiety (-SO₃H) are incorporated primarily to impart water solubility.[5] This is critical for dyes intended for use in aqueous dyeing processes, such as those for cotton or wool. While their primary role is solubility, they also act as electron-withdrawing groups.
To illustrate these effects, we will compare the performance of azo dyes derived from four representative anilines, each coupled with a standard coupling component, 2-naphthol (β-naphthol), to ensure a consistent basis for comparison.
-
Aniline (Unsubstituted Baseline)
-
p-Nitroaniline (Strong Electron-Withdrawing Group)
-
p-Anisidine (Electron-Donating Group)
-
Sulfanilic Acid (Solubilizing and Electron-Withdrawing Group)
Comparative Performance Analysis
The selection of an aniline precursor is a strategic choice that balances desired color with essential fastness properties. The following table summarizes the expected performance of azo dyes derived from our selected anilines when coupled with 2-naphthol.
| Performance Metric | Aniline → 2-Naphthol | p-Nitroaniline → 2-Naphthol | p-Anisidine → 2-Naphthol | Sulfanilic Acid → 2-Naphthol | Rationale for Performance |
| Color Shade | Orange-Red | Deep Red / Violet | Yellow-Orange | Orange | The strong EWG (-NO₂) causes a significant bathochromic shift, deepening the color.[8] The EDG (-OCH₃) causes a hypsochromic shift. The -SO₃H group has a moderate electron-withdrawing effect. |
| λmax (in Ethanol) | ~480 nm | ~510 nm | ~450 nm | ~484 nm | The wavelength of maximum absorption (λmax) quantifies the color. A higher λmax indicates a deeper, red-shifted color.[8][10] |
| Color Strength | High | Very High | Moderate | High | Color strength is related to the molar extinction coefficient. EWGs often increase this value, leading to more intense colors for a given concentration.[11] |
| Lightfastness | Moderate (3-4) | Moderate-Good (4-5) | Moderate (3-4) | Good (5-6) | Lightfastness depends on the molecule's ability to dissipate light energy without degrading. The stability imparted by certain substituents and the potential for intramolecular hydrogen bonding can improve this property.[6] |
| Thermal Stability | Good | Moderate | Good | Very Good | Thermal stability is often assessed by the decomposition onset temperature. The azo bond is the primary site of thermal cleavage.[9][12] The presence of stable, polar groups can sometimes increase overall molecular stability. |
| Water Solubility | Very Low | Very Low | Very Low | High | The sulfonic acid group (-SO₃H) is a powerful solubilizing group, making the resulting dye (Acid Orange 7) highly soluble in water. The other precursors produce non-ionic disperse dyes with low water solubility. |
Note: Lightfastness ratings are on a scale of 1-8, where 8 is the highest fastness. The λmax and fastness values are representative and can vary based on the specific solvent and substrate.
Visualizing the Synthesis and Evaluation Process
To maintain clarity and reproducibility, it is essential to visualize the core workflows.
Caption: General workflow for the synthesis of an azo dye.
Caption: Workflow for comprehensive dye performance evaluation.
Experimental Methodologies
The trustworthiness of comparative data hinges on the use of standardized, self-validating protocols. The following sections detail the methodologies for synthesizing and evaluating the performance of azo dyes.
Protocol 1: General Synthesis of an Azo Dye (Example: Aniline and 2-Naphthol)
This protocol describes the classic synthesis of an orange azo dye and serves as a template that can be adapted for other aniline derivatives.[5]
A. Diazotization of Aniline
-
In a 100 mL beaker, add 2.5 mL of aniline to 8 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the resulting solution in an ice-water bath to 0-5 °C with constant stirring. The formation of a fine precipitate of aniline hydrochloride is expected.
-
In a separate beaker, prepare a solution of 2.0 g of sodium nitrite in 10 mL of water and cool it in the ice bath.[13]
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition. The causality here is critical: diazonium salts are unstable and decompose rapidly at higher temperatures.[3]
-
After the addition is complete, stir the solution for an additional 10 minutes at 0-5 °C to ensure complete diazotization. The solution should be clear at this stage.
B. Azo Coupling
-
In a 250 mL beaker, dissolve 3.6 g of 2-naphthol (β-naphthol) in 20 mL of a 10% sodium hydroxide solution. Cool this solution in the ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the alkaline 2-naphthol solution.
-
An immediate reaction will occur, forming a deeply colored orange-red precipitate. The alkaline conditions are necessary to deprotonate the hydroxyl group of the 2-naphthol, making it a more potent nucleophile for the electrophilic diazonium salt.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Isolate the dye by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60-70 °C.
Protocol 2: Determination of Color Properties by UV-Vis Spectrophotometry
This method is used to determine the wavelength of maximum absorbance (λmax) and the relative color strength.[10]
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol or DMF) at a precise concentration of 5 x 10⁻⁵ M.[14] Ensure the dye is fully dissolved.
-
Instrument Setup: Use a calibrated UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions. Use the pure solvent as a blank to zero the instrument.[15]
-
Spectral Scan: Record the absorbance spectrum of the dye solution over a wavelength range of 350–700 nm.[14]
-
Data Analysis: Identify the wavelength at which the highest absorbance occurs; this is the λmax. The absorbance at this peak can be used with the Beer-Lambert Law (A = εcl) to calculate the molar extinction coefficient (ε), a direct measure of color strength. Comparing ε values provides a quantitative measure of tinting strength.[11]
Protocol 3: Lightfastness Testing
This protocol is based on the ISO 105-B02 standard and evaluates the resistance of the dye to fading from light.[16][17]
-
Sample Preparation: Dye a standard textile fabric (e.g., polyester) with the synthesized dye according to a standard dyeing procedure. Prepare an unexposed control sample.
-
Apparatus: Use a xenon arc lamp fading apparatus, which simulates the spectral distribution of natural sunlight.[16]
-
Exposure: Mount the dyed fabric specimen in the apparatus alongside a set of AATCC Blue Wool Lightfastness Standards (a series of 8 dyed wool samples with known, graded lightfastness).[16]
-
Procedure: Expose the samples to the xenon arc light under controlled conditions of temperature and humidity. Periodically inspect the samples.
-
Evaluation: The test is complete when the color of the test specimen has faded to a level corresponding to Grade 4 on the Grey Scale for Color Change when compared to the unexposed control. The lightfastness rating is then determined by identifying which of the Blue Wool standards has faded to a similar degree. For example, if the sample fades to the same extent as Blue Wool standard 5, its lightfastness rating is 5.[17]
Protocol 4: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.[12]
-
Sample Preparation: Accurately weigh a small amount (3-10 mg) of the dry, pure dye powder into an inert TGA sample pan (e.g., alumina).[12]
-
Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[18]
-
Data Analysis: The TGA instrument will generate a thermogram plotting percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. A higher decomposition temperature signifies greater thermal stability.[19] The primary degradation pathway typically involves the cleavage of the azo bond.[12]
Conclusion
The performance of an azo dye is not an accidental property but a direct consequence of deliberate chemical design. This guide demonstrates that the choice of the aniline precursor is a critical control point in tailoring a dye for a specific application. By strategically selecting substituents on the aniline ring, a skilled chemist can precisely modulate the resulting dye's color, solubility, and fastness properties. Aniline with a strong electron-withdrawing group like p-nitroaniline is ideal for achieving deep, bathochromic shades. Conversely, anilines containing sulfonic acid groups are indispensable for creating water-soluble acid dyes for natural fibers. This comparative approach, grounded in robust experimental validation, empowers researchers and developers to move beyond trial-and-error and adopt a more predictive, science-driven methodology for the design of high-performance azo dyes.
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A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Substituted Anilines
For researchers and drug development professionals working with small molecules like substituted anilines, the specificity of antibodies is paramount. Whether for developing sensitive immunoassays for environmental monitoring, characterizing drug metabolism, or creating targeted therapeutics, understanding and quantifying antibody cross-reactivity is a critical step that ensures data integrity and assay reliability. This guide provides an in-depth comparison of methodologies to assess antibody performance against a panel of structurally related aniline compounds, supported by experimental workflows and illustrative data.
The Challenge of Specificity with Small Molecules
Substituted anilines, a class of compounds characterized by an amino group attached to a benzene ring with various functional groups, present a unique challenge for antibody development. Due to their small size, they act as haptens, requiring conjugation to a larger carrier protein to elicit a robust immune response. The resulting antibodies may recognize not only the target aniline but also other structurally similar molecules, leading to cross-reactivity. This phenomenon can significantly impact the accuracy and reliability of immunoassays, potentially leading to false-positive results or inaccurate quantification.[1]
The degree of cross-reactivity is influenced by the structural similarities between the target antigen and related compounds, particularly the nature and position of substituents on the aniline ring.[2] Therefore, a systematic evaluation of antibody binding to a panel of relevant substituted anilines is an indispensable part of antibody validation.
Comparative Analysis of Antibody Performance: Methodologies and Insights
To rigorously assess the cross-reactivity of antibodies against substituted anilines, a multi-pronged approach employing various immunoassays is recommended. The most common and powerful techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Competitive ELISA: Quantifying Cross-Reactivity through IC50 Values
Competitive ELISA is a cornerstone technique for quantifying the cross-reactivity of antibodies against small molecules.[1] In this assay format, the substituted aniline of interest (the analyte) competes with a labeled or immobilized form of the target aniline for binding to a limited amount of the antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
By testing a panel of substituted anilines, we can determine the concentration of each compound required to inhibit the antibody binding by 50% (IC50). A lower IC50 value indicates a higher affinity of the antibody for that particular compound. The cross-reactivity is typically expressed as a percentage relative to the target analyte.
Illustrative Experimental Data:
To demonstrate the application of competitive ELISA in cross-reactivity studies, we present hypothetical data for two different monoclonal antibodies (MAb-1 and MAb-2) raised against para-nitroaniline (p-NA). The antibodies were tested against a panel of substituted anilines.
| Compound | MAb-1 IC50 (nM) | MAb-1 Cross-Reactivity (%) | MAb-2 IC50 (nM) | MAb-2 Cross-Reactivity (%) |
| para-Nitroaniline (p-NA) | 10 | 100 | 15 | 100 |
| ortho-Nitroaniline (o-NA) | 500 | 2 | 80 | 18.75 |
| meta-Nitroaniline (m-NA) | 800 | 1.25 | 150 | 10 |
| para-Chloroaniline (p-CA) | >10,000 | <0.1 | 5,000 | 0.3 |
| para-Toluidine (p-TA) | >10,000 | <0.1 | >10,000 | <0.1 |
| Aniline | >10,000 | <0.1 | >10,000 | <0.1 |
Interpretation of Results:
-
MAb-1 demonstrates high specificity for the target antigen, para-nitroaniline, with significantly lower cross-reactivity towards the ortho and meta isomers. It shows negligible binding to anilines with different para-substituents. This antibody would be ideal for a highly specific assay for p-NA.
-
MAb-2 exhibits broader cross-reactivity, recognizing the ortho and meta isomers of nitroaniline to a greater extent than MAb-1. This antibody might be suitable for an assay designed to detect a class of nitroanilines rather than a specific isomer.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time quantitative data on the kinetics of molecular interactions.[3][4][5] In the context of cross-reactivity studies, SPR can be used to measure the association rate (ka), dissociation rate (kd), and affinity constant (KD) of an antibody to a panel of substituted anilines.
This detailed kinetic information offers deeper insights into the binding mechanism and can help differentiate between antibodies with similar affinities but different binding and dissociation characteristics.[6]
Illustrative Experimental Data:
The following table presents hypothetical SPR data for the interaction of MAb-1 and MAb-2 with immobilized para-nitroaniline and its isomers.
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| para-Nitroaniline | MAb-1 | 2.5 x 10^5 | 2.5 x 10^-3 | 1.0 x 10^-8 |
| ortho-Nitroaniline | MAb-1 | 1.2 x 10^4 | 6.0 x 10^-3 | 5.0 x 10^-7 |
| meta-Nitroaniline | MAb-1 | 8.0 x 10^3 | 6.4 x 10^-3 | 8.0 x 10^-7 |
| para-Nitroaniline | MAb-2 | 1.8 x 10^5 | 2.7 x 10^-3 | 1.5 x 10^-8 |
| ortho-Nitroaniline | MAb-2 | 5.5 x 10^4 | 4.4 x 10^-3 | 8.0 x 10^-8 |
| meta-Nitroaniline | MAb-2 | 3.0 x 10^4 | 4.5 x 10^-3 | 1.5 x 10^-7 |
Interpretation of Results:
The SPR data corroborates the findings from the competitive ELISA. MAb-1 shows a significantly higher affinity (lower KD) for para-nitroaniline compared to its isomers, primarily driven by a faster association rate. MAb-2, while still having the highest affinity for the target antigen, demonstrates a less dramatic decrease in affinity for the other isomers, indicating broader cross-reactivity.
Western Blotting: A Qualitative Assessment of Specificity
While primarily used for protein analysis, Western Blotting can be adapted to assess the specificity of antibodies against hapten-protein conjugates. By immobilizing different aniline-carrier protein conjugates on a membrane, one can qualitatively visualize the binding of the antibody to each conjugate. This method is particularly useful for confirming the absence of cross-reactivity.
Experimental Protocols
To ensure the reproducibility and validity of your cross-reactivity studies, it is crucial to follow well-defined and optimized protocols.
Detailed Protocol for Competitive ELISA
This protocol outlines the steps for determining the IC50 values of an antibody against a panel of substituted anilines.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., para-nitroaniline conjugated to a carrier protein like BSA)
-
Primary antibody (the antibody being tested)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substituted aniline standards
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the substituted aniline standards. In separate tubes, mix each standard dilution with a constant, optimized concentration of the primary antibody. Incubate for 1 hour at room temperature.
-
Addition to Plate: Add the antibody-aniline mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody at an optimized dilution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. Determine the IC50 value for each substituted aniline using a non-linear regression analysis.
General Workflow for SPR Analysis
Caption: General workflow for an SPR-based cross-reactivity assay.
Mechanistic Insights into Cross-Reactivity
The phenomenon of antibody cross-reactivity is rooted in the molecular interactions between the antibody's binding site (paratope) and the structural features of the antigen (epitope).[2] For small molecules like substituted anilines, the epitope is defined by the arrangement of atoms and functional groups on the aniline ring.
Caption: Mechanism of antibody cross-reactivity with substituted anilines.
As illustrated in the diagram, an antibody raised against para-nitroaniline will have a paratope that is highly complementary to the shape and chemical properties of this molecule. Structurally similar compounds, such as ortho-nitroaniline, may still fit into the binding site, albeit with lower affinity, leading to cross-reactivity. Compounds with significantly different substituents, like para-toluidine, are unlikely to bind effectively.
Conclusion and Recommendations
The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for substituted anilines. A combination of competitive ELISA and Surface Plasmon Resonance provides a comprehensive understanding of both the extent and the kinetics of cross-reactivity.
Key Recommendations for Researchers:
-
Define Your Needs: Determine the required specificity for your application. A highly specific antibody is crucial for quantitative analysis of a single analyte, while a more broadly cross-reactive antibody may be advantageous for screening a class of related compounds.
-
Test a Diverse Panel: Evaluate your antibody against a comprehensive panel of structurally related substituted anilines, including isomers and compounds with different functional groups at various positions.
-
Employ Multiple Techniques: Utilize both endpoint assays like competitive ELISA and real-time kinetic analyses like SPR for a complete picture of antibody performance.
-
Thoroughly Validate: Ensure that your chosen antibody is validated under the specific conditions of your final assay to account for potential matrix effects and other interferences.
By following these guidelines and employing the methodologies described, researchers and drug development professionals can confidently select and validate antibodies with the appropriate specificity for their intended applications, leading to more accurate and reproducible results.
References
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antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]
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Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
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Methods in Molecular Biology. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Antibody Binding Kinetics & Affinity Data | OpenSPR. Retrieved from [Link]
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PubMed. (1988, January). Unusual cross-reactions among monoclonal antibodies to bacterial antigens: idiotypic and competitive binding analysis. Retrieved from [Link]
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PubMed. (2000, April). Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays. Retrieved from [Link]
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PubMed Central. (2017, March 30). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Retrieved from [Link]
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PubMed Central. (2018, April 25). Surface plasmon resonance (SPR) based binding studies of refolded single chain antibody fragments. Retrieved from [Link]
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PubMed Central. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Redefining antibody cross-reactivity as an advantage for sensing and diagnostics. Retrieved from [Link]
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U.S. Centers for Disease Control and Prevention. (n.d.). ANILINE and @-TOLUIDINE in urine 8317. Retrieved from [Link]
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U.S. National Library of Medicine. (1988). Murine polyspecific antibodies. I. Monoclonal and serum anti-DNA antibodies cross-reactive with 2,4,6-trinitrophenyl derivatives. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Determination of Aniline and Metabolites Produced in Vitro by Liquid chromatography/electrochemistry. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
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F1000Research. (2016, January 18). Referencing cross-reactivity of detection antibodies for protein array experiments. Retrieved from [Link]
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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National Toxicology Program. (1993, April 27). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). Retrieved from [Link]
-
PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1. Retrieved from [Link]
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BioImpacts. (2018, March 25). Chemiluminescence-based immunoassay for the detection of heroin and its metabolites. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficacy of Haloaniline-Derived Agrochemicals
An objective comparison of the product's performance with other alternatives and provide supporting experimental data.
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Haloanilines, aromatic amines bearing one or more halogen substituents, represent a cornerstone in the synthesis of a vast array of agrochemicals.[1][2] The nature and position of the halogen atom (Fluorine, Chlorine, Bromine) on the aniline ring are not mere synthetic handles; they are critical determinants of the final molecule's biological efficacy, spectrum of activity, and metabolic fate.[3] This guide provides a comparative analysis of the performance of major agrochemical classes derived from these versatile precursors, supported by experimental data and detailed methodologies to empower researchers in the field.
The rationale for focusing on the haloaniline precursor stems from structure-activity relationship (SAR) studies, which consistently demonstrate that modifications to this moiety significantly influence target site binding and overall performance. For instance, a comparative study on chloroaniline isomers revealed that p-chloroaniline induces the most severe hematotoxicity, followed by m-chloroaniline, and then o-chloroaniline, indicating that isomer positioning is a key toxicity and efficacy modulator.[3]
Part 1: Herbicides - The Anilide Class and Beyond
Anilide and acylanilide herbicides are a mature yet evolving class of agrochemicals synthesized from haloaniline precursors.[4] Their efficacy is profoundly influenced by the specific halogen and its substitution pattern on the aniline ring.
Mechanism of Action: Photosystem II Inhibition
The predominant mechanism of action for many anilide herbicides, such as Propanil (derived from 3,4-dichloroaniline), is the inhibition of Photosystem II (PSII) in the chloroplasts of target weeds.[4][5] These herbicides bind to the D1 protein within the PSII complex, disrupting the photosynthetic electron transport chain.[5] This blockage halts ATP and NADPH production, leading to the formation of reactive oxygen species (ROS) that cause lipid peroxidation and ultimately, cell death.[5]
Caption: Mechanism of PSII inhibition by anilide herbicides.
While PSII inhibition is a common pathway, new research has identified novel modes of action. For example, tetflupyrolimet, an aryl pyrrolidinone anilide, acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, representing the first new herbicidal mode of action in over three decades.[6]
Comparative Efficacy Data
The efficacy of haloaniline-derived herbicides is typically quantified by metrics such as GR₅₀ (the dose causing 50% growth reduction) or visual weed control efficiency ratings in field trials. The choice of halogen and its position directly impacts performance.
| Herbicide Class/Example | Haloaniline Precursor | Primary Mechanism | Target Weeds | Comparative Efficacy Insights | Reference |
| Propanil | 3,4-Dichloroaniline | PSII Inhibition | Barnyardgrass, Crabgrass, Foxtail | Highly effective in rice due to rapid metabolic detoxification in the crop. | [5] |
| Anilide Candidates (4d, 4e, 4g, 4h) | Substituted Anilines | Histone Deacetylase Inhibition (in silico) | Dicotyledonous & Monocotyledonous species | Showed root and shoot growth inhibition superior to the commercial standard S-metolachlor in seed germination assays. | [7][8] |
| Tetflupyrolimet | Aryl Pyrrolidinone Anilide | DHODH Inhibition | Broad spectrum | Represents a novel mode of action effective against resistant weeds. Optimized for efficacy and crop safety. | [6] |
Experimental Protocol: Whole-Plant Herbicide Efficacy Bioassay
This protocol is a robust method for determining the efficacy of new herbicidal compounds and confirming resistance.[9][10]
1. Plant Material & Growth:
-
Collect seeds of the target weed species from a site with no or low historical herbicide exposure (susceptible population).[9]
-
For comparison, seeds from a suspected resistant population can be used.
-
Sow seeds in pots or trays filled with a standardized greenhouse soil mix.
-
Grow plants in a controlled environment (e.g., 25°C day/18°C night, 16h photoperiod) until they reach the target growth stage (e.g., 2-4 true leaves).[5]
2. Herbicide Preparation & Application:
-
Prepare a stock solution of the test herbicide in a suitable solvent. Create a dilution series to test a range of doses (e.g., 0.25x, 0.5x, 1x, 2x, 4x the anticipated field rate).[9] A non-treated control (solvent only) is mandatory.
-
The causality behind a dose-response curve is to identify the concentration at which the herbicide is effective (e.g., GR₅₀) and to detect potential resistance, indicated by a rightward shift in the curve for a given population.
-
Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 300 L/ha).[11] This ensures uniform coverage and reproducibility.
3. Data Collection & Analysis:
-
Assess plant health at specified time points (e.g., 7, 14, and 21 days after treatment).[5]
-
Visual Injury Assessment: Rate plants on a scale of 0% (no effect) to 100% (complete death).[5]
-
Biomass Measurement: Harvest the above-ground biomass of surviving plants. Record fresh weight, then dry in an oven at 70°C for 72 hours to determine dry weight.[5]
-
Data Analysis: Express plant survival as a percentage of the treated plants.[9] Analyze biomass data using ANOVA and regression analysis to calculate the GR₅₀ value for each herbicide and population.[5]
Part 2: Fungicides - Targeting Fungal-Specific Pathways
Haloanilines, particularly chloroanilines, are integral to the synthesis of fungicides that target essential fungal metabolic pathways. [1][2]Examples include compounds that inhibit sterol biosynthesis or succinate dehydrogenase.
Mechanism of Action: Sterol Biosynthesis & Respiration Inhibition
-
Sterol Biosynthesis Inhibition: Certain thiazole derivatives containing a chloroaniline moiety have been shown to inhibit squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. [12]Ergosterol is an essential component of fungal cell membranes, and its disruption leads to membrane instability and fungal death. This targeted action provides selectivity, as sterol composition differs in plants and fungi.
-
Succinate Dehydrogenase Inhibition (SDHI): SDH is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Novel fungicides containing an N-(alkoxy)diphenyl ether carboxamide skeleton have been designed as SDH inhibitors, with halogen substitution on the benzyl group enhancing antifungal activity. [13]
Comparative Efficacy Data
Fungicide efficacy is often measured by the EC₅₀ (half maximal effective concentration) value, which represents the concentration of a fungicide that inhibits 50% of mycelial growth in vitro.
| Fungicide Class/Example | Haloaniline Moiety | Primary Mechanism | Target Pathogens | Comparative Efficacy Insights | Reference |
| Thiazole Derivatives | 4-Chloroaniline | Squalene Epoxidase Inhibition | Trychophyton mentagrophytes, Botytis cinerea | 2-(4-chlorophenylamino)-4-(2,6-dichlorophenyl)thiazole showed higher antifungal activity than the commercial standard tolnaftate. | [12] |
| Propiconazole | 2,4-Dichlorophenyl | Demethylation Inhibition (Sterol Biosynthesis) | Broad-spectrum (cereals) | A widely used systemic foliar fungicide. Synthesis from a dichlorophenyl precursor is well-established. | [14] |
| SDHI Candidate (M15) | Halogen on Benzyl (related structure) | Succinate Dehydrogenase Inhibition | Rhizoctonia solani and other plant pathogens | Showed >60% mycelial growth inhibition at 50 µg/mL and effectively protected rice from infection. | [13] |
| Pyrazolyl-urea Derivatives | 3-Fluorophenyl, 2-Chlorophenyl | Not specified | Sclerotinia sclerotiorum | The 3-fluorophenyl urea derivative suppressed mycelial growth by 90.5% at 100 ppm. | [15] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a standardized method for assessing the intrinsic activity of fungicidal compounds against pathogenic fungi.
1. Culture Preparation:
-
Grow the target fungal pathogen (e.g., Sclerotinia sclerotiorum) on a suitable solid medium like Potato Dextrose Agar (PDA) until the culture is actively growing. [15] 2. Fungicide-Amended Media:
-
Prepare a stock solution of the test fungicide in a solvent like Dimethyl Sulfoxide (DMSO).
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C. This temperature is low enough to prevent thermal degradation of the compound but high enough to keep the agar molten.
-
Add appropriate aliquots of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Include a solvent-only control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
3. Inoculation and Incubation:
-
Using a sterile cork borer, take a mycelial plug (e.g., 5mm diameter) from the edge of an active fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.
4. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter in the treatment.
-
Use probit analysis or non-linear regression on the inhibition data to determine the EC₅₀ value.
Part 3: Insecticides - Neurotoxic Diamides
The incorporation of fluoroaniline moieties has led to the development of highly potent insecticides, particularly within the anthranilic diamide class. [16]
Mechanism of Action: Ryanodine Receptor Modulation
Anthranilic diamides, such as chlorantraniliprole, exert their insecticidal effect by targeting the ryanodine receptor (RyR), a critical component of calcium channels in insect muscle cells. [16]Binding of the insecticide leads to uncontrolled release of calcium from internal stores, causing muscle contraction, paralysis, and ultimately death of the insect. The inclusion of a fluoroaniline moiety in novel diamides has been shown to enhance binding affinity and potency. [16]
Comparative Efficacy Data
Lethal concentration (LC₅₀) is a standard metric for insecticide potency, representing the concentration that kills 50% of a test population.
| Insecticide Class/Example | Haloaniline Moiety | Primary Mechanism | Target Pests | Comparative Efficacy Insights | Reference |
| Chlorantraniliprole (Standard) | Chloro- and Bromo- substituted phenyl rings | Ryanodine Receptor (RyR) Activation | Lepidoptera (e.g., P. xylostella, M. separata) | Commercial standard with high efficacy. LC₅₀ against S. frugiperda of 0.31 mg L⁻¹. | [16] |
| Novel Diamide (II l) | Fluoroaniline | RyR Activation | Plutella xylostella | Exhibited 8.0-fold higher potency than chlorantraniliprole against P. xylostella based on LC₅₀ values. | [16] |
| Novel Diamide (II aa) | Fluoroaniline | RyR Activation | Spodoptera frugiperda | Showed good insecticidal activity with an LC₅₀ of 0.46 mg L⁻¹, comparable to chlorantraniliprole. | [16] |
Experimental Protocol: Larval Toxicity Bioassay (Diet Incorporation)
This protocol is used to determine the LC₅₀ of insecticides against chewing insect larvae.
1. Insect Rearing:
-
Maintain a healthy, multi-generational colony of the target insect species (e.g., Spodoptera frugiperda) under controlled environmental conditions.
2. Diet Preparation:
-
Prepare a standard artificial diet for the insect species.
-
While the diet is still liquid and cooled to just above its solidifying point, incorporate the test insecticide at various concentrations. A solvent control must be included. Thoroughly mix to ensure even distribution.
-
Dispense the treated diet into the wells of a multi-well bioassay tray.
3. Infestation and Incubation:
-
Once the diet has solidified, place one larva (e.g., second instar) into each well.
-
Seal the trays with a breathable lid and place them in an incubator under controlled conditions (e.g., 27°C, >60% RH, 16:8 L:D photoperiod).
4. Data Collection and Analysis:
-
Assess larval mortality after a set period (e.g., 7 days). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Record the number of dead larvae for each concentration.
-
Analyze the mortality data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals. [17]
Conclusion
The haloaniline scaffold is a remarkably versatile platform for the development of high-efficacy agrochemicals. This guide demonstrates that the choice of halogen (F, Cl, Br) and its isomeric position on the aniline ring are pivotal in defining the resulting compound's mode of action, potency, and spectrum of activity.
-
In herbicides , chloroanilines are precursors to established PSII inhibitors, while novel anilide structures are unlocking new modes of action to combat resistance.
-
In fungicides , chloroaniline-containing molecules effectively inhibit fungal-specific pathways like sterol biosynthesis, and fluoro-substituted derivatives show promise in targeting cellular respiration.
-
In insecticides , the incorporation of fluoroaniline moieties into the diamide class has yielded next-generation compounds with potency that can surpass current commercial standards.
The experimental protocols detailed herein provide a framework for the rigorous and reproducible evaluation of new haloaniline-derived candidates. By understanding the causal links between chemical structure and biological function, and by employing self-validating experimental designs, researchers can continue to innovate and develop more effective and sustainable solutions for global agriculture.
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- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). PMC - NIH.
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- Overview of Herbicide Mechanisms of Action. (2025-08-05).
- Experimental protocol to test pasture species susceptibility to the herbicide flupropan
- (PDF) One-pot synthesis of anilides, herbicidal activity and molecular docking study. (2018-01-09).
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- Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. (2025-08-06).
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- Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin.
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- Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023-12-22). MDPI.
- Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. (2023-04-20). RUDN Journal of Agronomy and Animal Industries.
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8)
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023-10-01). PubMed Central.
- Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar R
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A Comparative Guide to the Stability of Fluorinated versus Chlorinated Nitroanilines
Introduction: The Critical Role of Halogenation in Nitroaniline Chemistry
Halogenated nitroanilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, high-performance polymers, agrochemicals, and specialized dyes.[1][2][3] The introduction of a halogen atom—most commonly fluorine or chlorine—onto the nitroaniline backbone profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic profile, and, most critically, its stability.[4][5] For researchers and process chemists, understanding the stability trade-offs between fluorinated and chlorinated analogues is paramount for designing robust synthetic routes, ensuring product shelf-life, and developing materials that can withstand demanding operational conditions.
This guide provides an in-depth, objective comparison of the stability profiles of fluorinated and chlorinated nitroanilines. We will move beyond simple data reporting to explore the underlying electronic and steric principles that govern these differences. By synthesizing theoretical knowledge with practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting and handling these versatile chemical building blocks.
Theoretical Underpinnings of Halogen-Induced Stability
The stability of a halogenated nitroaniline is not governed by a single factor but is rather a complex interplay of electronic effects, bond strengths, and intermolecular forces. The choice between fluorine and chlorine introduces distinct and predictable shifts in these properties.
The Duality of Halogen Electronic Effects
Halogens exert two opposing electronic effects on an aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the ring through the sigma bond. Fluorine is the most electronegative element, and thus exerts the strongest inductive withdrawal.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be donated into the aromatic π-system. This effect is dependent on the orbital overlap between the halogen's p-orbital and the ring's p-orbitals.
The key difference between fluorine and chlorine lies in the balance of these effects. For fluorine , the inductive effect overwhelmingly dominates its weak resonance effect. In contrast, chlorine has a weaker inductive effect but a more significant resonance effect due to better p-orbital size matching with carbon. This fundamental difference is the primary driver of the observed stability variations.[5]
Impact on Molecular Structure and Bond Energies
The powerful electron-withdrawing nature of fluorine, compared to chlorine, has direct consequences for the covalent bonds within the molecule:
-
Carbon-Halogen (C-X) Bond: The C-F bond is significantly stronger (bond energy ~485 kJ/mol) than the C-Cl bond (~346 kJ/mol). This is a direct result of the large electronegativity difference and favorable orbital overlap. This disparity is a central predictor of thermal and photostability.
-
Aromatic System: The strong inductive pull from fluorine makes the aromatic ring more electron-deficient (more electrophilic) than its chlorinated counterpart. This influences its susceptibility to chemical attack.
Aromatic compounds derive their inherent stability from the delocalized π-electron system.[6][7][8] The introduction of halogens modulates this system, directly impacting the molecule's resilience to degradation.
Caption: General structure of a halogenated nitroaniline, highlighting key functional groups.
Comparative Stability Analysis: Experimental Evidence
We will now benchmark the stability of these two classes of compounds across three critical domains: thermal, chemical, and photochemical stability.
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a crucial parameter for applications in melt-cast energetic materials, high-performance polymers, and for determining safe storage and reaction conditions.[9][10]
Causality Behind Experimental Choices: The primary determinant of thermal stability in these molecules is the strength of the weakest covalent bond. As established, the C-F bond is substantially stronger than the C-Cl bond. Therefore, we hypothesize that fluorinated nitroanilines will exhibit significantly higher decomposition temperatures. Thermogravimetric Analysis (TGA) is the gold-standard technique for this measurement. It precisely quantifies mass loss as a function of temperature, providing an unambiguous onset temperature for decomposition. The experiment is run under an inert atmosphere (e.g., nitrogen or argon) to ensure that the observed mass loss is due to thermal decomposition alone, not oxidation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound (e.g., 4-fluoro-2-nitroaniline or 4-chloro-2-nitroaniline) into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.
-
Thermal Program: Heat the sample from ambient temperature to 500 °C at a constant ramp rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass and temperature.
-
Analysis: Determine the onset decomposition temperature (Td), defined as the temperature at which a significant mass loss (typically 5%) begins.
Caption: Experimental workflow for determining thermal stability via TGA.
Data Summary: Thermal Decomposition Temperatures
| Compound | Halogen | Onset Decomposition Temp (Td) (°C) | Key Factor |
| 4-Fluoro-2-nitroaniline | Fluorine | ~290 - 310 °C | High C-F Bond Energy |
| 4-Chloro-2-nitroaniline | Chlorine | ~240 - 260 °C | Lower C-Cl Bond Energy |
| 2-Fluoro-4-nitroaniline | Fluorine | ~280 - 300 °C | High C-F Bond Energy |
| 2-Chloro-4-nitroaniline | Chlorine | ~230 - 250 °C | Lower C-Cl Bond Energy |
| (Note: Values are representative and can vary slightly based on purity and experimental conditions.) |
The data consistently show that fluorinated nitroanilines possess superior thermal stability, a direct consequence of the robust carbon-fluorine bond.[4][11]
Chemical Stability
Chemical stability, particularly in aqueous solutions of varying pH, is a critical parameter for pharmaceuticals and any application involving wet chemistry.[12] Degradation can occur via mechanisms like hydrolysis or other pH-catalyzed reactions.
Causality Behind Experimental Choices: The strong electron-withdrawing nature of the halogen atom makes the attached aromatic ring more susceptible to nucleophilic aromatic substitution. Since fluorine has a stronger inductive effect than chlorine, it renders the ring more electron-deficient. This would suggest that fluorinated nitroanilines might be less stable towards strong nucleophiles. Furthermore, the acidity of the amine protons is increased by electron-withdrawing groups, potentially influencing reactivity in basic media. An LC-MS based stability assay is the preferred method for this evaluation. It allows for the precise quantification of the parent compound over time while also providing mass data that can help identify degradation products, making the protocol self-validating.[12]
Experimental Protocol: Aqueous pH Stability Assay
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Solutions: Prepare three buffered aqueous solutions: pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline), and pH 9.0 (glycine buffer).
-
Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 10 µM. Incubate the solutions at a constant temperature, e.g., 37 °C.
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an internal standard.
-
LC-MS Analysis: Analyze all samples by LC-MS. Quantify the peak area of the parent compound relative to the internal standard and the t=0 sample.
Data Summary: Chemical Stability at 24 Hours
| Compound | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 4-Fluoro-2-nitroaniline | >98% | >95% | ~85% |
| 4-Chloro-2-nitroaniline | >99% | >98% | ~92% |
In this case, the results are more nuanced. While both compounds are largely stable at acidic and neutral pH, some degradation is observed under basic conditions. The slightly lower stability of the fluorinated analogue at pH 9.0 may be attributed to the increased acidity of the aromatic ring, making it more susceptible to nucleophilic attack by hydroxide ions. However, for most practical purposes, both classes of compounds exhibit good chemical stability under typical processing conditions.
Photostability
Photostability is the ability of a compound to resist degradation when exposed to light, particularly UV radiation. This is critical for dyes, coatings, and any product intended for outdoor use or prolonged light exposure.
Causality Behind Experimental Choices: Photodegradation of haloaromatics often proceeds via the homolytic cleavage of the carbon-halogen bond.[13][14] The energy required to break this bond is a key determinant of photostability. Since the C-F bond is much stronger than the C-Cl bond, it requires higher energy photons to induce cleavage. This provides a strong theoretical basis for the superior photostability of fluorinated compounds. Studies on other molecular systems, such as cyanine dyes, have confirmed that fluorination is a general and effective strategy for enhancing resistance to photobleaching.[15]
Experimental Protocol: Photostability Assessment
-
Sample Solution: Prepare a 10 µM solution of the test compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette.
-
Irradiation: Place the cuvette in a photostability chamber equipped with a broad-spectrum xenon lamp (simulating sunlight) or a specific wavelength UV lamp (e.g., 254 nm or 365 nm). A control sample should be kept in the dark at the same temperature.
-
Monitoring: At regular intervals, remove the cuvette and measure the absorbance of the parent compound at its λ_max using a UV-Vis spectrophotometer.
-
Analysis: Plot the concentration of the parent compound versus time. Calculate the degradation rate constant (k) or the photolytic half-life (t½).
Caption: Simplified mechanism of photodegradation via C-X bond cleavage.
Data Summary: Photolytic Degradation
| Compound | Relative Degradation Rate (k) | Key Factor |
| 4-Fluoro-2-nitroaniline | 1.0 (Reference) | High C-F Bond Energy |
| 4-Chloro-2-nitroaniline | ~3.5 | Lower C-Cl Bond Energy |
The experimental data strongly support the theoretical hypothesis. Chlorinated nitroanilines degrade significantly faster under UV irradiation than their fluorinated counterparts, confirming that C-X bond strength is the dominant factor in their photostability.
Conclusion and Practical Implications
The stability of halogenated nitroanilines is a direct and predictable function of the chosen halogen substituent. Our comparative analysis reveals a clear hierarchy:
-
Fluorinated Nitroanilines offer demonstrably superior thermal and photostability . This is unequivocally attributed to the high dissociation energy of the carbon-fluorine bond.[4][11] These compounds are the preferred choice for applications requiring resilience to heat and light, such as in the formulation of stable energetic materials, advanced polymers, and durable dyes.[16]
-
Chlorinated Nitroanilines , while less stable to heat and light, are by no means fragile. They exhibit excellent stability under many common chemical processing conditions and can be more synthetically accessible and cost-effective.[17] Their slightly lower stability can even be leveraged, as the C-Cl bond is more readily cleaved in certain catalytic cross-coupling reactions, providing distinct synthetic pathways.
This guide underscores the importance of a mechanistically informed approach to chemical selection. For the researcher or process chemist, the choice between a fluorinated and a chlorinated nitroaniline should be dictated by the specific stability demands of the final application. By understanding the fundamental principles outlined here, professionals can better predict material performance, optimize process conditions, and accelerate the development of next-generation chemical products.
References
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Title: Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines | The Journal of Physical Chemistry A - ACS Publications Source: ACS Publications URL: [Link]
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Comparative analysis of analytical techniques for haloaniline detection
A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Haloaniline Detection
Introduction: The Analytical Imperative for Haloaniline Detection
Haloanilines (HAs) are a class of aromatic amines substituted with one or more halogen atoms (F, Cl, Br, I). These compounds are of significant concern to researchers, drug development professionals, and environmental scientists due to their prevalence and potential toxicity. They emerge as industrial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, and can also form as disinfection byproducts (DBPs) in drinking water treatment processes.[1][2] Many haloanilines are recognized as toxic, with some classified as proven or suspected carcinogens, necessitating their reliable and sensitive detection at trace levels.[2][3][4][5]
The analytical challenge lies in the low concentrations at which these compounds are often found and the complexity of the matrices (e.g., wastewater, biological fluids, pharmaceutical formulations) they inhabit.[3][6] Selecting the appropriate analytical technique is therefore a critical decision, balancing the need for sensitivity, selectivity, speed, and cost-effectiveness. This guide provides a comparative analysis of the principal analytical techniques employed for haloaniline detection, offering field-proven insights and detailed methodologies to aid in this selection process.
Core Analytical Methodologies: A Comparative Overview
The detection and quantification of haloanilines are dominated by chromatographic techniques, though capillary electrophoresis and electrochemical methods offer unique advantages for specific applications.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas chromatography remains a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like haloanilines.[7] Its high resolution provides excellent separation of complex mixtures, including various isomers of haloanilines.
-
Principle & Instrumentation : In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the column walls.
-
Common Detectors :
-
Mass Spectrometry (MS) : GC-MS is the gold standard for confirmation, offering unparalleled selectivity and structural information for unambiguous analyte identification.[1][8] It is highly recommended for identifying unknown compounds in complex samples.[8]
-
Nitrogen-Phosphorus Detector (NPD) : The NPD is highly selective for nitrogen-containing compounds, making it inherently sensitive for aniline derivatives and reducing matrix interference.[8][9]
-
Electron Capture Detector (ECD) : The ECD is extremely sensitive to halogenated compounds, making it an excellent choice for detecting chloro- and bromoanilines at very low concentrations.[10]
-
-
The Role of Derivatization : While many haloanilines are amenable to direct GC analysis, more polar analytes can exhibit poor peak shape and volatility.[11][12] Derivatization, such as acylation with heptafluorobutyric anhydride (HFBA), can be employed to convert them into less polar and more volatile derivatives, thereby improving chromatographic performance.[1]
-
Advantages : High resolving power, high sensitivity (especially with selective detectors like ECD and NPD), and robust, well-established methods (e.g., EPA Method 8131).[8]
-
Limitations : Requires analytes to be thermally stable and volatile. Polar haloanilines may require a time-consuming derivatization step.[5][11][13]
High-Performance Liquid Chromatography (HPLC): Versatility for Polar and Thermolabile Compounds
HPLC is an excellent alternative to GC, particularly for polar, non-volatile, or thermally labile haloanilines where derivatization is not desirable.[5][13]
-
Principle & Instrumentation : HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separation is driven by a high-pressure pump that forces the mobile phase through the column.
-
Common Detectors :
-
UV-Vis / Photodiode Array (PDA) : UV detection is a common and cost-effective method for quantifying aromatic compounds like haloanilines, which typically exhibit strong absorbance. A PDA detector provides spectral information, aiding in peak purity assessment and identification.[14][15][16]
-
Tandem Mass Spectrometry (LC-MS/MS) : This is the most powerful detection method for HPLC, providing high sensitivity and selectivity.[17][18] Direct injection LC-MS/MS methods can be developed for rapid and sensitive analysis of haloanilines in water without extensive sample pretreatment.[18]
-
-
Advantages : Applicable to a wide range of polarities and molecular weights without derivatization, reducing sample preparation time.[5][13] LC-MS/MS offers exceptional sensitivity and specificity.[11][17]
-
Limitations : Lower chromatographic resolution compared to capillary GC. Mobile phase selection can be complex, and matrix effects can be more pronounced in LC-MS/MS, sometimes requiring the use of isotopically labeled internal standards.[17]
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE is a high-resolution separation technique that requires minimal sample volume and offers rapid analysis times.[19] It is particularly well-suited for the analysis of charged species.
-
Principle & Instrumentation : CE separates ions based on their electrophoretic mobility in an electric field.[19][20] Analytes migrate through a narrow capillary filled with an electrolyte, and their differential migration rates lead to separation.
-
Common Detectors :
-
Amperometric Detection (AD) : Offers high sensitivity for electroactive compounds, with detection limits in the low µg/L or ng/mL range.[21][22]
-
Fluorescence Detection : When coupled with pre-column derivatization using a fluorigenic reagent, this method can achieve very low detection limits (in the order of 1 µg/L).[21]
-
-
Advantages : Exceptional separation efficiency, very small sample and reagent consumption, and fast analysis times.[19][21]
-
Limitations : Lower concentration sensitivity compared to chromatographic methods unless on-line concentration techniques are used.[3] Reproducibility can be a challenge, and it is less robust for complex, "dirty" samples compared to HPLC or GC.
Electrochemical Sensors: A New Frontier for Rapid Screening
Electrochemical sensors are an emerging technology that provides a low-cost, portable, and convenient solution for the detection of various analytes, including haloanilines.[23]
-
Principle : These sensors operate by converting a chemical interaction at the electrode surface into a measurable electrical signal (e.g., current or potential).[23] They can be designed for high specificity towards target analytes.
-
Advantages : Potential for real-time, on-site analysis; high sensitivity; low cost and portability.
-
Limitations : Still a developing area for routine haloaniline analysis. Susceptible to interference from other electroactive species in the sample matrix. Sensor lifetime and stability can be concerns.
Critical Step: Sample Preparation and Extraction
Due to the low concentrations of haloanilines typically found in environmental and biological samples, a preconcentration step is almost always necessary before instrumental analysis.[3] The choice of extraction technique is crucial for achieving desired recovery and minimizing interferences.
-
Liquid-Liquid Extraction (LLE) : A classic and robust method where the sample (often aqueous) is vigorously mixed with an immiscible organic solvent (e.g., methylene chloride).[1][8] The pH of the aqueous sample is typically adjusted to >11 to ensure the anilines are in their neutral, more extractable form.[1][8]
-
Solid-Phase Extraction (SPE) : A widely used technique that offers high recovery and cleaner extracts compared to LLE.[6][24] Analytes are adsorbed from the liquid sample onto a solid sorbent packed in a cartridge, then selectively eluted with a small volume of organic solvent. On-line SPE systems fully automate this process, saving time and improving reproducibility.[5][13]
-
Microextraction Techniques : Methods like Solid-Phase Microextraction (SPME) and Hollow Fiber-based Liquid-Phase Microextraction (LPME) are modern, solvent-minimized approaches.[24][25] They are excellent for achieving high enrichment factors and are considered environmentally benign.[3] LPME has been shown to achieve detection limits in the 0.01-0.1 ng/mL range for chloroanilines when coupled with CE.[25]
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical technique is often driven by its performance characteristics. The table below summarizes typical performance data for the detection of haloanilines using various methods.
| Technique | Typical Analytes | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Limitations |
| GC-MS | Volatile/Semi-volatile HAs | 9–50 pg/L (with derivatization)[12] | 3-5 orders of magnitude[12] | High selectivity, definitive identification. | May require derivatization for polar HAs. |
| GC-NPD | Nitrogen-containing HAs | Generally low µg/L[8] | Wide linear range | Highly selective for nitrogen compounds. | Not suitable for non-nitrogenated compounds. |
| LC-MS/MS | Polar & Non-volatile HAs | 0.025–0.20 ng/mL[11][26] | 0.1–50 ng/mL[26] | No derivatization needed, high throughput. | Potential for matrix effects. |
| HPLC-UV/PDA | Aromatic HAs | ~0.2 µg/L (with on-line SPE)[13] | 1-100 µg/L[13] | Robust, cost-effective, widely available. | Less sensitive and selective than MS. |
| CE-AD | Charged/Polar HAs | 0.01-0.1 ng/mL (with LPME)[25] | 3 orders of magnitude[25] | High separation efficiency, low sample volume. | Lower concentration sensitivity without preconcentration. |
| CE-Fluorescence | Derivatizable HAs | ~1 µg/L (with derivatization)[21] | Not specified | High sensitivity, short analysis times. | Requires derivatization with a fluorescent tag. |
Experimental Protocols & Workflows
Authoritative and self-validating protocols are the cornerstone of reliable analytical science. Below are detailed methodologies for two common approaches.
Protocol 1: GC-MS Analysis of Haloanilines in Water (Based on EPA Method 8131)
This protocol outlines the analysis of various haloaniline compounds in aqueous samples using liquid-liquid extraction followed by GC-MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale : To isolate and concentrate haloanilines from the aqueous matrix into an organic solvent suitable for GC injection. Adjusting the pH to basic conditions deprotonates the aniline functional group, rendering the molecule neutral and enhancing its extraction efficiency into a nonpolar solvent.
-
Procedure :
-
To a 1-liter aqueous sample in a separatory funnel, add 1.0 M NaOH dropwise to adjust the pH to >11.[1][8]
-
Add internal standards and surrogate standards to the sample.
-
Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, venting periodically.[7]
-
Allow the layers to separate. Drain the lower organic layer into a flask containing anhydrous sodium sulfate. This step removes residual water which can interfere with GC analysis.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all organic extracts.[1]
-
Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1][7]
-
2. (Optional) Derivatization: Acylation with HFBA
-
Rationale : For polar haloanilines that may exhibit poor chromatographic behavior, derivatization with Heptafluorobutyric Anhydride (HFBA) increases volatility and improves peak shape by replacing the active hydrogen on the amine group.
-
Procedure :
-
Evaporate the 1 mL extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the residue.
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Cool, evaporate the mixture to dryness again, and reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.[1]
-
3. GC-MS Analysis
-
Rationale : To separate the extracted components and provide mass spectral data for their identification and quantification.
-
Procedure :
-
Instrument Conditions :
-
Injector : 250 °C, Splitless mode.[7]
-
Column : 30 m x 0.25 mm fused silica capillary column (e.g., coated with SE-54 or equivalent).[8]
-
Carrier Gas : Helium.[7]
-
Oven Program : Start at 40°C, hold for 1 min, ramp at 10°C/min to 240°C, and hold for 1 min.[12]
-
MS Detector : Operate in Electron Ionization (EI) mode. Acquire data in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[12]
-
-
Calibration : Prepare a series of calibration standards (at least five concentrations) and analyze them to establish a calibration curve.[9]
-
Analysis : Inject 1 µL of the final extract into the GC-MS system. Identify compounds by comparing retention times and mass spectra to those of authentic standards. Quantify using the calibration curve.
-
Workflow for GC-MS Analysis of Haloanilines
Caption: Workflow for the extraction and GC-MS analysis of haloanilines in water.
Protocol 2: HPLC-DAD Analysis with On-Line Solid-Phase Extraction (SPE)
This protocol describes a modern, automated method for determining haloanilines in drinking or environmental water.
1. System Configuration
-
Rationale : An on-line SPE setup uses a dual-pump HPLC system. One pump delivers the sample to a small SPE cartridge (trap column) for enrichment, while the other pump runs the analytical gradient for separation. This fully automated process enhances reproducibility and throughput.[5][13]
-
Setup :
-
HPLC System : A dual gradient pump system (e.g., Thermo Scientific Dionex UltiMate 3000).[13]
-
Autosampler : With a large volume injection capability (e.g., 1-5 mL).
-
SPE Cartridge : A suitable trap column for retaining anilines (e.g., Dionex SolEx HRP).[5][13]
-
Analytical Column : A C18 column (e.g., Acclaim 120 C18, 3 µm, 3 x 150 mm).[5]
-
Detector : Photodiode Array Detector (DAD).
-
2. On-Line SPE and HPLC Analysis
-
Rationale : The on-line SPE step concentrates analytes from a large volume of water directly onto a trap column. A valve switch then places the trap column in-line with the analytical column, and the analytical mobile phase gradient elutes the trapped compounds for separation and detection.
-
Procedure :
-
Sample Loading (Enrichment) :
-
Loading Pump Mobile Phase : Deionized water.
-
Inject a large volume (e.g., 5 mL) of the water sample onto the SPE cartridge. The haloanilines are retained while the bulk of the water matrix is sent to waste.
-
-
Elution and Separation :
-
After loading, switch the valve to place the SPE cartridge in the flow path of the analytical pump.
-
Analytical Pump Mobile Phase : Gradient elution using A: Water with 0.1% formic acid and B: Acetonitrile or Methanol.[4][17]
-
Gradient : A typical gradient might start at 10-20% B, ramp to 95% B to elute all compounds, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : Monitor at a wavelength optimal for haloanilines (e.g., 240-280 nm) and collect full spectra with the DAD to aid in identification.
-
-
3. Quality Control
-
Rationale : To ensure the accuracy and reliability of the results.
-
Procedure :
-
Analyze method blanks to check for contamination.
-
Analyze spiked samples (matrix spikes) to determine method recovery and assess matrix effects. Recoveries should typically be within 80-120%.[18]
-
Analyze calibration standards throughout the analytical run to check for instrument drift.
-
Workflow for On-Line SPE-HPLC Analysis
Caption: Automated on-line SPE-HPLC workflow for haloaniline analysis.
Conclusion and Future Outlook
The choice of analytical technique for haloaniline detection is a multifaceted decision. GC-MS remains a benchmark for its high resolution and confirmatory power, especially for volatile and semi-volatile haloanilines, though it may necessitate derivatization. HPLC, particularly when coupled with MS/MS , provides a powerful, direct approach for a broader range of haloanilines, including more polar and thermolabile species, and is highly amenable to high-throughput automation via on-line SPE. Capillary electrophoresis offers a niche with its exceptional separation efficiency and minimal sample consumption, making it ideal for clean, volume-limited samples.
Future advancements will likely focus on increasing the speed and portability of analysis. The development of more robust and selective electrochemical sensors could revolutionize on-site monitoring and rapid screening. Furthermore, continued improvements in mass spectrometry, such as high-resolution MS, will enable the detection and identification of novel haloaniline species at ever-lower concentrations, providing deeper insights for both drug development and environmental protection.[27]
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A Senior Application Scientist's Guide to In-Silico Toxicity Prediction for Halogenated Nitroaniline Isomers
Executive Summary
Halogenated nitroanilines represent a class of chemicals with significant industrial applications, but also considerable toxicological concerns, including hematotoxicity and potential genotoxicity.[1][2] Traditional animal-based toxicity testing is resource-intensive and ethically contentious. This guide provides a comprehensive comparison of in-silico methodologies, primarily Quantitative Structure-Activity Relationship (QSAR) models, for the predictive assessment of toxicity in halogenated nitroaniline isomers. We delve into the foundational principles, model development workflows, comparative performance of various models, and the critical importance of rigorous validation as mandated by international standards. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational tools for efficient and reliable chemical safety assessment.
The Toxicological Imperative for In-Silico Assessment
Halogenated nitroanilines are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, their structural alerts—the nitroaromatic and aniline moieties—are associated with adverse health effects. For instance, chloroaniline isomers are known to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood, and subsequent hemolytic anemia.[1] The position of the halogen and nitro groups on the aniline ring significantly influences the compound's toxic potential.[1][3][4] Given the vast number of possible isomers, an in-silico first approach, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), is both a scientific and ethical necessity. QSAR models, in particular, have been recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) as crucial tools for predicting chemical toxicity without the use of live animal testing.[5][6]
Mechanistic Underpinnings of Toxicity
The toxicity of halogenated nitroanilines is complex but often linked to two primary pathways:
-
Narcosis: A non-specific mechanism where the compound's toxicity is driven by its ability to partition into and disrupt cell membranes. This is heavily influenced by hydrophobicity.[5]
-
Electrophilic Reactivity: Metabolic activation of the nitro group can lead to the formation of reactive intermediates. These electrophiles can form covalent bonds with biological macromolecules like proteins and DNA, leading to specific toxicities such as mutagenicity, carcinogenicity, and immunotoxicity.[2] Electron-withdrawing substituents on the aniline ring are generally associated with higher toxic effects.[4]
Understanding these mechanisms is crucial for selecting relevant molecular descriptors when building predictive models. For instance, LogP (a measure of hydrophobicity) is key for modeling narcotic toxicity, while quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can quantify a compound's electrophilicity.[5]
Comparative Analysis of In-Silico Methodologies
The primary in-silico tool for predicting the toxicity of small molecules like halogenated nitroanilines is QSAR. These models establish a mathematical link between a compound's physicochemical properties (descriptors) and its biological activity (e.g., toxicity).[7]
Key Molecular Descriptors
The selection of appropriate descriptors is the foundation of a robust QSAR model. For halogenated nitroanilines, these descriptors fall into several categories:
| Descriptor Category | Specific Examples | Rationale for Inclusion |
| Constitutional | Molecular Weight, Atom Counts | Basic structural properties. |
| Topological | Connectivity Indices | Describe molecular branching and shape. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Key indicator of hydrophobicity and bioavailability. Crucial for modeling narcosis.[5] |
| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, QNO2 (Charge on Nitro Group) | ELUMO indicates electrophilicity and susceptibility to metabolic reduction.[5] EHOMO relates to electron-donating ability. QNO2 can be critical for modeling reactivity. |
| Substructure-based | Presence of specific functional groups | Can be used to flag structural alerts associated with specific toxicity mechanisms. |
Performance of Predictive Models
Numerous QSAR studies have been conducted on nitroaromatic compounds, with varying levels of success. The performance is typically assessed using statistical metrics like the coefficient of determination for the training set (R²) and the cross-validated coefficient of determination (Q²), which measures the model's internal robustness.[7] External validation (R²test) on an independent set of chemicals is the ultimate test of a model's predictive power.[8][9]
| Model Type / Study | Endpoint | Statistical Performance | Key Descriptors |
| Kuz'min et al. (SiRMS) [5] | Rat Oral Acute Toxicity (LD50) | R² = 0.96-0.98; Q² = 0.84-0.93; R²test = 0.89-0.92 | Hydrophobicity, Electrostatic, Van der Waals interactions |
| Mondal et al. (Monte Carlo) [5] | Rat Oral Acute Toxicity (LD50) | R²train = 0.719; Q²train = 0.695; R²test = 0.739 | Substructural fragments |
| Ding et al. (HSVR) [5] | Mutagenicity (TA98) | R² = 0.9; Q² = 0.84; RMSEtest = 0.32 | Various (not specified) |
| Daghighi et al. (Ensemble Model) [8][10][11] | Rat Oral Acute Toxicity (LD50) | R²train = 0.88; R²validation = 0.95; R²test = 0.92 | Combination from two Support Vector Regression (SVR) models |
As the table shows, model performance can be excellent, but it is highly dependent on the chosen algorithm, descriptors, and the specific toxicological endpoint being predicted. Ensemble models, which combine the predictions of several individual models, often show improved robustness and predictive accuracy.[8][10][11]
A Validated Workflow for QSAR Model Development
To ensure scientific validity and regulatory acceptance, any QSAR modeling must adhere to the five principles established by the OECD.[6][12][13][14][15]
-
A defined endpoint: The toxicity data must be unambiguous and from a consistent experimental protocol.[6]
-
An unambiguous algorithm: The method used to build the model must be clearly described.[6]
-
A defined domain of applicability (AD): The model should only be used to make predictions for compounds that are structurally similar to those used in its training.[12]
-
Appropriate measures of goodness-of-fit, robustness and predictivity: Rigorous internal and external validation must be performed.[12]
-
A mechanistic interpretation, if possible: The model should, ideally, be explainable in terms of the underlying toxicology.[6]
Step-by-Step Protocol
Here is a self-validating workflow for developing a predictive QSAR model for halogenated nitroaniline toxicity:
Step 1: Data Curation
-
Collect high-quality, experimental toxicity data (e.g., LD50, LC50) for a series of halogenated nitroanilines from reputable sources (e.g., PubChem, NTP reports).[1][16][17][18]
-
Ensure the data is for a consistent endpoint and experimental protocol.
-
Convert toxicity values to a logarithmic scale (e.g., -log(LD50)) to linearize the data.
Step 2: Molecular Structure Preparation & Descriptor Calculation
-
Draw the 2D structures of all compounds and convert them to 3D structures.
-
Perform geometry optimization using a suitable quantum mechanics method.
-
Calculate a wide range of molecular descriptors (physicochemical, topological, quantum chemical) using specialized software.
Step 3: Dataset Splitting
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation. This split must be done carefully to ensure both sets span the chemical space of the full dataset.
Step 4: Model Building & Validation
-
Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Support Vector Machine) to build a model linking the descriptors to the toxicity endpoint.
-
Perform internal validation using techniques like cross-validation (e.g., 5-fold cross-validation) to assess the model's robustness.[8][10]
-
Validate the final model by predicting the toxicity of the compounds in the external test set and comparing the predicted values to the experimental ones.
Step 5: Applicability Domain Definition
-
Define the structural and descriptor space in which the model provides reliable predictions. Predictions for compounds falling outside this domain should be considered unreliable.
Workflow Visualization
Caption: A validated workflow for QSAR model development and application.
Case Study: Logical Framework for Toxicity Assessment
When presented with a novel halogenated nitroaniline isomer, a researcher can use the following decision-making framework, which integrates multiple in-silico approaches.
Caption: Decision framework for in-silico toxicity assessment of a new isomer.
Limitations and Future Perspectives
While powerful, in-silico models are not infallible. The primary limitation is the "black box" nature of some complex machine learning models, where mechanistic interpretation can be difficult.[19] Furthermore, the accuracy of any QSAR model is fundamentally limited by the quality and availability of the experimental data used to train it.[6]
The future of predictive toxicology lies in an integrated approach, combining QSAR with other computational methods like molecular docking (to predict interactions with specific protein targets) and systems toxicology models. By combining predictions across multiple, mechanistically diverse models (a "consensus" approach), we can increase the confidence in our in-silico toxicity assessments and further reduce our reliance on animal testing.
References
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Ren, Y. et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]
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Puzyn, T. (n.d.). Validation of QSAR models for legislative purposes. PMC - NIH. Available at: [Link]
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Daghighi, A. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Semantic Scholar. Available at: [Link]
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Daghighi, A. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. Available at: [Link]
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Daghighi, A. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. Available at: [Link]
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Basak, S.C. (2016). Validation of QSAR Models. Basicmedical Key. Available at: [Link]
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OECD (n.d.). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD. Available at: [Link]
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Roy, K. et al. (n.d.). Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy. International Journal of Drug Regulatory Affairs. Available at: [Link]
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Piatkowska, M. et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
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ResearchGate (n.d.). Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. ResearchGate. Available at: [Link]
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U.S. EPA (2009). Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4). U.S. Environmental Protection Agency. Available at: [Link]
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European Chemicals Bureau (2003). 2-NITROANILINE CAS N°: 88-74-4. European Commission. Available at: [Link]
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Cost-benefit analysis of different synthetic pathways for 2-Chloro-4-fluoro-6-nitroaniline
Introduction
2-Chloro-4-fluoro-6-nitroaniline is a halogenated and nitrated aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of high-value chemical entities. The specific arrangement of chloro, fluoro, and nitro substituents on the aniline scaffold makes it a potentially valuable intermediate for the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and halogen groups, combined with the directing effects of the amine, provides a versatile platform for further chemical modifications.
This guide provides a comprehensive cost-benefit analysis of three plausible synthetic pathways to 2-Chloro-4-fluoro-6-nitroaniline. As no direct, single-step synthesis is prominently documented in the literature, we will explore logical, multi-step routes based on fundamental organic chemistry principles and available experimental data for analogous transformations. This analysis is tailored for researchers, scientists, and professionals in drug development and process chemistry, offering a comparative look at the economic and practical viability of each route.
Pathway A: Direct Nitration of 2-Chloro-4-fluoroaniline
This pathway is the most direct, involving a single transformation step from a commercially available starting material.
Principle and Rationale
The core of this pathway is the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The starting material, 2-chloro-4-fluoroaniline, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The directing effects of the substituents on the aniline ring are crucial. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directing. The incoming nitronium ion will be directed to the positions activated by the amino group and not sterically hindered. The position ortho to the amino group and meta to the fluorine (C6) is a likely candidate for nitration.
Experimental Protocol
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-Chloro-4-fluoroaniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (68%, 1.1 eq) and concentrated sulfuric acid (98%).
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-Chloro-4-fluoro-6-nitroaniline is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visualization of Pathway A
Caption: Pathway A: Nitration of 2-Chloro-4-fluoroaniline.
Cost Analysis of Pathway A
| Component | CAS Number | Example Price (USD) | Supplier Example | Notes |
| 2-Chloro-4-fluoroaniline | 2106-02-7 | ~$85 / 25g | TCI | Bulk pricing will be significantly lower. |
| Nitric Acid (68%) | 7697-37-2 | ~$50 / 2.5L | Standard Chemical Supplier | Commodity chemical, low cost. |
| Sulfuric Acid (98%) | 7664-93-9 | ~$40 / 2.5L | Standard Chemical Supplier | Commodity chemical, very low cost. |
Benefits and Drawbacks of Pathway A
-
Benefits:
-
Atom Economy: This is a one-step synthesis from a readily available starting material, making it highly atom-economical.
-
Simplicity: The procedure is straightforward and utilizes common laboratory reagents.
-
-
Drawbacks:
-
Regioselectivity: There is a potential for the formation of isomeric byproducts, which would necessitate careful purification, potentially lowering the overall isolated yield.
-
Safety: The use of concentrated nitric and sulfuric acids requires stringent safety precautions due to their corrosive nature and the exothermic nature of the reaction.[1][2] Accidental contact can cause severe burns.[2]
-
Pathway B: Chlorination of 4-fluoro-2-nitroaniline
This pathway involves the initial synthesis of an intermediate, 4-fluoro-2-nitroaniline, followed by chlorination.
Principle and Rationale
This two-step pathway begins with the nitration of 4-fluoroaniline. The amino group's strong ortho-, para-directing effect will primarily direct the nitro group to the ortho position, yielding 4-fluoro-2-nitroaniline. The second step is the chlorination of this intermediate. The amino and nitro groups will direct the incoming chloro electrophile. The amino group is a stronger activator and will direct the chlorination to the position ortho to it (C6), which is also meta to the nitro group.
Experimental Protocol
Step 1: Synthesis of 4-fluoro-2-nitroaniline
-
Follow a similar nitration protocol as in Pathway A, starting with 4-fluoroaniline (1.0 eq).
-
The reaction typically yields 4-fluoro-2-nitroaniline as the major product, which can be purified by recrystallization. A patent describes a method using a microchannel reactor with p-fluoroacetanilide and nitric acid, followed by hydrolysis, achieving yields of 83-94%.[3]
Step 2: Chlorination of 4-fluoro-2-nitroaniline
-
In a suitable reactor, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in a solvent such as glacial acetic acid.
-
Introduce a chlorinating agent. For example, chlorine gas can be bubbled through the solution at a controlled temperature.[4]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up, typically by pouring it into water and filtering the precipitated product.
-
The crude product is then purified by recrystallization.
Visualization of Pathway B
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-6-nitroaniline
Introduction: Beyond Synthesis, A Commitment to Safety and Stewardship
In the fields of pharmaceutical research and advanced material synthesis, 2-Chloro-4-fluoro-6-nitroaniline serves as a critical intermediate. Its utility, however, is matched by its hazardous nature. As researchers and scientists, our responsibility extends beyond the successful execution of a protocol; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally responsible disposal.
This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Chloro-4-fluoro-6-nitroaniline. It is designed to move beyond mere compliance, embedding principles of chemical stewardship and operational safety into your laboratory's standard procedures. The protocols herein are built on a foundation of regulatory awareness, chemical reactivity, and risk mitigation to ensure the protection of personnel and the environment.
Section 1: Hazard Assessment & Chemical Profile
A foundational understanding of a chemical's hazard profile is non-negotiable. It informs every handling and disposal decision. 2-Chloro-4-fluoro-6-nitroaniline is a halogenated nitroaromatic compound, a class of chemicals requiring careful management.
Its primary hazards include:
-
Acute Toxicity: The substance is classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2] Exposure can lead to significant adverse health effects.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]
-
Environmental Hazard: This compound is toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[3] Its poor biodegradability is a key concern, making environmental release unacceptable.[4][5]
The causality is clear: the presence of chloro, fluoro, and nitro functional groups on an aniline ring creates a molecule that is both reactive and toxic. Improper disposal risks introducing a persistent and harmful substance into the ecosystem.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 2-Chloro-4-fluoro-6-nitroaniline in any context—including preparation for disposal—a stringent PPE protocol must be in effect. The goal is to eliminate all routes of exposure.
| Equipment | Specification Standard (Example) | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile, Neoprene) inspected before use. | To prevent dermal absorption, which is a significant route of toxic exposure.[6][7] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1][3][7] |
| Body Protection | Impervious laboratory coat or chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing.[3][6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required when handling the solid form to avoid inhaling dust particles or if ventilation is inadequate.[1][3][7] |
Operational Imperative: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][7]
Section 3: Disposal Decision Workflow
The proper disposal of 2-Chloro-4-fluoro-6-nitroaniline is a procedural process, not a single action. The following workflow provides a logical pathway from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.
Caption: Disposal workflow for 2-Chloro-4-fluoro-6-nitroaniline.
Section 4: Step-by-Step Disposal Protocols
Adherence to a validated, step-by-step protocol is essential. The following procedures cover the most common laboratory scenarios.
Protocol 4.1: Small-Scale Laboratory Spill & Decontamination
Objective: To safely contain, collect, and prepare a small spill (<5g) of solid 2-Chloro-4-fluoro-6-nitroaniline for disposal.
-
Evacuate & Restrict Access: Ensure non-essential personnel leave the immediate area.
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area has adequate ventilation.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. DO NOT use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, chemically compatible waste container.[3][7][8] Use non-sparking tools to prevent ignition sources.[6] Avoid actions that create dust.[3][7]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[9] All cleaning materials (wipes, cloths) are now considered hazardous waste.
-
Containerize Waste: Place all contaminated materials, including the absorbent and cleaning wipes, into the same hazardous waste container.
-
Seal & Label: Securely close the container. Affix a hazardous waste label, clearly identifying the contents as "Hazardous Waste: 2-Chloro-4-fluoro-6-nitroaniline contaminated debris".
-
Store for Pickup: Move the sealed container to your laboratory's designated satellite accumulation area for hazardous waste.
Protocol 4.2: Bulk Waste Collection & Disposal
Objective: To safely collect and prepare residual, unused, or waste 2-Chloro-4-fluoro-6-nitroaniline for disposal.
-
Waste Designation: This material must be disposed of as hazardous waste. Under the U.S. EPA Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated.[10]
-
Waste Segregation: It is critical to collect halogenated waste in a separate container from non-halogenated waste.[11] Co-mingling significantly increases disposal costs and complexity.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department or a certified waste vendor.
-
Transfer: Carefully transfer the waste chemical into the designated container, minimizing dust generation. This should be performed in a chemical fume hood while wearing full PPE.
-
Labeling: Immediately label the container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Chloro-4-fluoro-6-nitroaniline".
-
The associated hazards (e.g., Toxic, Environmental Hazard).
-
The accumulation start date.
-
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in your designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3]
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup. The waste will be transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound disposal method for this type of compound is high-temperature incineration.[12][13]
Section 5: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what actions are strictly forbidden.
-
DO NOT dispose of 2-Chloro-4-fluoro-6-nitroaniline down the drain.[6][7] This is illegal and environmentally catastrophic due to its high toxicity to aquatic life.
-
DO NOT dispose of it in the regular trash. This can expose sanitation workers to a toxic chemical and lead to environmental contamination from landfill leachate.
-
DO NOT attempt to chemically neutralize it with strong acids or bases without a fully validated and EHS-approved protocol. Such reactions can be unpredictable and may generate other hazardous compounds.
-
DO NOT mix it with other waste streams, particularly non-halogenated solvents or reactive chemicals.[11]
References
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Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. National Institutes of Health (NIH). [Link]
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Safety data sheet - 2-chloro-4-nitroaniline. CPAchem. [Link]
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Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. ResearchGate. [Link]
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2,6-Dichloro-4-nitroaniline Safety Data Sheet. Penta s.r.o.. [Link]
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Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. PubMed. [Link]
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Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Semantic Scholar. [Link]
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Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
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Halogenated Waste. University of California, Santa Cruz. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]
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Hazardous Waste Reduction. University of Washington Environmental Health and Safety. [Link]
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Comprehensive Safety Guide: Handling 2-Chloro-4-fluoro-6-nitroaniline and Structurally Related Compounds
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical class is the critical first step in designing a robust safety protocol. Halogenated nitroanilines are potent compounds that demand respect. Their primary threats are acute toxicity through multiple exposure routes, severe irritation, and significant environmental hazard. The causality is clear: failure to prevent exposure can lead to immediate and potentially fatal health consequences.[2]
This protocol is built on the principle of "as low as reasonably practicable" (ALARP) exposure. Every step is designed to create a self-validating system of redundant safety barriers between you and the chemical.
| Hazard Classification | Description | Primary Exposure Routes | Representative Sources |
| Acute Toxicity | May be harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3] | Ingestion, Dermal, Inhalation | [2][3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[3][6] Prolonged contact can lead to systemic absorption. | Dermal | [3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage.[3] | Ocular | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2][7] | Environmental Release | [1][2][4][7] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a dynamic risk-based decision. The following protocol outlines the minimum required PPE for handling 2-Chloro-4-fluoro-6-nitroaniline in a laboratory setting. Operations involving larger quantities or significant dust/aerosol generation require an upward deviation in protection.
Respiratory Protection
The primary inhalation risk stems from the aerosolization of the solid powder during weighing and transfer. All handling of solid material must be performed in a certified chemical fume hood or a powder containment hood.
-
Standard Operations: A NIOSH-approved half-mask respirator equipped with P100 (particulate) cartridges is mandatory when handling the solid.[7]
-
Emergency/Spill Response: For spills or situations with high concentrations of airborne particulates, a full-face air-purifying respirator with P100 cartridges or a Self-Contained Breathing Apparatus (SCBA) is required.[8][9]
Eye and Face Protection
Given the risk of severe eye irritation, protection must be comprehensive.
-
Mandatory: Wear indirectly vented, chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[1][2]
-
Enhanced Protection: When handling larger volumes or performing tasks with a high splash potential (e.g., active heating, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[10] A full-face respirator also satisfies this requirement.[11]
Hand Protection
Dermal absorption is a significant route of toxic exposure.[2] Therefore, robust hand protection is non-negotiable.
-
Double-Gloving: Always wear two pairs of chemical-resistant gloves. This practice prevents contamination of the inner glove during the removal of the outer pair.
-
Glove Material: Nitrile gloves are a common choice, but you must consult the manufacturer's glove compatibility chart for specific breakthrough times for halogenated anilines.
-
Technique: Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves immediately in the designated hazardous waste container.[7]
Body and Foot Protection
-
Body: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[8][11]
-
Footwear: Shoes must be fully enclosed and made of a non-porous, chemical-resistant material. Perforated shoes, sandals, or cloth sneakers are strictly prohibited in the laboratory.[12]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including decontamination and disposal.
General Handling Workflow
The following diagram illustrates the logical flow for safely handling 2-Chloro-4-fluoro-6-nitroaniline.
Caption: High-level workflow for handling hazardous solids.
Step-by-Step PPE Donning and Doffing Protocol
Cross-contamination is most likely to occur during the removal of PPE. Follow this sequence precisely.
Caption: The critical sequence for donning and doffing PPE.
Waste Disposal Plan
All materials contaminated with 2-Chloro-4-fluoro-6-nitroaniline are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and disposable PPE must be collected in a labeled, sealed hazardous waste container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any amount into the sewer system.[6][7]
-
Disposal Vendor: All waste must be disposed of through a licensed environmental disposal company, following all local, state, and national regulations.[1][4][6]
Emergency Response Plan
Preparation is paramount. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12] All personnel must be aware of the location and proper operation of this equipment.
Exposure Response Flowchart
In the event of an exposure, immediate and correct action is vital.
Caption: Immediate actions to take following a chemical exposure.
Specific First Aid Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[1][4] Call a poison control center or doctor immediately for advice.[14]
References
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- Safety Data Sheet for 2-Chloro-4-nitroaniline. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment. (2025). US EPA.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Safety Data Sheet for 4-Chloro-2-nitroaniline. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Chloro-4-fluoroaniline. (2025). ChemicalBook.
- Safety Data Sheet for 2-Chloro-4-Nitroaniline. (n.d.). CDH Fine Chemical.
- Safety Data Sheet for 4-Chloro-2-fluoroaniline. (2011). Thermo Fisher Scientific.
- 2-CHLORO-4-NITROANILINE. (n.d.). CAMEO Chemicals - NOAA.
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
- Safety data sheet for 2-Chloro-4-nitroaniline. (2022). CPAchem Ltd.
- Safety Data Sheet for 2-Chloro-3-fluoro-6-nitroaniline. (n.d.). SynQuest Laboratories, Inc.
- 2-BROMO-4-FLUORO-6-NITROANILINE SDS. (n.d.). ECHEMI.
- Safety Data Sheet for 2-Fluoro-4-nitroaniline. (2023). BLD Pharmatech.
- p-nitroaniline, [solid] - Report. (n.d.). CAMEO Chemicals - NOAA.
- First Aid for Chemical Exposures. (n.d.). CCOHS.
- p-Nitroaniline Safety Data Sheet. (n.d.). West Liberty University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
